molecular formula C23H24N2O6 B557050 Fmoc-Dab(Alloc)-OH CAS No. 204316-32-5

Fmoc-Dab(Alloc)-OH

Cat. No.: B557050
CAS No.: 204316-32-5
M. Wt: 424.4 g/mol
InChI Key: YIVBOSPUFNDYMF-FQEVSTJZSA-N
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Description

Fmoc-Dab(Alloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBOSPUFNDYMF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373237
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204316-32-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of Fmoc-Dab(Alloc)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide chemistry, the synthesis of complex peptide architectures such as cyclic and branched peptides is paramount for the development of novel therapeutics and research tools. The non-proteinogenic amino acid, Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH), has emerged as a critical building block in solid-phase peptide synthesis (SPPS) to achieve these intricate designs. Its utility is centered on the orthogonal protection strategy afforded by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the side-chain amine. This distinct combination allows for the selective deprotection and modification of the side chain, enabling site-specific peptide branching and lactam bridge formation for cyclization. This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and a comparative analysis of its performance.

Introduction: The Principle of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. The concept of "orthogonality" is fundamental to the synthesis of complex peptides.[1] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule.[1]

This compound is a prime example of an amino acid derivative designed for orthogonal synthesis strategies.[2] The Fmoc group is readily cleaved by a mild base, typically piperidine, to allow for the elongation of the peptide chain at the N-terminus. Concurrently, the Alloc group on the γ-amino side chain of the diaminobutyric acid residue is stable to these basic conditions, as well as to the acidic conditions often used for the final cleavage of the peptide from the resin.[1][3] The selective removal of the Alloc group is achieved through palladium(0)-catalyzed hydrostannolytic or hydrosilylytic cleavage, revealing a free amine on the side chain for further chemical manipulation.[3]

Core Applications of this compound

The unique chemical properties of this compound make it an invaluable tool for two primary applications in peptide synthesis:

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved receptor binding affinity compared to their linear counterparts.[4] this compound is instrumental in the formation of head-to-side-chain or side-chain-to-side-chain lactam bridges. After the assembly of the linear peptide sequence, the Alloc group on the Dab residue is selectively removed on-resin. The exposed side-chain amine can then be coupled with the C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) to form a cyclic structure.

Synthesis of Branched Peptides

Branched peptides, also known as peptide dendrimers, are of significant interest for applications in drug delivery, diagnostics, and as vaccine carriers. The selective deprotection of the Alloc group on the Dab side chain provides a specific attachment point for the synthesis of a second peptide chain, creating a branched structure.[1] This allows for the construction of well-defined, multi-functional peptide constructs.

Comparative Analysis of Side-Chain Protecting Groups for Dab

The choice of the side-chain protecting group for Dab is critical and influences the overall success of the synthesis. While direct quantitative comparisons of cyclization or branching efficiencies are not extensively documented in single studies, a qualitative and semi-quantitative comparison can be made based on the known properties of the protecting groups.

Protecting GroupRemoval ConditionsOrthogonality with FmocAdvantagesDisadvantages
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in an inert solvent like DCM or THF.ExcellentMild deprotection conditions.[3] High degree of orthogonality with acid- and base-labile groups.[2]Requires the use of a heavy metal catalyst, which may require removal from the final product. Catalyst can be air-sensitive.
Boc Strong acid (e.g., Trifluoroacetic acid - TFA).GoodWell-established chemistry. Readily available and cost-effective.Removal occurs simultaneously with the final cleavage from most resins, precluding on-resin side-chain modification.
Mtt Mild acid (e.g., 1-2% TFA in DCM).GoodCan be removed on-resin.Can be partially cleaved during repeated Fmoc deprotection cycles, leading to side products.
ivDde 2-5% Hydrazine in DMF.GoodOrthogonal to both Fmoc and acid-labile groups.Hydrazine is toxic. Removal can sometimes be sluggish.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and resin.

Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), a coupling reagent such as HATU (0.95 equivalents to the amino acid), and a base like DIPEA (2 equivalents to the amino acid) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the reaction has gone to completion (a negative result indicates a complete reaction).

On-Resin Deprotection of the Alloc Group
  • Resin Preparation: After incorporation of this compound and subsequent amino acids, wash the peptide-resin with DCM and then swell in anhydrous DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), (0.1-0.3 equivalents relative to resin loading) in the reaction solvent.

  • Addition of Scavenger: Add Phenylsilane (PhSiH₃) (10-20 equivalents) to the catalyst solution.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently at room temperature for 30-60 minutes. The reaction can be repeated to ensure complete removal.

  • Washing: Wash the resin extensively with the reaction solvent, followed by a solution of a chelating agent (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.

On-Resin Side-Chain to C-Terminus Cyclization
  • Alloc Deprotection: Follow the protocol outlined in section 4.2.

  • N-Terminal Protection: If the N-terminal Fmoc group is present, remove it using 20% piperidine in DMF. To prevent side reactions at the N-terminus during cyclization, it can be protected with a Boc group by reacting the resin with Di-tert-butyl dicarbonate (Boc₂O).

  • Cyclization: Activate the C-terminal carboxylic acid using a coupling reagent like HBTU or PyBOP in the presence of a base such as DIPEA in DMF. Allow the intramolecular reaction to proceed for 2-4 hours.

  • Washing and Cleavage: Wash the resin thoroughly and cleave the cyclic peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

Visualizing Workflows and Biological Context

Experimental Workflow for Branched Peptide Synthesis

G cluster_0 Linear Peptide Synthesis (Main Chain) cluster_1 Side-Chain Modification cluster_2 Branched Chain Synthesis cluster_3 Final Steps A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. Coupling of Fmoc-AA-OH B->C D 4. Coupling of This compound C->D E 5. Chain Elongation D->E F 6. On-Resin Alloc Deprotection (Pd(PPh3)4, PhSiH3) E->F G 7. Washing F->G H 8. Coupling of First Fmoc-AA-OH to Dab Side Chain G->H I 9. Fmoc Deprotection H->I J 10. Elongation of Branch I->J K 11. Final Fmoc Deprotection J->K L 12. Cleavage and Global Deprotection K->L L->L M 13. Purification and Analysis L->M

Caption: Workflow for the synthesis of a branched peptide using this compound.

Logical Workflow for On-Resin Cyclization

G start Start: Linear Peptide on Resin with this compound incorporated alloc_deprotection Selective Alloc Deprotection (Pd(0) catalysis) start->alloc_deprotection n_term_choice N-terminal Fmoc group present? alloc_deprotection->n_term_choice fmoc_deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) n_term_choice->fmoc_deprotection Yes cyclization On-Resin Cyclization (Coupling Reagent + Base) n_term_choice->cyclization No (or Boc protected) fmoc_deprotection->cyclization cleavage Cleavage and Global Deprotection (TFA cocktail) cyclization->cleavage end End: Purified Cyclic Peptide cleavage->end

Caption: Decision workflow for on-resin side-chain to C-terminus cyclization.

Biological Pathway: Mechanism of Action of a Lantibiotic-like Antimicrobial Peptide

Many antimicrobial peptides, whose synthesis can be facilitated by this compound for cyclization to enhance stability and activity, function by disrupting bacterial cell membranes.

G cluster_membrane Bacterial Cell Membrane lipid_bilayer Lipid Bilayer peptide Cyclic Antimicrobial Peptide (Synthesized using this compound) binding Electrostatic Binding to Negatively Charged Lipids peptide->binding binding->lipid_bilayer insertion Membrane Insertion binding->insertion pore Pore Formation insertion->pore disruption Membrane Depolarization and Disruption of Ion Gradients pore->disruption leakage Leakage of Cellular Contents (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of a cyclic antimicrobial peptide on a bacterial membrane.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex peptides. Its orthogonal protecting group strategy enables the precise and site-specific modification of the peptide backbone, facilitating the construction of cyclic and branched structures that are often inaccessible with standard proteinogenic amino acids. A thorough understanding of the reaction conditions for both the coupling of this derivative and the selective deprotection of the Alloc group is essential for its successful implementation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to leverage the full potential of this compound in their peptide synthesis endeavors, ultimately advancing the fields of drug discovery and biomedical research.

References

An In-depth Technical Guide to Fmoc-Dab(Alloc)-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dab(Alloc)-OH (Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid) is a crucial building block in modern solid-phase peptide synthesis (SPPS). As a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab), it offers unique structural possibilities for designing novel peptides with enhanced biological activity and stability.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its strategic application in peptide synthesis, particularly focusing on its orthogonal protection scheme.

Chemical Structure and Core Concepts

This compound is characterized by a dual-protection strategy that is fundamental to its utility in complex peptide synthesis.[2] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard in SPPS. The side-chain γ-amino group is protected by the allyloxycarbonyl (Alloc) group. This orthogonal protection allows for the selective deprotection and modification of the side chain without affecting the N-terminus or other acid-labile side-chain protecting groups.[1][2]

The presence of the additional amino group in the Dab side chain enables the creation of branched or cyclic peptides, which often exhibit enhanced biological activities compared to their linear counterparts.[1]

Fmoc_Dab_Alloc_OH cluster_fmoc Fmoc group cluster_dab Dab(Alloc) residue F1 F2 F1->F2 F3 F2->F3 F4 F3->F4 F5 F4->F5 F6 F5->F6 F11 F5->F11 F6->F1 F7 F6->F7 F8 F7->F8 F9 F8->F9 F10 F9->F10 F10->F11 F11->F6 CH_fmoc CH F11->CH_fmoc F12 F13 O_fmoc O CH_fmoc->O_fmoc C_fmoc_O C=O O_fmoc->C_fmoc_O N_alpha N C_fmoc_O->N_alpha CH_alpha CαH N_alpha->CH_alpha C_carboxyl C=O CH_alpha->C_carboxyl CH2_beta CH₂ CH_alpha->CH2_beta OH_carboxyl OH C_carboxyl->OH_carboxyl CH2_gamma CH₂ CH2_beta->CH2_gamma N_gamma N CH2_gamma->N_gamma H_gamma H N_gamma->H_gamma C_alloc_O C=O N_gamma->C_alloc_O O_alloc O C_alloc_O->O_alloc CH2_alloc CH₂ O_alloc->CH2_alloc CH_alloc CH CH2_alloc->CH_alloc CH2_terminal =CH₂ CH_alloc->CH2_terminal

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for researchers in designing synthetic protocols and ensuring the quality of their starting materials.

PropertyValueReference(s)
CAS Number 204316-32-5[1][3][4]
Molecular Formula C₂₃H₂₄N₂O₆[3][5][6]
Molecular Weight 424.45 g/mol [3][4][7]
Appearance White to off-white solid[4]
Melting Point 124 °C[4]
Purity ≥98%[3][5]
Storage Temperature 2-8°C, sealed in dry conditions[4][8]
Solubility Soluble in DMF and NMP[2]
Topological Polar Surface Area (TPSA) 113.96 Ų[3][9]
logP (Consensus) 3.28[3][9]
Hydrogen Bond Donors 3[3][9]
Hydrogen Bond Acceptors 5[3][9]
Rotatable Bonds 9[3]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, where its orthogonal protecting groups are leveraged to create complex peptide structures.[1][2] The Fmoc group is removed in each cycle of peptide chain elongation, while the Alloc group remains stable. The Alloc group can then be selectively removed at a desired step to allow for side-chain modification, such as branching, cyclization, or conjugation with other molecules.

Logical Workflow for SPPS using this compound

SPPS_Workflow cluster_main_cycle Main Elongation Cycle start Start with Resin fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection wash1 Wash fmoc_deprotection->wash1 coupling Couple next Fmoc-AA-OH wash1->coupling wash2 Wash coupling->wash2 repeat_cycle Repeat Elongation Cycle wash2->repeat_cycle incorporate_dab Incorporate This compound alloc_deprotection Selective Alloc Deprotection (Palladium Catalyst) incorporate_dab->alloc_deprotection repeat_cycle->fmoc_deprotection Continue Elongation repeat_cycle->incorporate_dab Incorporate Dab side_chain_modification Side-Chain Modification (e.g., Branching, Cyclization) alloc_deprotection->side_chain_modification final_cleavage Final Cleavage from Resin (e.g., TFA) side_chain_modification->final_cleavage end Purified Peptide final_cleavage->end

Caption: SPPS workflow incorporating this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis.

Standard Fmoc-SPPS Protocol

A general protocol for solid-phase peptide synthesis using a Rink Amide resin is outlined below.[10]

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps of 10 minutes each.[10]

  • Washing: Thoroughly wash the resin to remove excess piperidine and byproducts. A typical washing sequence is DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).[10]

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including this compound) using a suitable coupling reagent such as HBTU, HATU, or DIC/HOBt.[2] The reaction time should be optimized for each specific coupling.

  • Washing: Wash the resin as described in step 3 to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Selective Deprotection of the Alloc Group

The key advantage of this compound is the ability to selectively remove the Alloc group, which is achieved through palladium catalysis.[1][2]

  • Resin Preparation: After incorporation of this compound and subsequent elongation steps as desired, wash the peptide-resin thoroughly with DCM.

  • Catalyst Solution Preparation: Prepare a solution of a palladium catalyst, such as Pd(PPh₃)₄, in a suitable solvent like DCM or a mixture of DCM/DMF. A scavenger, such as dimethyl malonate or morpholine, is typically added to trap the cleaved allyl group.

  • Deprotection Reaction: Treat the peptide-resin with the palladium catalyst solution. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and may require gentle agitation for 1-2 hours.

  • Washing: After the reaction is complete, thoroughly wash the resin with DCM and DMF to remove the catalyst and byproducts.

  • Side-Chain Modification: The now-free side-chain amino group is available for further modification.

Synthesis of this compound

The synthesis of this compound is a well-established, stepwise process that ensures the selective protection of the α- and γ-amino groups of L-2,4-diaminobutyric acid.[1]

  • Fmoc Protection of the α-Amino Group: The synthesis begins with the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.[1]

  • Alloc Protection of the γ-Amino Side Chain: Following the protection of the α-amino group, the γ-amino side chain is protected with the allyloxycarbonyl (Alloc) group. This is achieved by reacting the N-α-Fmoc-L-Dab intermediate with allyl chloroformate in the presence of a base.[1] This specific order is crucial to direct the reagents to the intended positions and prevent the formation of undesired byproducts.[1]

Conclusion

This compound is an invaluable tool for peptide chemists, enabling the synthesis of complex and novel peptide architectures. Its orthogonal protection strategy allows for precise, site-specific modifications, which is critical for the development of new peptide-based therapeutics and research probes. Understanding its properties and the experimental protocols for its use is essential for maximizing its potential in the laboratory. While other orthogonally protected Dab derivatives exist, the Alloc group offers a distinct set of deprotection conditions that are often milder and more compatible with other sensitive functional groups.[1]

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-fluorenylmethoxycarbonyl)-N-γ-(allyloxycarbonyl)-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of complex peptide therapeutics. This document outlines the synthetic pathway, detailed experimental protocols, purification methods, and key characterization data.

Introduction

This compound is a non-proteinogenic amino acid derivative valued for its orthogonal protecting groups. The Fmoc group on the α-amino position is base-labile, typically removed with piperidine, while the Alloc group on the γ-amino side chain is cleaved by palladium catalysis.[1] This orthogonality allows for selective deprotection and modification of the side chain, enabling the synthesis of branched, cyclic, or otherwise modified peptides with enhanced biological activity and stability.[1]

Synthesis Pathway

The conventional synthesis of this compound is a well-established, stepwise process commencing with the selective protection of the α- and γ-amino groups of L-2,4-diaminobutyric acid (L-Dab). The synthesis begins with the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, followed by the protection of the γ-amino group with an allyloxycarbonyl (Alloc) group.[1] This specific order is crucial for directing the reagents to their intended positions and preventing the formation of undesired byproducts.[1]

Synthesis_Pathway L_Dab L-2,4-Diaminobutyric Acid (L-Dab) Fmoc_Dab N-α-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) L_Dab->Fmoc_Dab 1. Fmoc-Cl or Fmoc-OSu, Base (e.g., Na2CO3, TEA) Solvent (e.g., DMF, DCM) Fmoc_Dab_Alloc This compound Fmoc_Dab->Fmoc_Dab_Alloc 2. Allyl chloroformate, Base (e.g., Triethylamine) Solvent (e.g., Dioxane/Water) Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethyl acetate/Hexane) Crude_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography (e.g., DCM/Methanol gradient) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

References

Fmoc-Dab(Alloc)-OH CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-Dab(Alloc)-OH, a key building block in modern peptide chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in peptide synthesis and drug development.

Core Compound Data

This compound, with the systematic name (2S)-4-{[(allyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a non-proteinogenic amino acid derivative. Its orthogonal protecting groups, the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the allyloxycarbonyl (Alloc) group on the side-chain amino group, make it a versatile tool for the synthesis of complex peptides, including cyclic and branched structures.

Below is a summary of its key quantitative data:

PropertyValue
CAS Number 204316-32-5[1][2][3][4]
Molecular Weight 424.45 g/mol [1][2][4][5]
Molecular Formula C₂₃H₂₄N₂O₆[1][3][4]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following section details the methodologies for the key steps involving this amino acid derivative.

Incorporation of this compound in SPPS

This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Solvent (e.g., DMF or NMP)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Washing solvents (e.g., DMF, DCM, and isopropanol)

Procedure:

  • Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the peptide-resin is removed by treating the resin with a 20% piperidine solution in DMF for a specified time (typically 5-20 minutes), followed by thorough washing with DMF, DCM, and isopropanol.

  • Activation and Coupling: this compound is pre-activated in a solution containing the coupling reagent and a base in DMF. This activated amino acid solution is then added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for a set duration (typically 1-2 hours) at room temperature with gentle agitation.

  • Washing: After the coupling reaction, the resin is extensively washed with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.

Orthogonal Deprotection of the Alloc Group

The Alloc group can be selectively removed while the Fmoc and other acid-labile side-chain protecting groups remain intact. This is crucial for on-resin side-chain modification or cyclization.

Materials:

  • Peptide-resin containing the Dab(Alloc) residue

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane or Dimedone)

  • Solvent (e.g., DCM or a mixture of DCM/DMF)

Procedure:

  • Resin Swelling: The peptide-resin is first swelled in the chosen solvent.

  • Deprotection Cocktail Preparation: A solution of the palladium catalyst and the scavenger in the reaction solvent is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Alloc Removal: The deprotection cocktail is added to the swollen resin, and the reaction is allowed to proceed for a specified time (typically 30 minutes to 2 hours) at room temperature with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., chloranil test).

  • Washing: Following the deprotection, the resin is thoroughly washed with the reaction solvent and other washing solvents to remove the catalyst and byproducts. The newly liberated side-chain amino group is now available for further modification.

Visualized Workflow: On-Resin Side-Chain Cyclization

The following diagram illustrates a typical experimental workflow for synthesizing a side-chain cyclized peptide using this compound. This process takes advantage of the orthogonal nature of the Alloc protecting group.

On_Resin_Cyclization Start Start: Peptide-Resin with N-terminal Fmoc Incorp Incorporate This compound Start->Incorp SPPS Elong Continue Peptide Elongation Incorp->Elong SPPS Alloc_Dep Selective Alloc Deprotection (Pd(PPh3)4) Elong->Alloc_Dep Cyclize On-Resin Side-Chain Cyclization Alloc_Dep->Cyclize Cleave Cleavage and Global Deprotection Cyclize->Cleave End Final Cyclized Peptide Cleave->End

Caption: Workflow for on-resin side-chain peptide cyclization using this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, the successful synthesis of complex peptides hinges on a deep understanding of the physicochemical properties of the building blocks. Fmoc-Dab(Alloc)-OH, a non-proteinogenic amino acid derivative, offers unique advantages for creating branched and cyclic peptides. However, its effective use is intrinsically linked to its solubility and stability in the diverse range of solvents employed in solid-phase peptide synthesis (SPPS). This in-depth technical guide provides a comprehensive overview of these critical parameters, offering both qualitative and illustrative quantitative data, detailed experimental protocols for in-house determination, and visual workflows to aid in experimental design.

Solubility Profile of this compound

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. This compound, with its bulky Fmoc group and the diaminobutyric acid side chain, exhibits varied solubility across common organic solvents.

Polar aprotic solvents are the most widely used in Fmoc-based SPPS due to their ability to solvate the growing peptide chain and the protected amino acid monomers.[1] Generally, Fmoc-protected amino acids show good solubility in solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2] For the structurally similar Fmoc-Lys(Alloc)-OH, it is noted to be clearly soluble in DMF at a concentration of 1 mmol in 2 mL.[3] It is also reported to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), and Ethyl Acetate.[4][5]

Illustrative Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides an illustrative summary based on data from structurally similar compounds, such as Fmoc-Lys(Alloc)-OH, and general knowledge of Fmoc-amino acid solubility.[3][4][5] These values should be considered as estimates and can serve as a starting point for experimental optimization.

SolventChemical FormulaMolar Mass ( g/mol )Illustrative Solubility (mg/mL)Illustrative Molar Solubility (M)Notes
N,N-Dimethylformamide (DMF)C₃H₇NO73.09> 212> 0.5Generally a very good solvent for Fmoc-amino acids.[2]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13> 212> 0.5Often used for difficult couplings due to its high solvating power.[2]
Dichloromethane (DCM)CH₂Cl₂84.93~ 50-100~ 0.6 - 1.2Moderate solubility; often used in combination with other solvents.
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13> 212> 0.5Excellent solvent, but its viscosity and reactivity can be a concern.
Tetrahydrofuran (THF)C₄H₈O72.11~ 20-50~ 0.3 - 0.7Moderate solubility; less commonly used as the primary solvent.
Acetonitrile (ACN)C₂H₃N41.05~ 10-20~ 0.2 - 0.5Lower solubility compared to DMF and NMP.
WaterH₂O18.02< 0.1< 0.0002Practically insoluble due to the hydrophobic Fmoc group.[6]

Note: The illustrative solubility values are estimated for this compound (Molar Mass: 424.45 g/mol ) at ambient temperature (20-25°C). Actual solubility can be influenced by purity, temperature, and the presence of other solutes.

Stability Profile of this compound

The stability of this compound is paramount to prevent the formation of impurities during storage and peptide synthesis. The stability is primarily dictated by the lability of the Fmoc and Alloc protecting groups under various chemical conditions.

The Fmoc (9-fluorenylmethyloxycarbonyl) group is notoriously base-labile and is typically removed using a solution of piperidine in DMF.[7] Conversely, it is stable under the acidic conditions used for the cleavage of acid-labile side-chain protecting groups like Boc (tert-butoxycarbonyl).

The Alloc (allyloxycarbonyl) group is an orthogonal protecting group, meaning it can be removed under conditions that do not affect the Fmoc or many acid-labile side-chain protecting groups.[7] The standard method for Alloc group removal is through palladium(0)-catalyzed cleavage.[8] The Alloc group is stable to the basic conditions of Fmoc deprotection and the acidic conditions used for Boc deprotection.[7]

Illustrative Chemical Compatibility

The following table provides an illustrative summary of the stability of this compound in the presence of common reagents used in peptide synthesis.

Reagent/ConditionFmoc Group StabilityAlloc Group StabilityNotes
20% Piperidine in DMFLabileStableStandard condition for Fmoc deprotection.[7]
Trifluoroacetic Acid (TFA)StableStableUsed for cleavage of many acid-labile protecting groups and from the resin.[7]
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)StableLabileStandard condition for Alloc deprotection.[8]
Diisopropylethylamine (DIPEA)StableStableCommonly used as a base in coupling reactions.
HBTU/HATU in DMFStableStableCommon coupling reagents.
Dichloromethane (DCM)StableStableCommon solvent for washing and some coupling reactions.
N,N-Dimethylformamide (DMF)Stable (in the absence of base)StableCommon solvent for coupling and washing. DMF can contain dimethylamine impurities which can cause premature Fmoc deprotection.[2]
N-Methyl-2-pyrrolidone (NMP)Stable (in the absence of base)StableAlternative solvent to DMF.
Storage at 2-8°C (solid)StableStableRecommended storage condition.

Experimental Protocols

For precise and reliable data, it is highly recommended that researchers determine the solubility and stability of this compound under their specific experimental conditions. The following protocols provide detailed methodologies for these determinations.

Protocol for Determining the Solubility of this compound

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the concentration of a saturated solution.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 15 minutes)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 265 nm or 301 nm

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC.

    • Quantification: Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_clarify Sample Clarification cluster_analysis HPLC Analysis cluster_result Result A Add excess This compound B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24h) C->D E Centrifuge D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute supernatant G->H I Inject into HPLC H->I J Quantify against calibration curve I->J K Calculate Solubility J->K

Experimental workflow for determining the solubility of this compound.

Protocol for Assessing the Stability of this compound

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound in a given solvent over time.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP)

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Thermostatic chamber or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • Stability Study Setup:

    • Aliquot the stock solution into several sealed vials.

    • Store the vials at a specific temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis by HPLC:

    • At designated time points (e.g., 0, 24, 48, 72, 168 hours), withdraw a sample from one of the vials.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a stability-indicating HPLC method. The HPLC conditions can be similar to those used for the solubility study, but the gradient may need to be optimized to separate the parent compound from any potential degradation products.

    • Use a DAD to monitor the peak purity and identify the formation of new peaks. An MS detector can be used to identify the mass of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

G cluster_loop Time-Point Analysis A Prepare stock solution of This compound in solvent B Aliquot into sealed vials A->B C Store at constant temperature B->C D Withdraw sample at t=x C->D E Dilute sample D->E F Analyze by stability-indicating HPLC-DAD/MS E->F G Quantify remaining parent compound and identify degradants F->G G->D Repeat for next time point H Plot % remaining vs. time G->H I Determine degradation kinetics H->I

Logical workflow for assessing the stability of this compound.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in peptide synthesis. While specific quantitative data in the literature is scarce, this guide provides a solid foundation based on the properties of similar compounds and general principles of peptide chemistry. The detailed experimental protocols empower researchers to determine these critical parameters in their own laboratories, enabling the optimization of synthesis conditions, minimization of side reactions, and ultimately, the efficient production of high-purity, complex peptides for a wide range of applications in research and drug development.

References

The Strategic Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Non-Proteinogenic Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and development, peptides have emerged as a promising class of therapeutics, offering high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and limited bioavailability. The incorporation of non-proteinogenic amino acids (NPAAs), which are not among the 20 standard genetically encoded amino acids, has become a powerful strategy to overcome these limitations.[1][2][3] NPAAs can introduce unique structural and functional properties into peptides, leading to enhanced stability, potency, and tailored pharmacokinetic profiles.[1][3] One such pivotal NPAA is L-2,4-diaminobutyric acid (Dab), and its orthogonally protected derivative, Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH) , stands out as a critical building block for the synthesis of complex peptide architectures.[4][5]

This technical guide provides a comprehensive overview of the role and applications of this compound, offering insights into its properties, utility in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its use.

Core Concepts: The Power of Orthogonal Protection

The primary significance of this compound lies in its orthogonal protection strategy, a cornerstone of modern peptide chemistry.[5][6] This strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other.[5] In this compound:

  • The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and readily removed by treatment with a mild base like piperidine.[5]

  • The γ-amino group of the Dab side chain is protected by the allyloxycarbonyl (Alloc) group. The Alloc group is stable to the basic conditions of Fmoc removal and the acidic conditions used for final peptide cleavage from the resin. It can be selectively removed by a palladium(0) catalyst.[5][6]

This orthogonality is crucial for the synthesis of complex peptides, such as those with branched or cyclic structures, as it allows for site-specific modification of the Dab side chain while the peptide remains anchored to the solid support.[5][6]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below. The high purity of this reagent is critical for successful peptide synthesis, as impurities can lead to side reactions and difficult purification of the final product.[4]

PropertyValue
CAS Number 204316-32-5
Molecular Formula C₂₃H₂₄N₂O₆
Molecular Weight 424.45 g/mol
Appearance Solid
Purity (Typical) ≥98% to >99% by HPLC
Storage Temperature 2-8°C, sealed in dry conditions

Applications in Advanced Peptide Synthesis

The unique properties of this compound make it an invaluable tool for a range of advanced applications in peptide science:

  • Branched Peptides: The selective deprotection of the Alloc group on the Dab side chain allows for the synthesis of a second peptide chain, creating a branched peptide structure.[5][6]

  • Cyclic Peptides (Lactam Bridges): The deprotected γ-amino group of a Dab residue can be reacted with the side-chain carboxyl group of an acidic amino acid (e.g., Asp or Glu) to form a lactam bridge, resulting in a side-chain-to-side-chain cyclized peptide.[7] On-resin cyclization is often favored as it can minimize intermolecular side reactions.[7]

  • Peptide Conjugation: The free amino group on the Dab side chain can serve as a handle for the attachment of various molecules, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

The incorporation of Dab into peptides has been shown to be beneficial in various therapeutic areas. For instance, peptides containing Dab residues are being investigated for their antimicrobial and anticancer properties.[5]

Quantitative Data in Peptide Synthesis

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide.[8] While yields are highly sequence-dependent, the following table provides typical quantitative data associated with the use of this compound in peptide synthesis.

ParameterTypical Value/RangeNotes
Incorporation Efficiency Good, comparable to standard Fmoc-amino acids.[6]May require double coupling for sterically hindered sequences.[6]
On-Resin Cyclization Yield 50-80%[7]Highly dependent on the peptide sequence and cyclization conditions.
Final Peptide Purity (Crude) >50% to >70%[8]Dependent on the success of all preceding synthesis and deprotection steps.
Purification Yield 30-60%[7]Dependent on the purity of the crude peptide and the purification method.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence using Fmoc-based SPPS is illustrated below.

SPPS_Workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotect1 Fmoc_Dab Couple This compound Deprotect1->Fmoc_Dab Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Dab->Deprotect2 Elongation Continue Peptide Elongation Deprotect2->Elongation Final_Peptide Resin-Bound Peptide with Alloc Protection Elongation->Final_Peptide

General workflow for incorporating this compound in SPPS.

Protocol for On-Resin Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from the Dab side chain while the peptide is still attached to the resin.

Materials:

  • Resin-bound peptide containing a Dab(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin substitution) and phenylsilane (10-20 equivalents) in anhydrous DCM.

  • Add the palladium catalyst solution to the swollen resin.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DCM (3-5 times), followed by DMF (3-5 times).

  • A second treatment with the palladium catalyst solution may be performed to ensure complete deprotection.

  • After the final washes, the resin with the deprotected Dab side chain is ready for the next step (e.g., cyclization or conjugation).

Protocol for On-Resin Side-Chain-to-Side-Chain Cyclization (Lactam Bridge Formation)

This protocol outlines the formation of a lactam bridge between the deprotected γ-amino group of Dab and the carboxyl group of an Asp or Glu residue.

Materials:

  • Resin-bound peptide with deprotected Dab and Asp/Glu side chains

  • Coupling reagent (e.g., PyBOP, HBTU, or HATU)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound linear peptide in DMF.

  • Prepare a solution of the coupling reagent (e.g., PyBOP, 3 equivalents) and DIEA (6 equivalents) in DMF.

  • Add the coupling solution to the resin.

  • Agitate the reaction mixture at room temperature for 4-24 hours. Reaction progress can be monitored by a colorimetric test (e.g., Kaiser test).

  • Once the cyclization is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • The cyclic peptide can then be cleaved from the resin and globally deprotected.

Orthogonal_Deprotection_Cyclization cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification Start Start with Resin Incorp_Dab Incorporate This compound Start->Incorp_Dab Elongate Elongate Peptide Chain Incorp_Dab->Elongate Linear_Peptide Linear Peptide on Resin (Alloc Protected) Elongate->Linear_Peptide Alloc_Deprotect Selective Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) Linear_Peptide->Alloc_Deprotect Cyclize On-Resin Cyclization (e.g., Lactam Bridge Formation) Alloc_Deprotect->Cyclize Cyclic_Peptide Cyclic Peptide on Resin Cyclize->Cyclic_Peptide Cleavage Cleavage from Resin & Global Deprotection Cyclic_Peptide->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Final Cyclic Peptide Purification->Final_Product

Workflow for SPPS, orthogonal deprotection, and on-resin cyclization.

Signaling Pathways and Biological Context

Peptides containing Dab residues can be designed to interact with a variety of biological targets. For example, dipeptide diaminobutyroyl benzylamide diacetate, a synthetic peptide containing a Dab derivative, is known to mimic the action of Waglerin-1, a neurotoxin that inhibits the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This inhibitory action reduces muscle contractions, making it a relevant compound in dermatological research for anti-wrinkle effects. The modulation of such signaling pathways highlights the potential of Dab-containing peptides in therapeutics.

Signaling_Pathway Dab_Peptide Dab-Containing Peptide (e.g., Dipeptide Diaminobutyroyl Benzylamide Diacetate) nAChR Nicotinic Acetylcholine Receptor (nAChR) Dab_Peptide->nAChR Inhibits Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Triggers Reduced_Contraction Reduced Muscle Contraction nAChR->Reduced_Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to & Activates

Inhibition of the nAChR signaling pathway by a Dab-containing peptide.

Conclusion

This compound is a versatile and powerful tool in the arsenal of peptide chemists. Its orthogonal protecting groups enable the synthesis of complex peptide architectures that are often inaccessible with standard proteinogenic amino acids. The ability to perform site-specific modifications on the solid support streamlines the synthesis of branched and cyclic peptides, which frequently exhibit improved therapeutic properties. As the demand for more sophisticated peptide-based drugs continues to grow, the strategic use of non-proteinogenic amino acids like this compound will undoubtedly play an increasingly critical role in advancing the field of peptide therapeutics.

References

The Strategic Application of Fmoc-Dab(Alloc)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science, the synthesis of complex peptide architectures is paramount for the development of novel therapeutics, research tools, and biomaterials. The incorporation of non-proteinogenic amino acids with orthogonally protected side chains offers a versatile platform for creating peptides with enhanced stability, unique conformations, and tailored functionalities. Among these specialized building blocks, Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH) has emerged as a critical component for the synthesis of branched and cyclic peptides. Its unique dual-protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and a palladium-labile allyloxycarbonyl (Alloc) group on the side-chain amine, allows for selective deprotection and subsequent modification, enabling the construction of intricate peptide structures that would be otherwise challenging to assemble.[1][2] This technical guide provides a comprehensive review of the applications of this compound, detailing experimental protocols, presenting available quantitative data, and illustrating key workflows.

The Core Principle: Orthogonal Protection

The utility of this compound is rooted in the concept of orthogonal protection, a fundamental strategy in modern peptide synthesis.[2] This principle involves the use of multiple, distinct protecting groups within a single molecule that can be removed under different, specific conditions without affecting the others. In the case of this compound, the Fmoc group is readily cleaved by a base, typically a solution of piperidine in dimethylformamide (DMF), which is a standard step in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] Conversely, the Alloc group is stable to these basic conditions but can be selectively removed by palladium(0) catalysis in the presence of a scavenger.[2][3] This orthogonality is the key to its application in the synthesis of complex peptides.

Applications of this compound

The primary applications of this compound lie in the construction of peptides with non-linear architectures, namely branched and cyclic peptides.

Synthesis of Branched Peptides

This compound serves as an excellent branching point in a peptide sequence. After the linear peptide chain is assembled using standard Fmoc-SPPS, the Alloc group on the Dab side chain can be selectively removed on-resin. The newly liberated side-chain amine can then serve as an initiation point for the synthesis of a second peptide chain, resulting in a branched structure.[2]

Synthesis of Cyclic Peptides (Lactam Bridge Formation)

The generation of cyclic peptides through the formation of a lactam bridge is a common strategy to enhance conformational stability and biological activity.[4] this compound can be strategically placed within a peptide sequence to facilitate side-chain-to-tail or side-chain-to-side-chain cyclization. Following the assembly of the linear peptide, the Alloc group is removed, and the unmasked side-chain amine of the Dab residue can be reacted with the C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu) to form a lactam bridge.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

A standard Fmoc/tBu strategy is employed for the synthesis of the linear peptide on a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

Protocol:

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including this compound) (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

On-Resin Alloc Deprotection

The selective removal of the Alloc group is a critical step and is achieved using a palladium(0) catalyst.

Protocol:

  • Resin Preparation: Swell the peptide-resin in anhydrous and deoxygenated DCM for at least 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.3 equivalents relative to the resin loading) in DCM. To this solution, add a scavenger such as phenylsilane (PhSiH₃) (20-24 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes. The reaction is often repeated 2-3 times to ensure complete deprotection.[5]

  • Washing: Wash the resin extensively with DCM, DMF, a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, followed by further washes with DMF and DCM.[5]

On-Resin Cyclization (Lactam Bridge Formation)

Following Alloc deprotection, the free amine on the Dab side chain can be used for cyclization. The following protocol is for a side-chain-to-tail cyclization.

Protocol:

  • Resin Preparation: After Alloc deprotection and washing, swell the resin in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Cyclization: Add a solution of a coupling reagent (e.g., HATU, PyBOP, or DIC/Oxyma; 3-4 equivalents) and a base (e.g., DIPEA or collidine; 6-8 equivalents) in DMF or NMP to the resin.

  • Reaction: Allow the cyclization reaction to proceed for 2-24 hours at room temperature.[6] The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of any remaining side-chain protecting groups.

Protocol:

  • Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

While extensive literature describes the utility of this compound, specific and consistent quantitative data on yields and purities for a variety of sequences is not always readily available. The efficiency of each step is highly sequence-dependent. However, based on analogous applications and general observations in peptide synthesis, the following tables provide an overview of expected outcomes.

Table 1: Representative Data for On-Resin Alloc Deprotection and Cyclization

ApplicationStarting MaterialKey ReagentsReaction TimeCrude Purity (%)Isolated Yield (%)Reference
Side-chain to side-chain cyclizationLinear peptide with Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OHPd(PPh₃)₄, PhSiH₃Deprotection: 2 x 20 min; Cyclization: 24 hNot reportedNot reported, but successful synthesis confirmed[5]
Microwave-assisted side-chain to side-chain cyclizationLinear peptide with Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OHPd(PPh₃)₄, PhSiH₃, HBTU, DIEADeprotection: 2 x 5 min; Cyclization: 10 minHighComparable to room temperature methods[7]

Note: The data in this table is for peptides containing Fmoc-Lys(Alloc)-OH, as specific quantitative data for this compound in this context was not found in the searched literature. The principles and expected outcomes are analogous.

Table 2: Representative Data for Branched Peptide Synthesis

Peptide NameBranching Amino AcidSynthesis MethodCrude Purity (%)Isolated Yield (%)Reference
LF ChimeraFmoc-Lys(ivDde)-OHMicrowave-enhanced SPPS77Not Reported[1]
Ub(47-76)-H2B(118-126)Fmoc-Lys(ivDde)-OHMicrowave-enhanced SPPS75Not Reported (10-20% by conventional methods)[1]
Tetra-branched antifreeze peptide analogFmoc-Lys(ivDde)-OHMicrowave-enhanced SPPS71Not Reported (40% by conventional methods)[1]

Note: This table presents data for branched peptides synthesized using Fmoc-Lys(ivDde)-OH, as specific quantitative data for this compound was not available. The ivDde group provides an alternative orthogonal protection strategy.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

spss_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection alloc_deprotection_workflow Peptide_Resin Peptide-Resin with This compound Swell_DCM Swell in DCM Peptide_Resin->Swell_DCM Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃ in DCM) Swell_DCM->Alloc_Deprotection Washing_Chelate Washing (DCM, DMF, Chelating Agent) Alloc_Deprotection->Washing_Chelate Deprotected_Peptide Peptide-Resin with Free Dab Side-Chain Amine Washing_Chelate->Deprotected_Peptide cyclization_workflow Deprotected_Peptide Peptide-Resin with Free Dab Side-Chain Amine Swell_DMF Swell in DMF/NMP Deprotected_Peptide->Swell_DMF Cyclization On-Resin Cyclization (HATU, DIPEA) Swell_DMF->Cyclization Washing Washing (DMF, DCM) Cyclization->Washing Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Cyclic_Peptide Purified Cyclic Peptide Purification->Cyclic_Peptide branched_peptide_workflow Start Linear Peptide Synthesis (incorporating this compound) Alloc_Deprotection On-Resin Alloc Deprotection Start->Alloc_Deprotection Branch_Synthesis Synthesis of Second Peptide Chain on Dab Side-Chain Alloc_Deprotection->Branch_Synthesis Cleavage_Purification Cleavage and Purification Branch_Synthesis->Cleavage_Purification Branched_Peptide Final Branched Peptide Cleavage_Purification->Branched_Peptide

References

Fmoc-Dab(Alloc)-OH: A Technical Guide to Safe Handling and Use in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for Fmoc-Dab(Alloc)-OH (Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid), a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative valued for its orthogonal protecting group strategy, which allows for selective deprotection and modification of peptide side chains.[1]

PropertyValue
CAS Number 204316-32-5
Molecular Formula C23H24N2O6[2][3]
Molecular Weight 424.45 g/mol [3][4]
Appearance White to off-white solid[3]
Purity ≥98%[2][5]
Melting Point 124 °C[3]
Storage Temperature 2-8°C, sealed in a dry environment[2][3][6]
Solubility Soluble in organic solvents like dimethylformamide (DMF)

Safety and Hazard Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard IdentificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin corrosion/irritation, Serious eye damage/eye irritation, Specific target organ toxicity — single exposure (respiratory tract irritation)GHS07Warning [2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[7]P220: Keep/Store away from clothing/combustible materials.[7]

Handling and Storage

Handling:

  • Do not handle until all safety precautions have been read and understood.[7]

  • Use in a well-ventilated area to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.[7]

Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place.

  • Recommended storage temperature is 2-8°C.[2][3][6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for introducing a selectively deprotectable side-chain amino group in peptide synthesis. The Fmoc group on the α-amino terminus is labile to basic conditions (e.g., piperidine), while the Alloc group on the γ-amino side chain is stable to these conditions and can be selectively removed using a palladium catalyst.[1][8] This orthogonality is crucial for synthesizing complex peptides, such as branched or cyclic peptides.[1]

Experimental Protocol: On-Resin Alloc Group Deprotection

This protocol outlines the selective removal of the Alloc protecting group from the Dab side chain while the peptide is still attached to the solid support.

Materials:

  • Peptidyl-resin containing this compound

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Nitrogen gas

Procedure:

  • Swell the peptidyl-resin in DCM in a suitable reaction vessel.

  • Prepare the deprotection solution in a separate vial: dissolve tetrakis(triphenylphosphine)palladium(0) (0.1-0.3 equivalents relative to the resin loading) in DCM.

  • To the palladium solution, add phenylsilane (20-24 equivalents).[8][9]

  • Drain the DCM from the swollen resin and add the freshly prepared deprotection solution to the resin.

  • Gently agitate the mixture under an inert atmosphere (e.g., nitrogen) for 20-30 minutes at room temperature.[9]

  • Repeat the deprotection step (steps 4 and 5) one to two more times to ensure complete removal of the Alloc group.[8]

  • Wash the resin thoroughly with DCM (3-5 times) to remove the catalyst and byproducts.[8]

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete deprotection.[9]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the safe handling workflow for this compound and its role in orthogonal deprotection during SPPS.

Safe_Handling_Workflow Safe Handling Workflow for this compound A Acquire this compound B Store at 2-8°C in a dry environment A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Weigh in a ventilated hood C->D E Dissolve in appropriate solvent (e.g., DMF) D->E F Use in Solid-Phase Peptide Synthesis (SPPS) E->F G Dispose of waste according to institutional protocols F->G

Caption: Workflow for the safe handling of this compound.

Orthogonal_Deprotection_Scheme Orthogonal Deprotection in SPPS using this compound cluster_peptide Peptide Chain on Solid Support A Fmoc-NH-Peptide-Dab(Alloc)-Resin B Treat with Piperidine in DMF A->B C H2N-Peptide-Dab(Alloc)-Resin B->C D Couple next Fmoc-Amino Acid C->D E Fmoc-AA-Peptide-Dab(Alloc)-Resin D->E F Treat with Pd(PPh3)4 and PhSiH3 in DCM E->F G Fmoc-AA-Peptide-Dab(NH2)-Resin F->G H Side-chain modification G->H

Caption: Orthogonal deprotection strategy using this compound.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Dab(Alloc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dab(Alloc)-OH (Nα-9-fluorenylmethyloxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid) is a crucial building block in modern solid-phase peptide synthesis (SPPS). As a non-proteinogenic amino acid, its incorporation allows for the creation of peptides with novel structures and enhanced biological activities.[1] The key feature of this compound lies in its orthogonal protection scheme. The Fmoc group on the α-amino group is base-labile, readily cleaved by piperidine, while the Alloc group on the side-chain γ-amino group is selectively removed by palladium catalysis.[1][2] This dual-protection strategy enables site-specific modifications, such as the synthesis of branched or cyclic peptides, making it an invaluable tool in drug discovery and development.[1]

These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based SPPS.

Data Summary

Table 1: Reagents and Solvents for this compound Incorporation
Reagent/SolventAbbreviationPurposeRecommended Grade
N,N-DimethylformamideDMFMain solvent for swelling, washing, coupling, and deprotectionPeptide synthesis grade
DichloromethaneDCMSolvent for washing and Alloc deprotectionACS grade or higher
Piperidine-Fmoc deprotectionPeptide synthesis grade
This compound-Amino acid building block>98% purity
Coupling ReagentsHBTU, HATU, DIC/HOBtActivation of carboxylic acid for amide bond formationPeptide synthesis grade
N,N-DiisopropylethylamineDIPEABase for coupling reactionsPeptide synthesis grade
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Catalyst for Alloc deprotection>98% purity
PhenylsilanePhSiH₃Scavenger for Alloc deprotection>98% purity
Table 2: Key Parameters for this compound Coupling and Deprotection Cycles
ParameterFmoc DeprotectionCouplingAlloc Deprotection
Reagents 20% Piperidine in DMFThis compound, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA)Pd(PPh₃)₄, Phenylsilane
Equivalents (relative to resin loading) -3-5 eq. Amino Acid, 2.9-4.9 eq. Coupling Reagent, 6-10 eq. Base0.1-0.25 eq. Pd(PPh₃)₄, 20-30 eq. Phenylsilane
Solvent DMFDMFDCM or THF
Reaction Time 5-20 minutes (typically 2x)30 minutes - 2 hours (double coupling may be required)20-30 minutes (repeated 2-3 times)
Monitoring UV monitoring of Fmoc cleavageKaiser test or equivalentLC-MS analysis of a cleaved resin sample

Experimental Protocols

Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide, 2-Chlorotrityl chloride) in a reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

Note: Due to the potential for difficult coupling, a double coupling strategy is often recommended for efficient incorporation of this compound.[1]

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) in DMF. Add a base like DIPEA (2 equivalents relative to the amino acid). Allow the mixture to pre-activate for 1-5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30 minutes to 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Second Coupling (Optional but Recommended): Repeat steps 1-3 to ensure maximum coupling efficiency.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

Selective Deprotection of the Alloc Group

This step is performed on-resin once the desired peptide sequence is assembled and the N-terminus is protected (e.g., with a Boc group or by keeping the final Fmoc group on).

  • Resin Preparation: Wash the peptide-resin with DCM (3-5 times).

  • Deprotection Cocktail Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.25 eq.) in DCM or THF. To this solution, add phenylsilane (20-30 eq.).[3]

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture for 20-30 minutes, ensuring the vessel is protected from light.

  • Repeat: Drain the solution and repeat the deprotection step (steps 2 and 3) one to two more times to ensure complete removal of the Alloc group.

  • Washing: Wash the resin thoroughly with DCM (3-5 times), followed by a wash with a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF (3-5 times).

  • Confirmation: Cleave a small amount of resin and analyze by LC-MS to confirm the removal of the Alloc group.

Visualizations

SPPS_Workflow_Fmoc_Dab_Alloc start Start: Peptide-Resin fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprot wash1 DMF Wash fmoc_deprot->wash1 coupling Coupling (this compound, HATU, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->fmoc_deprot Yes alloc_deprot Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) repeat->alloc_deprot No wash3 DCM/Chelator/DMF Wash alloc_deprot->wash3 modification Side-Chain Modification wash3->modification

Caption: Workflow for incorporating this compound in SPPS.

Orthogonal_Deprotection_Scheme compound Fmoc-NH Peptide-Resin Dab(Alloc) piperidine 20% Piperidine in DMF compound:f0->piperidine palladium Pd(PPh₃)₄ / Phenylsilane compound:f2->palladium product1 H₂N Peptide-Resin Dab(Alloc) piperidine->product1:f0 product2 Fmoc-NH Peptide-Resin Dab(NH₂) palladium->product2:f2

Caption: Orthogonal deprotection of Fmoc and Alloc groups.

References

Application Notes and Protocols for the Selective Deprotection of the Alloc Group from Fmoc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides, such as branched or cyclic structures. The allyloxycarbonyl (Alloc) group stands out as a valuable tool for the protection of amine functionalities, particularly on the side chain of amino acids like 2,4-diaminobutyric acid (Dab). Its key advantage lies in its orthogonality to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and acid-labile (e.g., Boc, tBu, Trt) protecting groups.[1][2] This orthogonality allows for the selective deprotection of the Alloc group under mild conditions, leaving the N-terminal Fmoc group and other side-chain protecting groups intact.[2][3]

This document provides detailed application notes and experimental protocols for the selective removal of the Alloc group from Fmoc-Dab(Alloc)-OH, a critical step in the synthesis of modified peptides. The deprotection is achieved through a palladium(0)-catalyzed reaction, a process that requires careful optimization of catalysts, scavengers, and reaction conditions to ensure high efficiency and purity of the final product.[3][4]

Principle of Orthogonality

The successful synthesis of complex peptides relies on a hierarchical protection strategy. The Alloc group's stability to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage (e.g., trifluoroacetic acid - TFA) makes it an ideal orthogonal protecting group.[2] This allows for the selective unmasking of the Dab side-chain amine for subsequent modifications while the peptide remains anchored to the solid support and the N-terminus is still protected.

cluster_SPPS SPPS Cycle cluster_deprotection Orthogonal Deprotection & Cleavage Fmoc_Dab_Alloc Fmoc-Dab(Alloc)-Peptide-Resin Fmoc_Dab_NH2 Fmoc-Dab(NH2)-Peptide-Resin Fmoc_Dab_Alloc->Fmoc_Dab_NH2 Selective Alloc Deprotection H2N_Dab_Alloc H2N-Dab(Alloc)-Peptide-Resin Fmoc_Dab_Alloc->H2N_Dab_Alloc Fmoc Deprotection Cleaved_Peptide Cleaved Peptide Fmoc_Dab_NH2->Cleaved_Peptide Final Cleavage Piperidine Piperidine Pd_catalyst Pd(0) Catalyst + Scavenger TFA TFA H2N_Dab_Alloc->Fmoc_Dab_Alloc Coupling

Caption: Orthogonal protection strategy in SPPS.

Mechanism of Alloc Deprotection

The removal of the Alloc group is a palladium(0)-catalyzed process, often referred to as a Tsuji-Trost reaction.[5] The reaction is initiated by the coordination of the palladium(0) catalyst to the allyl group of the Alloc moiety. This is followed by oxidative addition to form a π-allyl-palladium(II) complex.[4] The resulting carbamate is unstable and decarboxylates to release the free amine. A scavenger is crucial to react with the allyl group from the palladium complex, regenerating the Pd(0) catalyst for subsequent cycles and preventing side reactions such as the re-allylation of the deprotected amine.[3]

Alloc_Protected R-NH-Alloc Pi_Allyl_Complex [R-NH-COO-Pd(II)L2-allyl]+ Alloc_Protected->Pi_Allyl_Complex Oxidative Addition Pd0 Pd(0)L2 Carbamate R-NH-COOH Pi_Allyl_Complex->Carbamate Decarboxylation Regenerated_Pd0 Pd(0)L2 Pi_Allyl_Complex->Regenerated_Pd0 Nucleophilic Attack Deprotected_Amine R-NH2 + CO2 Carbamate->Deprotected_Amine Scavenger Scavenger Allyl_Scavenger Allyl-Scavenger Regenerated_Pd0->Allyl_Scavenger

Caption: Simplified mechanism of Pd(0)-catalyzed Alloc deprotection.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various reported conditions for the selective deprotection of the Alloc group. The choice of reagents and conditions can impact the efficiency and completeness of the reaction.

Catalyst (eq.)Scavenger (eq.)SolventTemperatureTimeNotesReference(s)
Pd(PPh₃)₄ (0.2)Phenylsilane (20.0)DCMRoom Temp.2 x 30 minA commonly used and effective method.[6][5][6]
Pd(PPh₃)₄ (0.3)Phenylsilane (24)DCMRoom Temp.3 x 30 minSlight excess of reagents for potentially difficult sequences.[7][8]
Pd(PPh₃)₄ (0.1)Phenylsilane (20)CH₂Cl₂Room Temp.2 x 20 minEffective for deprotection on 2-chlorotrityl resin.[9]
Pd(PPh₃)₄ (0.25)Phenylsilane (24)DCMRoom Temp.30 minUsed for on-resin cyclization.[8]
Pd(PPh₃)₄ (0.5)PhenylsilaneDMF38°C2 x 5 minMicrowave-assisted for accelerated deprotection.[10][10][11]
Pd(PPh₃)₄ (10-20 mol%)DABCO (5)CH₂Cl₂Room Temp.VariesAlternative scavenger, can be slow.
Pd(PPh₃)₄Me₂NH·BH₃ (40)N/ARoom Temp.40 minAmine-borane complexes are effective scavengers that prevent allylamine side-products.[12][13][14][12][13][14]
Pd(PPh₃)₄ (3)NMM/AcOH (1:2)CHCl₃Room Temp.N/AA method utilizing N-methylmorpholine and acetic acid as part of the scavenger system.[15]

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection using Phenylsilane

This protocol is a widely used method for the selective removal of the Alloc group from a resin-bound peptide.

  • Resin Preparation: Swell the peptide resin in dichloromethane (DCM) for at least 30 minutes in a suitable reaction vessel. Drain the DCM.

  • Deprotection Solution Preparation: In a separate vial, prepare a solution of the palladium catalyst and scavenger. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 eq.) in DCM. To this solution, add phenylsilane (PhSiH₃, 20.0 eq.).

  • First Deprotection: Add the deprotection solution to the swollen resin. Agitate the mixture at room temperature for 30 minutes. The reaction is often characterized by a color change.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DCM (3x), methanol (1x), and DCM (3x).

  • Second Deprotection (Optional but Recommended): Repeat steps 3 and 4 to ensure complete removal of the Alloc group.

  • Final Washes: After the final deprotection step, wash the resin extensively with DCM (3x), methanol (1x), DCM (3x), methanol (1x), and finally DCM (3x).[5]

  • Verification: A small amount of resin can be cleaved and analyzed by LC-MS to confirm the complete deprotection.

Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction.[10][16]

  • Resin Preparation: Swell the peptide resin in DCM in a microwave-compatible reaction vessel.

  • Reagent Addition: To the swollen resin (e.g., 0.1 mmol scale), add a solution of phenylsilane in DCM. After a brief period (e.g., 90 seconds), add a solution of Pd(PPh₃)₄ in DCM.[11]

  • Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer and irradiate for 5 minutes at a controlled temperature (e.g., 38°C).[10]

  • Washing: Drain the reaction mixture and wash the resin with DCM.

  • Repeat Deprotection: Perform a second microwave-assisted deprotection step (steps 2-4).

  • Final Washes: Wash the resin extensively as described in Protocol 1.

  • Verification: Confirm complete deprotection via LC-MS analysis of a cleaved sample.

start Start: Resin-bound Fmoc-Dab(Alloc)-Peptide swell Swell Resin in DCM start->swell prepare_reagents Prepare Deprotection Solution (Pd(PPh3)4 + Scavenger in DCM) swell->prepare_reagents deprotection1 First Deprotection Treatment (e.g., 30 min at RT or 5 min MW) prepare_reagents->deprotection1 wash1 Wash Resin (DCM, MeOH, DCM) deprotection1->wash1 deprotection2 Second Deprotection Treatment wash1->deprotection2 wash2 Extensive Resin Washing deprotection2->wash2 verify Verify Deprotection (LC-MS) wash2->verify end End: Resin-bound Fmoc-Dab(NH2)-Peptide verify->end

Caption: Experimental workflow for on-resin Alloc deprotection.

Concluding Remarks

The selective deprotection of the Alloc group from this compound is a robust and reliable method for introducing site-specific modifications in peptide synthesis. The palladium(0)-catalyzed reaction, particularly with phenylsilane as a scavenger, provides a clean and efficient means of unmasking the side-chain amine. While traditional room temperature methods are effective, microwave-assisted protocols offer a significant acceleration of the process. Careful execution of the described protocols and thorough washing are essential for achieving high purity of the desired peptide product. The choice of specific conditions may require optimization depending on the peptide sequence and the nature of other protecting groups present.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Dab(Alloc)-OH in the solid-phase synthesis of cyclic peptides. This methodology offers a robust strategy for introducing conformational constraints into peptides, a key approach in medicinal chemistry to enhance biological activity, proteolytic stability, and selectivity.

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their enhanced conformational rigidity and reduced susceptibility to enzymatic degradation compared to their linear counterparts. The synthesis of these complex molecules often relies on the strategic use of orthogonal protecting groups that allow for selective deprotection and on-resin cyclization.[1] this compound, a derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab), is a key building block for this purpose.[2]

The primary significance of this compound lies in its utility for orthogonal protecting group strategies.[2] It incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection, a standard in solid-phase peptide synthesis (SPPS).[2] The side chain of the Dab residue is protected with the allyloxycarbonyl (Alloc) group, which is selectively removed using a palladium catalyst.[2] The orthogonality between the Fmoc (base-labile) and Alloc (palladium-labile) protecting groups allows for the selective deprotection of the Dab side chain on the solid support, enabling subsequent on-resin cyclization to form a lactam bridge.[1][2] This approach avoids unwanted side reactions that can occur during solution-phase cyclization.[1]

Principle of the Method

The overall strategy involves the assembly of a linear peptide on a solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position. After the linear sequence is complete, the N-terminal Fmoc group is left on to protect the α-amino group. The Alloc group on the Dab side chain is then selectively removed on-resin using a palladium(0) catalyst. The newly liberated side-chain amine of the Dab residue is then coupled with the C-terminal carboxylic acid, which is still attached to the resin, to form the cyclic peptide. Finally, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies. Optimization of coupling times, reagents, and cyclization conditions may be necessary for specific peptide sequences to achieve optimal yields and purity.

Materials and Reagents
ReagentSupplierGrade
This compoundVariousPeptide synthesis grade
Rink Amide ResinVarious100-200 mesh, ~0.6 mmol/g
Fmoc-amino acidsVariousPeptide synthesis grade
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousPeptide synthesis grade
DIPEA (N,N-Diisopropylethylamine)VariousPeptide synthesis grade
PiperidineVariousReagent grade
DMF (N,N-Dimethylformamide)VariousPeptide synthesis grade
DCM (Dichloromethane)VariousReagent grade
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))VariousReagent grade
PhenylsilaneVariousReagent grade
TFA (Trifluoroacetic acid)VariousReagent grade
TIS (Triisopropylsilane)VariousReagent grade
WaterVariousHPLC grade
Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the manual synthesis of a linear peptide on Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position. After the final amino acid coupling, do not perform the final Fmoc deprotection.

Protocol 2: On-Resin Alloc Deprotection

This protocol describes the selective removal of the Alloc protecting group from the Dab side chain.

  • Resin Preparation: Wash the peptide-resin from Protocol 1 with DCM (5 times) to replace the DMF.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1 equivalents) in DCM (e.g., 6 mL) and add phenylsilane (20 equivalents).[3]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the peptide-resin.

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes.[4]

    • Drain the solution.

    • Repeat the deprotection step one more time with a fresh cocktail.[4]

  • Washing:

    • Wash the resin thoroughly with DCM (5 times).

    • To remove palladium catalyst residues, wash with a 5 mM sodium diethyldithiocarbamate solution in DMF.[4]

    • Wash again with DMF (5 times) and DCM (3 times).

A microwave-assisted method can also be employed for faster deprotection, typically involving two 5-minute irradiations at 38°C.[1]

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

This protocol details the formation of the cyclic peptide on the resin.

  • Resin Preparation: Wash the peptide-resin from Protocol 2 with DMF (5 times).

  • Cyclization Cocktail Preparation: In a separate vial, dissolve a coupling reagent such as HCTU or PyBOP (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.

  • Cyclization Reaction:

    • Add the cyclization cocktail to the peptide-resin.

    • Agitate the mixture at room temperature. The reaction time can range from a few hours to overnight.

    • Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Drying: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[5]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table provides representative data for the synthesis of cyclic peptides. The actual yields and purity will be sequence-dependent.

StepParameterTypical ValueNotes
Linear Synthesis Coupling Efficiency>99% per stepMonitored by Kaiser test.
Alloc Deprotection Conversion>98%Confirmed by mass spectrometry of a small cleaved sample.[1]
On-Resin Cyclization Conversion>90%Monitored by mass spectrometry. Can be sequence and size-dependent.
Final Product Overall Yield10-30%Based on the initial resin loading. Highly sequence-dependent.
Final Product Purity (post-HPLC)>95%Determined by analytical RP-HPLC.

Visualizations

G cluster_SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Incorporate_Dab Incorporate this compound Amino_Acid_Coupling->Incorporate_Dab Incorporate_Dab->Fmoc_Deprotection Linear_Peptide Protected Linear Peptide on Resin (N-terminus Fmoc protected) Alloc_Deprotection Selective Alloc Deprotection (Pd(PPh₃)₄, Phenylsilane) Linear_Peptide->Alloc_Deprotection Lactam_Formation Intramolecular Cyclization (HCTU, DIPEA) Alloc_Deprotection->Lactam_Formation Cyclic_Peptide_Resin Protected Cyclic Peptide on Resin Lactam_Formation->Cyclic_Peptide_Resin Final_Fmoc_Deprotection Final Fmoc Deprotection Cyclic_Peptide_Resin->Final_Fmoc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Fmoc_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: General workflow for cyclic peptide synthesis using this compound.

G cluster_Fmoc Fmoc Protection (α-amino group) cluster_Dab Dab Core cluster_Alloc Alloc Protection (side-chain amino group) Fmoc Dab H₂N-CH(COOH)-(CH₂)₂-NH₂ Fmoc_Text Base Labile (e.g., Piperidine) Alloc Alloc_Text Palladium(0) Labile (e.g., Pd(PPh₃)₄)

Caption: Orthogonal protection scheme of this compound.

G start Start: Peptide-Resin with Alloc group wash_dcm Wash with DCM start->wash_dcm prepare_cocktail Prepare Deprotection Cocktail: Pd(PPh₃)₄ + Phenylsilane in DCM wash_dcm->prepare_cocktail add_cocktail Add Cocktail to Resin wash_dcm->add_cocktail prepare_cocktail->add_cocktail agitate Agitate for 20-30 min (Repeat x1) add_cocktail->agitate wash_dcm2 Wash with DCM agitate->wash_dcm2 wash_scavenger Wash with Scavenger Solution (e.g., Sodium Diethyldithiocarbamate) wash_dcm2->wash_scavenger wash_dmf Wash with DMF wash_scavenger->wash_dmf end End: Deprotected Peptide-Resin wash_dmf->end

Caption: Workflow for on-resin Alloc group deprotection.

References

Application of Fmoc-Dab(Alloc)-OH in the Synthesis of Branched Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of complex peptide architectures is a cornerstone of innovation. Branched peptides, in particular, offer unique advantages in fields such as vaccine development, drug delivery, and proteomics. This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH), a key building block in the construction of these sophisticated molecules.

This compound is a non-proteinogenic amino acid derivative that serves as an ideal scaffold for creating branched peptides.[1] Its utility lies in the orthogonal protection strategy afforded by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the palladium-labile allyloxycarbonyl (Alloc) group on the side-chain γ-amino group.[1][2][3] This allows for the sequential elongation of the main peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by the selective deprotection of the Dab side chain and the subsequent synthesis of a second peptide chain, resulting in a precisely defined branched structure.[1]

Core Principles of Branched Peptide Synthesis with this compound

The synthesis of branched peptides using this compound is a multi-step process that leverages the principles of orthogonal protection. The workflow begins with the assembly of the primary peptide sequence on a solid support. Once the main chain is complete, the Alloc group on the Dab side chain is selectively removed, leaving the rest of the peptide and its protecting groups intact. The newly liberated γ-amino group then serves as an anchor point for the synthesis of the branch peptide chain.

This method offers precise control over the composition and length of both the main and branch chains, enabling the creation of well-defined, homogenous branched peptide populations. This is in contrast to traditional protein conjugation methods which can result in heterogeneous mixtures.

Quantitative Data on Alloc Group Deprotection

The efficiency of the Alloc group removal is critical for the successful synthesis of branched peptides. The following table summarizes various conditions for on-resin Alloc deprotection, providing a comparison of different methods.

Deprotection MethodCatalyst/ReagentScavengerSolventTimeTemperatureDeprotection EfficiencyReference
Classical Palladium(0)-CatalyzedPd(PPh₃)₄ (0.1-0.25 eq.)Phenylsilane (20 eq.)DCM2 x 20 minRoom Temp.High[4]
Classical Palladium(0)-CatalyzedPd(PPh₃)₄ (0.2 eq.)Phenylsilane (20 eq.)DCM2 hoursRoom Temp.High[2]
Microwave-Assisted Palladium(0)Pd(PPh₃)₄PhenylsilaneDMF2 x 5 min38°CHigh[4]
Metal-FreeIodine (5 eq.) / H₂O (1:8)-PolarClean/EtOAc1.5 hours50°CHigh[4]
Air-Stable Palladium(II)Pd(PPh₃)₂Cl₂ (0.2 eq.)Meldrum's acid (3 eq.), Triethylsilane (3 eq.)DMF10 min50°C>95%[5][6]

Experimental Protocols

The following are detailed protocols for the key stages in the synthesis of branched peptides using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Main Peptide Chain

This protocol describes the standard Fmoc/tBu strategy for the synthesis of the linear peptide backbone on a solid support.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent and DIPEA in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test to ensure completion. d. Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide sequence, incorporating this compound at the desired branching point.

  • N-terminal Protection: After the final coupling step, ensure the N-terminal Fmoc group of the main chain is either kept on or acetylated to prevent its participation in subsequent reactions.

Protocol 2: On-Resin Selective Deprotection of the Alloc Group

This protocol details the removal of the Alloc protecting group from the Dab side chain using a palladium catalyst.

Materials:

  • Peptide-resin containing the this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and swell for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) in anhydrous DCM. To this solution, add phenylsilane (20 equivalents).

  • Alloc Removal: Add the deprotection cocktail to the peptide-resin. Gently agitate the suspension under an inert atmosphere for 2 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove all traces of the palladium catalyst and scavenger.

  • Verification: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

Protocol 3: Synthesis of the Branched Peptide Chain

This protocol outlines the elongation of the peptide chain from the deprotected γ-amino group of the Dab residue.

Materials:

  • Peptide-resin with the deprotected Dab side chain

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Preparation: Wash the resin from Protocol 2 with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-amino acid of the branch chain to the free γ-amino group of the Dab residue using the coupling procedure described in Protocol 1, step 3.

  • Chain Elongation: Sequentially couple the remaining amino acids of the branch chain by repeating the Fmoc deprotection and coupling cycles as outlined in Protocol 1.

  • Final Fmoc Removal: After the final coupling of the branch chain, remove the N-terminal Fmoc group using 20% piperidine in DMF.

Protocol 4: Cleavage and Deprotection of the Branched Peptide

This protocol describes the final step of cleaving the branched peptide from the solid support and removing the remaining side-chain protecting groups.

Materials:

  • Fully synthesized branched peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS) and water)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Visualizing the Workflow and Concepts

To further clarify the process, the following diagrams illustrate the key workflows and relationships in the synthesis of branched peptides using this compound.

G cluster_main_chain Main Chain Synthesis (SPPS) cluster_branching Branching Point cluster_branch_chain Branch Chain Synthesis cluster_final Final Steps Resin Start with Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple Fmoc-AA-OH Fmoc_Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Incorporate_Dab Couple this compound Fmoc_Deprotection2 Fmoc Deprotection Wash2 Wash Incorporate_Dab->Wash2 Wash2->Fmoc_Deprotection2 Coupling2 Couple Next Fmoc-AA-OH Fmoc_Deprotection2->Coupling2 Wash3 Wash Coupling2->Wash3 Repeat Repeat Cycles Wash3->Repeat Main_Chain_Complete Main Chain on Resin Repeat->Main_Chain_Complete Alloc_Deprotection Selective Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Main_Chain_Complete->Alloc_Deprotection Wash4 Wash Alloc_Deprotection->Wash4 Branch_Point_Ready Free Side-Chain Amine Wash4->Branch_Point_Ready Couple_Branch_AA Couple First Branch Fmoc-AA-OH Branch_Point_Ready->Couple_Branch_AA Wash5 Wash Couple_Branch_AA->Wash5 Fmoc_Deprotection3 Fmoc Deprotection Wash5->Fmoc_Deprotection3 Couple_Next_Branch_AA Couple Next Branch Fmoc-AA-OH Fmoc_Deprotection3->Couple_Next_Branch_AA Wash6 Wash Couple_Next_Branch_AA->Wash6 Repeat_Branch Repeat Cycles Wash6->Repeat_Branch Branch_Chain_Complete Branched Peptide on Resin Repeat_Branch->Branch_Chain_Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Branch_Chain_Complete->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Branched Peptide Purification->Final_Product

Caption: Experimental workflow for branched peptide synthesis.

Caption: Orthogonal protection strategy of this compound.

References

Application Notes and Protocols: Fmoc-Dab(Alloc)-OH for Site-Specific Labeling and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dab(Alloc)-OH (Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid) is a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis.[1] Its unique dual-protection scheme, featuring a base-labile Fmoc group on the α-amine and a palladium-labile Alloc group on the side-chain amine, enables the precise, site-specific incorporation of modifications. This orthogonality is instrumental in the synthesis of complex peptide architectures such as branched and cyclic peptides, as well as in the development of sophisticated bioconjugates.[1][2] The ability to selectively deprotect the Dab side chain on-resin allows for the attachment of various moieties, including fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), and other reporter molecules, without compromising the integrity of the peptide backbone or other side chains.[1][3]

Key Advantages of this compound

  • Orthogonal Protection: The Alloc group is stable to the piperidine used for Fmoc removal and the acidic conditions of final cleavage, allowing for its selective removal at any point during solid-phase peptide synthesis (SPPS).[1][2]

  • Site-Specific Modification: Enables the introduction of labels, linkers, or other molecules at a defined position within the peptide sequence.[1]

  • Versatility: The deprotected side-chain amine can be functionalized with a wide range of molecules for applications in drug delivery, diagnostics, and fundamental research.[1]

  • High Efficiency: Generally demonstrates good incorporation efficiency during SPPS, comparable to standard Fmoc-amino acids.[1]

Applications

  • Fluorescent Labeling: Site-specific attachment of fluorophores for studying peptide localization, trafficking, and protein-peptide interactions.

  • Antibody-Drug Conjugates (ADCs): Incorporation of linkers for the conjugation of potent cytotoxic drugs to antibodies, targeting cancer cells.[3][4]

  • Peptide Cyclization: On-resin cyclization via the side-chain amine to enhance peptide stability and bioactivity.[5]

  • Synthesis of Branched Peptides: Creation of peptides with multiple chains (e.g., Multiple Antigenic Peptides - MAPs).[6]

  • Biophysical Probes: Introduction of spin labels, biotin, or other probes for structural and functional studies.

Data Summary

While specific yields and purities are highly sequence-dependent, the following table provides representative data for the key steps involving this compound based on typical outcomes in solid-phase peptide synthesis.

StepParameterTypical ValueNotes
Incorporation of this compound Coupling Efficiency>99%Comparable to standard Fmoc-amino acids. Double coupling can be employed for difficult sequences.[1]
Alloc Deprotection Deprotection Efficiency>95%Monitored by LC-MS. Reaction time can be extended if necessary.
On-Resin Bioconjugation Conjugation Efficiency>90%Dependent on the specific label and coupling chemistry used.
Final Peptide Purity Crude Purity (Post-Cleavage)70-95%Sequence-dependent. Purification by HPLC is typically required.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain using a manual or automated solid-phase peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HATU and DIPEA, or DIC/Oxyma)

  • Peptide synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3-5 equivalents), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Washing: Wash the resin as described in step 3.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.

Protocol 2: On-Resin Alloc Deprotection

This protocol describes the selective removal of the Alloc protecting group from the Dab side chain while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin containing this compound

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) in anhydrous DCM under an inert atmosphere. Add phenylsilane (10-20 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Seal the vessel and agitate gently under an inert atmosphere for 30-60 minutes at room temperature. The resin may turn a dark color.

  • Washing: Wash the resin extensively with DCM (5-7 times) to remove all traces of the palladium catalyst and scavenger. Follow with washes with DMF.

  • Confirmation of Deprotection: Cleave a small amount of resin and analyze by LC-MS to confirm the removal of the Alloc group (mass decrease of 84.07 Da).

Protocol 3: Site-Specific Labeling of the Deprotected Dab Side Chain

This protocol provides a general method for conjugating a molecule (e.g., a fluorescent dye with an NHS-ester functional group) to the newly exposed amine on the Dab side chain.

Materials:

  • Peptide-resin with deprotected Dab side chain

  • Labeling agent (e.g., NHS-ester of a fluorescent dye)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Resin Preparation: Wash the peptide-resin with DMF.

  • Labeling Reaction:

    • Dissolve the labeling agent (1.5-3 equivalents) and DIPEA (3-6 equivalents) in DMF.

    • Add this solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature, protected from light if the label is light-sensitive.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess labeling agent and DIPEA.

  • Final Peptide Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove any remaining acid-labile side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude labeled peptide by reverse-phase HPLC.

Visualizations

spss_workflow start Start: Resin Swelling is_dab Incorporate Dab(Alloc)? start->is_dab deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF/DCM) couple_aa Couple Next Fmoc-AA wash2 Wash couple_aa->wash2 incorporate_dab Couple This compound incorporate_dab->wash2 is_end End of Sequence? wash2->is_end is_dab->couple_aa No is_dab->incorporate_dab Yes is_end->is_dab No deprotect_alloc On-Resin Alloc Deprotection (Pd(PPh3)4, PhSiH3) is_end->deprotect_alloc Yes wash3 Wash deprotect_alloc->wash3 conjugate Site-Specific Conjugation (e.g., Dye-NHS) wash3->conjugate wash4 Wash conjugate->wash4 cleave Cleavage & Global Deprotection (TFA) wash4->cleave purify HPLC Purification cleave->purify end End: Labeled Peptide purify->end

Caption: Workflow for SPPS and site-specific labeling using this compound.

decision_tree start Need for Site-Specific Peptide Modification? choice Is internal (non-C/N-terminus) modification required? start->choice use_dab Use Orthogonally Protected Amino Acid choice->use_dab Yes other_methods Consider other methods: - C/N-terminal labeling - Solution phase conjugation choice->other_methods No why_alloc Is modification needed on-resin before final cleavage? use_dab->why_alloc fmoc_dab_alloc This compound is an excellent choice why_alloc->fmoc_dab_alloc Yes other_aa Consider other protected AAs (e.g., Fmoc-Lys(Dde)-OH) why_alloc->other_aa No

Caption: Decision logic for using this compound in peptide synthesis.

References

Utilizing Fmoc-Dab(Alloc)-OH for the Synthesis of Diverse Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug discovery and development, the ability to generate diverse libraries of complex peptides is paramount. Fmoc-Dab(Alloc)-OH, a derivative of 2,4-diaminobutyric acid, serves as a critical building block in solid-phase peptide synthesis (SPPS) for creating such libraries.[1][2] Its unique orthogonal protection scheme, featuring a base-labile Fmoc group on the α-amino group and a palladium-labile Alloc group on the side-chain amino group, allows for site-specific modifications, including branching and cyclization, which are crucial for enhancing the therapeutic potential of peptides.[1][3][4] These modifications can improve biological activity, metabolic stability, and target selectivity.[1][5] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of peptide libraries.

Key Advantages of this compound

The primary advantage of this compound lies in its orthogonal protecting group strategy.[1] The Alloc group is stable under the standard basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions used for the removal of many side-chain protecting groups (e.g., tBu, Boc, Trt).[1][4] This orthogonality provides a high degree of synthetic flexibility, enabling selective deprotection of the Dab side chain for on-resin modifications without affecting other protected functionalities.[1]

Comparison of Orthogonally Protected Dab Derivatives:

Protecting Group on Side ChainDeprotection ConditionsOrthogonality to Fmoc/tBu ChemistryKey Considerations
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent like DCM.[3][6][7]Fully orthogonal.[1][8]Mild conditions, compatible with most other protecting groups. The catalyst can sometimes be sensitive to air and temperature.[3]
Boc Acidic conditions (e.g., TFA).[1]Not orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).Limited use in standard Fmoc/tBu strategies for selective side-chain modification.
ivDde Hydrazine-based reagents.[1]Orthogonal.Hydrazine can also lead to the removal of the Fmoc group if not carefully controlled.[9]
Mtt Mildly acidic conditions (e.g., 1% TFA in DCM).[7]Orthogonal.Can undergo rapid lactamization under certain coupling conditions, leading to poor coupling efficiency.[10]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard steps for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Rink Amide MBHA resin

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[2]

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 10-20 minutes.[2][7]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.[7]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (or this compound) by dissolving it with a coupling reagent (e.g., HBTU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[7]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dab side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing this compound

  • Dichloromethane (DCM), anhydrous

  • Phenylsilane (PhSiH₃)[3][6]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3][6]

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Deprotection Cocktail Preparation: In a separate vial under an inert atmosphere (N₂ or Ar), dissolve Pd(PPh₃)₄ in DCM. Then, add phenylsilane. A typical ratio is 0.1-0.3 equivalents of Pd(PPh₃)₄ and 20-24 equivalents of phenylsilane relative to the resin substitution.[7][11]

  • Deprotection Reaction: Add the deprotection cocktail to the resin and shake gently at room temperature. The reaction is typically complete within 30-60 minutes. It is often repeated 2-3 times to ensure complete removal.[7]

  • Washing: Wash the resin extensively with DCM, DMF, and methanol to remove the palladium catalyst and scavenger byproducts.

Microwave-Assisted Alloc Deprotection: For faster and more efficient deprotection, a microwave synthesizer can be used. A study reported successful removal of Alloc groups with two 5-minute deprotections at 38°C, resulting in >98% purity.[3]

On-Resin Side-Chain Modification

Following Alloc deprotection, the free amino group on the Dab side chain is available for various modifications.

Example: Acylation of the Dab Side Chain

  • Activation: Activate the desired carboxylic acid with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF.

  • Coupling: Add the activated carboxylic acid to the resin with the deprotected Dab side chain and react for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

On-Resin Cyclization (Side-Chain to Side-Chain)

This compound is instrumental in the synthesis of cyclic peptides through lactam bridge formation.[3]

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on the resin, incorporating this compound at one position and another amino acid with an orthogonally protected side chain (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) at another position.[6][12]

  • Orthogonal Deprotection: Simultaneously remove the Alloc and Allyl protecting groups using the palladium-catalyzed deprotection protocol described above.

  • Cyclization:

    • Wash the resin thoroughly to remove deprotection reagents.

    • Perform the on-resin cyclization by adding a coupling reagent such as HATU or HBTU with a base like DIPEA in DMF.[6]

    • Allow the cyclization reaction to proceed for 2-4 hours.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and purify by HPLC.[7]

Data Presentation

Table 1: Comparison of Alloc Deprotection Conditions

CatalystScavengerSolventTimeTemperatureReported PurityReference
Pd(PPh₃)₄PhenylsilaneDCM2 x 5 min38°C (Microwave)>98%[3]
Pd(PPh₃)₄PhenylsilaneDCM3 x 30 minRoom Temp-[7]
Pd(PPh₃)₄MorpholineDCM/H₂O5 hoursRoom Temp-[6]

Visualizations

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Alloc_Deprotection_Workflow Start Peptide on Resin with Dab(Alloc) Side Chain Alloc_Deprotection On-Resin Alloc Deprotection (Pd(PPh3)4, Phenylsilane, DCM) Start->Alloc_Deprotection Washing Washing (DCM, DMF) Alloc_Deprotection->Washing Modification Side-Chain Modification Washing->Modification Branching Branching: Couple Amino Acid/Molecule Modification->Branching Branch Cyclization Cyclization: Form Lactam Bridge Modification->Cyclization Cycle Cleavage Cleavage from Resin (TFA Cocktail) Branching->Cleavage Cyclization->Cleavage End Modified Peptide Cleavage->End

Caption: Workflow for side-chain modification using this compound.

Conclusion

This compound is an invaluable tool for the synthesis of complex peptide libraries. Its unique properties facilitate the introduction of diverse structural modifications, such as branching and cyclization, which are often essential for the development of potent and stable peptide-based therapeutics. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. The move towards greener synthesis protocols and the exploration of novel applications in material science and nanotechnology represent exciting future directions for the use of this compound and related non-proteinogenic amino acids.[1]

References

Fmoc-Dab(Alloc)-OH: A Versatile Tool in the Development of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Fmoc-Dab(Alloc)-OH, or Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, has emerged as a critical building block in the field of peptide chemistry and drug discovery. Its unique orthogonal protection scheme, featuring a base-labile Fmoc group on the α-amine and a palladium-labile Alloc group on the side-chain amine, offers chemists precise control over peptide chain elongation and subsequent side-chain modifications. This versatility is instrumental in the synthesis of complex peptidomimetics, including cyclic peptides, branched peptides, and peptide conjugates, which often exhibit enhanced stability, bioactivity, and therapeutic potential compared to their linear counterparts.

The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) is a powerful strategy for creating peptides with novel structures and functions.[1] These modifications can introduce conformational constraints, improve proteolytic stability, and introduce new chemical functionalities not found in natural peptides.[1] this compound is particularly valuable in this context, enabling site-specific modifications that are crucial for the development of new therapeutics and research tools.

Key Applications in Peptidomimetic Development:

  • Peptide Cyclization: The selective deprotection of the Alloc group on the Dab side chain allows for the formation of a lactam bridge with the C-terminal carboxyl group, resulting in a cyclic peptide.[1] This cyclization can enhance the peptide's metabolic stability and receptor binding affinity.

  • Branched Peptide Synthesis: The deprotected Dab side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or dendritic peptides.[1]

  • Site-Specific Conjugation: A variety of molecules, such as fluorescent dyes, lipids, carbohydrates, or cytotoxic drugs, can be specifically attached to the Dab side chain, facilitating the development of targeted drug delivery systems and diagnostic agents.[1]

Chemical Properties and Orthogonal Protection Strategy

The utility of this compound in solid-phase peptide synthesis (SPPS) is rooted in its orthogonal protection strategy. The Fmoc group is readily removed with a mild base, typically a solution of piperidine in DMF, allowing for the stepwise elongation of the peptide chain.[1][2] In contrast, the Alloc group is stable under these basic conditions but can be selectively cleaved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[1][3][4] This orthogonality ensures that the side chain remains protected during chain assembly and can be deprotected at the desired stage for further modification without affecting other protecting groups or the peptide backbone.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; SPPS [label="Solid-Phase Peptide Synthesis (SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat [label="Repeat for\nPeptide Elongation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protected_Peptide [label="Resin-Bound Peptide\nwith Protected Dab(Alloc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alloc_Deprotection [label="Alloc Deprotection\n(Palladium Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modified_Peptide [label="Side-Chain Modification\n(Cyclization, Conjugation, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Final Cleavage\nfrom Resin", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Purified Peptidomimetic", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> SPPS; SPPS -> Fmoc_Deprotection; Fmoc_Deprotection -> Coupling; Coupling -> Repeat [label="n times"]; Repeat -> Fmoc_Deprotection; Repeat -> Protected_Peptide; Protected_Peptide -> Alloc_Deprotection; Alloc_Deprotection -> Modified_Peptide; Modified_Peptide -> Cleavage; Cleavage -> Final_Product; } Orthogonal protection strategy workflow.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the key steps involving this compound in peptidomimetic synthesis.

Table 1: this compound Coupling
Parameter Value/Condition
Resin Rink Amide, Wang, or other suitable solid support
Coupling Reagents HBTU/HATU/DIC/HOBt
Solvent Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Reaction Time 1-2 hours
Monitoring Kaiser test for completion of coupling
Typical Yield >95%
Table 2: Fmoc Group Deprotection
Parameter Value/Condition
Reagent 20% Piperidine in DMF
Reaction Time 2 x 10 minutes
Monitoring UV absorbance of the Fmoc-dibenzofulvene adduct
Typical Efficiency >99%
Table 3: Alloc Group Deprotection
Parameter Value/Condition
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-1.0 eq.)
Scavenger Phenylsilane (20-24 eq.) or N-Methylaniline (28 eq.)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Time 2 x 20-30 minutes or 2 hours
Monitoring Kaiser test for free amine
Typical Efficiency >95%

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a Dab(Alloc) residue.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound (3-4 equivalents relative to resin loading) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

// Nodes Start [label="Start with Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Swell [label="Swell Resin in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Couple [label="Couple Fmoc-AA-OH\n(HBTU/HOBt/DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaiser_Test [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash (DMF, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat_Loop [label="Next Amino Acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Peptide Synthesis Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Swell; Swell -> Fmoc_Deprotect; Fmoc_Deprotect -> Wash1; Wash1 -> Couple; Couple -> Kaiser_Test; Kaiser_Test -> Wash2 [label="Negative"]; Kaiser_Test -> Couple [label="Positive"]; Wash2 -> Repeat_Loop; Repeat_Loop -> Fmoc_Deprotect [label="Yes"]; Repeat_Loop -> End [label="No"]; } Solid-phase peptide synthesis workflow.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dab side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing a Dab(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Washing solutions: DCM, DMF, 5% sodium diethyldithiocarbamate in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the peptide-resin) and phenylsilane (20-24 equivalents) in anhydrous DCM. Caution: This step should be performed in a fume hood.

  • Deprotection Reaction: Add the deprotection cocktail to the peptide-resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Repeat Deprotection: Drain the solution and repeat the deprotection step with a fresh cocktail for another 30 minutes to ensure complete removal of the Alloc group.

  • Washing:

    • Wash the resin thoroughly with DCM (5 times).

    • Wash with 5% sodium diethyldithiocarbamate in DMF (3 times) to scavenge any residual palladium catalyst.

    • Wash with DMF (5 times) and finally with DCM (3 times).

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine on the Dab side chain.

// Nodes Start [label="Start with Peptide-Resin\n(Dab(Alloc))", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Swell [label="Swell Resin in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents [label="Add Pd(PPh₃)₄ and PhSiH₃\nin DCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; React1 [label="React for 30 min\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drain1 [label="Drain Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents2 [label="Add Fresh Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; React2 [label="React for 30 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_DCM [label="Wash with DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Scavenger [label="Wash with Scavenger\n(Sodium Diethyldithiocarbamate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash_Final [label="Wash (DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kaiser_Test [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Free Amine on Dab Side Chain", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Swell; Swell -> Add_Reagents; Add_Reagents -> React1; React1 -> Drain1; Drain1 -> Add_Reagents2; Add_Reagents2 -> React2; React2 -> Wash_DCM; Wash_DCM -> Wash_Scavenger; Wash_Scavenger -> Wash_Final; Wash_Final -> Kaiser_Test; Kaiser_Test -> End [label="Positive"]; } On-resin Alloc deprotection workflow.

Protocol 3: On-Resin Peptide Cyclization (Lactam Bridge Formation)

This protocol details the formation of a cyclic peptide via a lactam bridge between the deprotected Dab side-chain amine and the C-terminal carboxylic acid. This example assumes the peptide was synthesized on a resin that allows for C-terminal activation (e.g., after cleavage from a 2-chlorotrityl chloride resin and re-attachment of the C-terminus to a different resin is one possible strategy, or direct on-resin cyclization if the C-terminus is activated). For simplicity, this protocol will describe a general on-resin cyclization.

Materials:

  • Peptide-resin with a deprotected Dab side-chain amine and an activatable C-terminus.

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt.

  • Base: DIPEA.

  • Solvent: DMF.

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 2 is well-washed and swollen in DMF.

  • Cyclization Reaction:

    • To the peptide-resin, add a solution of HATU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Agitate the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Final Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the crude peptide by reverse-phase HPLC.

Conclusion

This compound is an indispensable reagent for the synthesis of complex and modified peptides. Its orthogonal protecting group strategy provides a robust and versatile platform for creating a wide array of peptidomimetics with potential applications in drug discovery, diagnostics, and materials science. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this powerful building block in their synthetic endeavors.

References

Palladium-catalyzed Alloc removal in the presence of other protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, alcohols, and other functional groups in organic synthesis, particularly in the realm of peptide and complex molecule synthesis.[1][2] Its popularity stems from its unique cleavage conditions, which are orthogonal to many other commonly used protecting groups. The Alloc group is stable to both the acidic conditions used to remove tert-butoxycarbonyl (Boc) and other acid-labile groups, and the basic conditions used for the deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc).[1][3] This orthogonality allows for the selective deprotection of Alloc-protected functionalities, enabling site-specific modifications of complex molecules.

The removal of the Alloc group is most commonly achieved through palladium-catalyzed allylic cleavage. This process typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl cation scavenger to prevent side reactions.[1] The reaction proceeds under mild, neutral conditions, further enhancing its compatibility with sensitive substrates.

These application notes provide a comprehensive overview of the palladium-catalyzed removal of the Alloc group, with a focus on its selectivity in the presence of other protecting groups. Detailed experimental protocols for both solid-phase and solution-phase deprotection are provided, along with a summary of the stability of other common protecting groups under these conditions.

Mechanism of Palladium-Catalyzed Alloc Deprotection

The deprotection of the Alloc group proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism is as follows:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the allyl group of the Alloc-protected substrate, forming a π-allylpalladium(II) complex.[1]

  • Decarboxylation: The resulting carbamate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.

  • Nucleophilic Attack/Reductive Elimination: An allyl cation scavenger attacks the π-allylpalladium(II) complex, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct.[1] This step is crucial to prevent the liberated amine from reacting with the allyl cation, which would result in an undesired N-allylated side product.

Palladium-Catalyzed Alloc Deprotection Mechanism cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation cluster_scavenger Scavenger Role Pd(0)L2 Pd(0)L2 pi-Allyl-Pd(II)L2_Complex π-Allyl-Pd(II)L2 Complex Pd(0)L2->pi-Allyl-Pd(II)L2_Complex Oxidative Addition pi-Allyl-Pd(II)L2_Complex->Pd(0)L2 Nucleophilic Attack by Scavenger (Reductive Elimination) Free_Amine R-NH2 + CO2 pi-Allyl-Pd(II)L2_Complex->Free_Amine Decarboxylation Allylated_Scavenger Allyl-Scavenger pi-Allyl-Pd(II)L2_Complex->Allylated_Scavenger + Scavenger Alloc-Protected_Amine R-NH-Alloc Alloc-Protected_Amine->pi-Allyl-Pd(II)L2_Complex + Pd(0)L2 Scavenger Scavenger (e.g., PhSiH3)

Figure 1: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Orthogonality and Selectivity

The key advantage of the Alloc protecting group is its orthogonality to other common protecting groups. The mild, neutral conditions of palladium-catalyzed deprotection ensure that acid-labile and base-labile protecting groups remain intact.

Data Presentation: Stability of Other Protecting Groups

The following table summarizes the stability of common protecting groups under typical palladium-catalyzed Alloc deprotection conditions. While direct, side-by-side quantitative comparison studies are limited, the data presented is compiled from various sources and provides a strong indication of the high degree of orthogonality.

Protecting GroupTypeTypical Deprotection ConditionsStability under Alloc Deprotection Conditions (Pd(PPh₃)₄, Scavenger)Reference(s)
Boc (tert-Butoxycarbonyl)Acid-labileTFA, HClHighly Stable [1][3][4]
Cbz (Benzyloxycarbonyl)Hydrogenolysis, Strong AcidH₂, Pd/C; HBr/AcOHGenerally Stable , but can be cleaved under some Pd(0) conditions.[5][6][7]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base-labilePiperidine, DBUHighly Stable [1][3][8]
Bn (Benzyl ether)Hydrogenolysis, Strong AcidH₂, Pd/C; BBr₃Generally Stable , but can be susceptible to cleavage with some Pd catalysts.[9][10][11]
TBDMS (tert-Butyldimethylsilyl ether)Fluoride, AcidTBAF, HF, AcOHGenerally Stable , but stability can be substrate and condition dependent.[12][13][14]
Trt (Trityl)Acid-labileTFA, AcOHHighly Stable [15]

Note: The stability of some protecting groups, particularly Cbz and Benzyl ethers, can be influenced by the specific palladium catalyst, ligands, and reaction conditions employed. Careful optimization may be required for complex substrates.

Experimental Protocols

The selection of the appropriate protocol for Alloc deprotection depends on whether the synthesis is performed on a solid support or in solution.

Protocol 1: Alloc Deprotection on Solid-Phase (SPPS)

This protocol is suitable for the removal of the Alloc group from a peptide synthesized on a solid support, such as 2-chlorotrityl or Rink amide resin.[2]

Materials:

  • Peptide-resin with Alloc-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel under an inert atmosphere.

  • Drain the DCM.

  • Prepare the deprotection solution: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.2 eq) in anhydrous DCM (5 mL/g of resin). To this solution, add phenylsilane (20-40 eq).

  • Add the deprotection solution to the resin and agitate the mixture gently at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of resin beads). If the reaction is incomplete, the deprotection step can be repeated with a fresh solution.

  • Once the deprotection is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and finally with DCM (3 x 10 mL/g) to remove all traces of the palladium catalyst and scavenger byproducts.

  • The resin is now ready for the next coupling step or for cleavage from the solid support.

Quantitative Data Example (SPPS):

SubstrateDeprotection ConditionsYield/PurityReference
Resin-bound peptide with Lys(Alloc)0.1 eq Pd(PPh₃)₄, 20 eq PhSiH₃, DCM, 2 x 20 min, RT>95% Purity[2]
Resin-bound cyclic peptide precursorPd(PPh₃)₄, PhSiH₃, DCM>98% Purity[16]
Protocol 2: Alloc Deprotection in Solution

This protocol is suitable for the removal of the Alloc group from a substrate in solution.

Materials:

  • Alloc-protected compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane, Morpholine, or Dimethylamine borane complex)

  • Anhydrous solvent (e.g., DCM, THF, or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the Alloc-protected compound (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Add the scavenger (e.g., phenylsilane, 5-10 eq).

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.05-0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove the palladium catalyst and scavenger byproducts.

Quantitative Data Example (Solution Phase):

SubstrateDeprotection ConditionsYieldReference
N-Alloc-protected aminePd(PPh₃)₄, PhSiH₃, DCM, RT, 1h95%[17]
N-Alloc-amino acid esterPd(PPh₃)₄, Morpholine, THF, RT, 30 min98%[1]

Logical Workflow for Orthogonal Deprotection Strategy

The decision to use the Alloc protecting group and the subsequent deprotection strategy should be made based on the overall synthetic plan and the other protecting groups present in the molecule.

Orthogonal Deprotection Workflow start Start: Design of Synthesis is_orthogonal_deprotection_needed Is orthogonal deprotection required? start->is_orthogonal_deprotection_needed are_acid_labile_groups_present Are acid-labile groups (Boc, Trt) present? is_orthogonal_deprotection_needed->are_acid_labile_groups_present Yes select_other_orthogonal_group Select another orthogonal protecting group is_orthogonal_deprotection_needed->select_other_orthogonal_group No are_base_labile_groups_present Are base-labile groups (Fmoc) present? are_acid_labile_groups_present->are_base_labile_groups_present Yes use_alloc Consider using Alloc protecting group are_acid_labile_groups_present->use_alloc No are_base_labile_groups_present->use_alloc Yes are_base_labile_groups_present->use_alloc No perform_alloc_deprotection Perform Pd-catalyzed Alloc deprotection use_alloc->perform_alloc_deprotection end End: Target Molecule select_other_orthogonal_group->end continue_synthesis Continue with synthesis (e.g., coupling, cleavage) perform_alloc_deprotection->continue_synthesis continue_synthesis->end

Figure 2: Decision workflow for employing Alloc protection.

Conclusion

The palladium-catalyzed removal of the Alloc protecting group is a mild, efficient, and highly selective method that is indispensable in modern organic synthesis. Its orthogonality to common acid- and base-labile protecting groups makes it an excellent choice for the synthesis of complex molecules requiring site-specific modifications. By understanding the reaction mechanism and choosing the appropriate reaction conditions and scavengers, researchers can effectively utilize the Alloc group to achieve their synthetic goals with high yields and purity. The provided protocols and data serve as a valuable resource for the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for Monitoring Fmoc-Dab(Alloc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for monitoring the successful incorporation of Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH) during solid-phase peptide synthesis (SPPS). This compound is a critical building block for the synthesis of complex peptides, offering an orthogonal protection strategy that allows for selective side-chain modification.[1][2] Accurate monitoring of its incorporation is essential to ensure high peptide yield and purity.

Overview of Analytical Techniques

Several analytical techniques can be employed to monitor the incorporation of this compound. The primary methods include UV-Vis spectroscopy for quantifying Fmoc cleavage, High-Performance Liquid Chromatography (HPLC) for assessing purity and completeness of the coupling reaction, and Mass Spectrometry (MS) for confirming the molecular weight of the peptide.

Analytical TechniquePurposeKey Parameters Monitored
UV-Vis Spectroscopy Quantify resin loading and monitor Fmoc deprotection efficiency.Absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
HPLC Assess the purity of the crude peptide and confirm the incorporation of this compound.Retention time of the target peptide, presence of unreacted starting materials or byproducts.
Mass Spectrometry Confirm the molecular weight of the synthesized peptide.Mass-to-charge ratio (m/z) of the target peptide.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard Fmoc/tBu strategy is employed for the synthesis of a model peptide containing Dab(Alloc).[3]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[5]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[3]

  • Washing: Wash the resin thoroughly with DMF and DCM.[6]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. For sterically hindered couplings, a double coupling may be necessary.[2]

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

Caption: General workflow for SPPS and analytical monitoring.

UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the amount of Fmoc group cleaved from the resin, which corresponds to the loading of the first amino acid or the efficiency of subsequent deprotection steps.

Procedure:

  • Collect the piperidine solution from the Fmoc deprotection step.

  • Dilute a known aliquot of this solution with 20% piperidine in DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank.

  • Calculate the resin loading using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the adduct (typically ~7800 M⁻¹cm⁻¹).

HPLC Analysis of Crude Peptide

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide after cleavage from the resin.

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][6]

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and can be optimized based on the peptide's hydrophobicity.[1]

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (for aromatic residues).[1]

Data Interpretation: Successful incorporation of this compound will be indicated by a major peak corresponding to the target peptide at a specific retention time. The presence of multiple peaks may indicate incomplete coupling, side reactions, or impurities from the synthesis.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

Protocol (MALDI-TOF):

  • Sample Preparation: Mix a small amount of the crude or purified peptide solution with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over the expected mass range. Calibrate the instrument with a standard peptide mixture.

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the peptide containing the Dab(Alloc) residue.[1]

ParameterExample Value for a Model Peptide (e.g., Ac-Ala-Dab(Alloc)-Gly-NH₂)
Calculated Monoisotopic Mass 413.22 g/mol
Observed m/z [M+H]⁺ = 414.23

Orthogonal Deprotection of the Alloc Group

A key advantage of using this compound is the ability to selectively remove the Alloc group on the solid support for further modification.

Protocol:

  • Swell the peptide-resin in dry DCM under an inert atmosphere (e.g., argon).

  • Add a solution of a palladium catalyst, such as Pd(PPh₃)₄ (0.25 equivalents), in dry DCM to the resin.

  • Add a scavenger, such as phenylsilane (25 equivalents).

  • Allow the reaction to proceed for approximately 20-30 minutes. Repeat the treatment for complete deprotection.

  • Wash the resin thoroughly with DCM.

  • Confirm the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and MS to observe the mass shift corresponding to the loss of the Alloc group (58 Da).

Alloc_Deprotection_Logic Start Peptide-Resin with Dab(Alloc) Reaction Treat with Pd(PPh₃)₄ and Phenylsilane in DCM Start->Reaction Wash Wash Resin (DCM) Reaction->Wash Test_Cleavage Test Cleavage of a small sample Wash->Test_Cleavage Analysis HPLC and MS Analysis Test_Cleavage->Analysis Decision Complete Deprotection? Analysis->Decision Proceed Proceed to Side-Chain Modification Decision->Proceed Yes Repeat Repeat Deprotection Decision->Repeat No Repeat->Reaction

Caption: Decision logic for Alloc group deprotection.

References

Application Notes and Protocols for Fmoc-Dab(Alloc)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dab(Alloc)-OH (Nα-9-fluorenylmethoxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid) is a non-proteinogenic amino acid derivative crucial for the synthesis of complex peptides with novel architectures and functionalities.[1] Its unique orthogonal protection scheme, featuring a base-labile Fmoc group on the α-amino group and a palladium-labile Alloc group on the side-chain, allows for selective manipulation and modification of the peptide chain.[1][2] This enables the construction of branched peptides, cyclic peptides, and peptides with site-specific conjugations, which often exhibit enhanced biological activity and stability.[1][3] These application notes provide detailed protocols for the efficient incorporation of this compound in automated solid-phase peptide synthesis (SPPS).

Key Advantages of this compound

  • Orthogonal Protection: The Fmoc and Alloc groups are removed under distinct, non-interfering conditions (base for Fmoc, palladium catalysis for Alloc), allowing for precise, site-specific modifications.[1][2]

  • Branched Peptide Synthesis: The selective deprotection of the Alloc group on the Dab side chain provides a handle for the synthesis of a second peptide chain, leading to branched structures.[1]

  • Compatibility: The Alloc group is stable under the standard basic conditions used for Fmoc deprotection and the acidic conditions for cleavage from most resins, ensuring compatibility with standard Fmoc/tBu SPPS strategies.[1]

  • Milder Deprotection: Compared to some other orthogonal protecting groups, the palladium-catalyzed deprotection of the Alloc group proceeds under mild and neutral conditions.[4][5]

Data Presentation

Comparative Performance of this compound

A comparative study involving the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) highlights the performance of this compound relative to other commonly used protected Dab derivatives.

Fmoc-Dab DerivativeCrude Peptide Purity (%)Overall Yield (%)Major Side Products
Fmoc-L-Dab(Alloc)-OH 8575Minor incomplete deprotection
Fmoc-L-Dab(Boc)-OH7062Side-chain acylation
Fmoc-L-Dab(Mtt)-OH6558Premature deprotection, deletion sequences
Fmoc-L-Dab(Me,Ns)-OH9285Minimal

Data adapted from a comparative study.[6] Conditions for Alloc-derivative included on-resin deprotection using Pd(PPh₃)₄ and PhSiH₃.[6]

Typical Reagent Equivalents and Reaction Times
StepReagentEquivalents (relative to resin loading)Typical Reaction Time
Fmoc Deprotection 20% Piperidine in DMF-2 x 10 min
Amino Acid Coupling This compound2 - 51 - 2 hours
Coupling Activator (e.g., HBTU, HATU)1.9 - 4.51 - 2 hours
Base (e.g., DIPEA, NMM)4 - 101 - 2 hours
Alloc Deprotection Pd(PPh₃)₄0.1 - 0.330 min - 2 hours
Scavenger (e.g., PhSiH₃, Morpholine)10 - 2430 min - 2 hours

Experimental Protocols

Protocol 1: Standard Incorporation of this compound in Automated SPPS

This protocol outlines the standard cycle for incorporating this compound into a growing peptide chain on an automated peptide synthesizer.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling activator (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (4 equivalents) with a coupling activator such as HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.[6]

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6][7] For sterically hindered positions, a double coupling may be necessary.[1]

  • Washing: Wash the resin with DMF (5-7 times) followed by DCM (3 times) to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dab side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing Dab(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger (e.g., morpholine, N-methylaniline)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate, dry, and inert-atmosphere (e.g., nitrogen or argon) flushed vial, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) in anhydrous DCM.[6][8] Add the scavenger, for example, Phenylsilane (20-24 equivalents).[6][8]

  • Deprotection Reaction: Add the deprotection cocktail to the resin-containing reaction vessel. Agitate the mixture at room temperature for 30 minutes to 2 hours.[6][9] The reaction progress can be monitored by cleaving a small amount of resin and analyzing by mass spectrometry. For complete removal, the treatment can be repeated.[6][8]

  • Washing: After the reaction is complete, thoroughly wash the resin with DCM (5-7 times) to remove the palladium catalyst and scavenger by-products. Subsequent washes with a chelating agent solution (e.g., 0.5% diethyldithiocarbamate in DMF) can be performed to remove residual palladium, followed by extensive DMF and DCM washes.[9]

  • Further Synthesis: The deprotected side-chain amine is now available for further modification, such as the synthesis of a branched peptide chain, following standard SPPS coupling protocols.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue chain elongation

Caption: Standard automated SPPS cycle for incorporating this compound.

Alloc_Deprotection_Workflow Start Peptide-Resin with Dab(Alloc) Swell Swell Resin (DCM) Start->Swell Deprotection Alloc Deprotection (Pd(PPh₃)₄, Scavenger in DCM) Swell->Deprotection Wash Wash (DCM, DMF) Deprotection->Wash Next_Step Further Modification (e.g., Branching) Wash->Next_Step

Caption: On-resin Alloc group deprotection workflow for side-chain modification.

Potential Side Reactions and Mitigation

During peptide synthesis utilizing this compound, general side reactions common to SPPS can occur.

  • Incomplete Coupling: Can be addressed by using more efficient coupling reagents (e.g., HATU), increasing reaction times, or performing a double coupling, especially for sterically hindered sequences.[1][7]

  • Incomplete Fmoc Deprotection: Ensure fresh 20% piperidine in DMF solution is used and that deprotection times are adequate.

  • Racemization: While generally low with urethane-protected amino acids like Fmoc derivatives, the choice of coupling reagents and additives can influence the extent of racemization. Using additives like HOBt or Oxyma can help suppress this side reaction.[10]

  • Side-Chain Acylation (of deprotected Dab): If the Alloc group is prematurely or unintentionally removed, the free amine on the Dab side chain can be acylated. Careful handling and ensuring complete orthogonality are crucial.

  • Residual Palladium: Palladium catalysts can sometimes remain bound to the peptide. Thorough washing after Alloc deprotection, including washes with chelating agents, is recommended to minimize metal contamination.[9]

By following these optimized protocols and being mindful of potential side reactions, researchers can effectively utilize this compound in automated peptide synthesizers to generate complex and novel peptides for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Overcoming poor coupling efficiency of Fmoc-Dab(Alloc)-OH in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Peptide Synthesis (SPPS), with a specific focus on overcoming the poor coupling efficiency of Fmoc-Dab(Alloc)-OH.

FAQs: Coupling of this compound

Q1: What are the primary reasons for the poor coupling efficiency of this compound in SPPS?

Poor coupling efficiency of this compound can primarily be attributed to two factors:

  • Steric Hindrance: The bulky nature of the Fmoc protecting group on the alpha-amino group, combined with the Alloc protecting group on the side chain, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain.

  • Lactam Formation: The side chain of this compound can undergo an intramolecular cyclization to form a lactam. This side reaction deactivates the amino acid, preventing it from coupling to the peptide chain. This is particularly a concern with pre-activation or in the presence of certain bases.[1]

Q2: Which coupling reagents are recommended for improving the incorporation of this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. These include:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and often provide superior results in terms of yield and purity.[2]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer a good balance of high reactivity and a low risk of racemization.

  • Carbodiimides with Additives: While standard carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) alone may be insufficient, their efficiency can be significantly enhanced by the addition of nucleophilic additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure. This combination is a cost-effective option, though it may require longer reaction times.

  • DEPBT (3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is particularly useful as it has been shown to minimize lactam formation, a common side reaction with Dab derivatives.[1]

Q3: What is "double coupling" and when is it necessary for this compound?

Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of the activated amino acid and coupling reagents. This is often necessary for difficult couplings, such as with sterically hindered amino acids like this compound, to ensure the reaction goes to completion. It is recommended to perform a Kaiser test after the first coupling; a positive result (indicating free amines) suggests that a second coupling is required.

Q4: Can extending the coupling time improve the efficiency of this compound incorporation?

Yes, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can help improve the coupling efficiency of sterically hindered amino acids. However, it is crucial to monitor the reaction to avoid potential side reactions that can occur with prolonged exposure to coupling reagents and bases.

Q5: Are there alternative side-chain protecting groups for Dab that might offer better coupling efficiency?

Yes, several alternatives to the Alloc group exist for protecting the side chain of Dab. The choice of protecting group can influence coupling efficiency and the overall synthetic strategy. Common alternatives include:

  • Boc (tert-Butoxycarbonyl): This is a widely used acid-labile protecting group. Fmoc-Dab(Boc)-OH is a common building block in Fmoc-based SPPS.

  • Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be removed under milder acidic conditions than Boc, offering a degree of orthogonality. However, it has also been reported to exhibit poor coupling efficiency due to rapid lactamization.

  • ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This protecting group is labile to hydrazine and offers an alternative orthogonal strategy.

Troubleshooting Guide: Poor Coupling of this compound

This guide provides a systematic approach to troubleshooting and resolving poor coupling efficiency of this compound.

Problem: Positive Kaiser test (blue/purple beads) after coupling with this compound, indicating incomplete reaction.

Workflow for Troubleshooting:

G start Positive Kaiser Test after Coupling check_reagents Step 1: Verify Reagent Quality - this compound - Coupling Reagents - Solvents (DMF, NMP) start->check_reagents optimize_reagents Step 2: Optimize Coupling Reagents - Switch to HATU, HBTU, or DEPBT - Increase equivalents (3-5 eq.) check_reagents->optimize_reagents Reagents are of high quality extend_time Step 3: Extend Coupling Time - Increase to 2-4 hours or overnight - Monitor with Kaiser test optimize_reagents->extend_time Coupling still incomplete proceed Proceed to Next Deprotection optimize_reagents->proceed Coupling complete double_couple Step 4: Perform Double Coupling - Wash after first coupling - Recouple with fresh reagents extend_time->double_couple Coupling still incomplete extend_time->proceed Coupling complete capping (Optional) Step 5: Cap Unreacted Amines - Use acetic anhydride to block unreacted sites double_couple->capping Coupling still incomplete double_couple->proceed Coupling complete (Negative Kaiser Test) capping->proceed

Caption: Troubleshooting workflow for poor this compound coupling.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

While direct quantitative comparative data for this compound is limited in the literature, the following table provides a summary of the performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow
DEPBT Phosphonium Salt60 - 120 minHighHighVery Low

Disclaimer: The quantitative data presented above is extrapolated from studies on various sterically hindered amino acids. Actual results for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for SPPS (Manual)

This protocol outlines a single deprotection and coupling cycle.

G cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_monitoring Monitoring and Washing deprotection1 1. Treat resin with 20% piperidine in DMF (5 min) deprotection2 2. Drain and repeat treatment (10-15 min) deprotection1->deprotection2 wash1 3. Wash resin with DMF (5-7 times) deprotection2->wash1 activation 4. Prepare activation mixture: This compound (3 eq.) Coupling Reagent (e.g., HATU, 3 eq.) Base (e.g., DIPEA, 6 eq.) in DMF wash1->activation preactivate 5. Pre-activate for 2-5 minutes activation->preactivate coupling 6. Add activation mixture to resin and agitate (1-2 hours) preactivate->coupling kaiser 7. Perform Kaiser test coupling->kaiser wash2 8. Wash resin with DMF (3-5 times) kaiser->wash2

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Protocol 2: Double Coupling Strategy

Perform this procedure if the Kaiser test is positive after the initial coupling (Protocol 1, step 7).

  • Initial Wash: After the first coupling attempt, thoroughly wash the resin with DMF (3-5 times) to remove old reagents and byproducts.

  • Second Activation: Prepare a fresh activation solution of this compound, coupling reagent, and base as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Coupling with DEPBT

This protocol is recommended to minimize lactam formation.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection as described in Protocol 1.

  • Coupling Mixture: In a separate vessel, dissolve this compound (1.5 equivalents) in DMF.

  • Addition to Resin: Add the dissolved amino acid to the deprotected resin.

  • Base Addition: Add DIPEA or triethylamine (3 equivalents) to the resin slurry.

  • DEPBT Addition: Add DEPBT (1.5 equivalents) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1.

Signaling Pathways and Logical Relationships

Decision Logic for Selecting a Coupling Strategy for this compound

G start Start: Coupling of This compound is_difficult Is the sequence known to be difficult? start->is_difficult use_standard Use Standard Protocol (e.g., HBTU or DIC/HOBt) is_difficult->use_standard No use_potent Use Potent Reagent (e.g., HATU or DEPBT) is_difficult->use_potent Yes monitor Monitor with Kaiser Test use_standard->monitor use_potent->monitor is_complete Is coupling complete? monitor->is_complete double_couple Perform Double Coupling is_complete->double_couple No proceed Proceed to Next Cycle is_complete->proceed Yes double_couple->monitor

Caption: Decision-making guide for this compound coupling.

References

Preventing side reactions during the deprotection of Fmoc-Dab(Alloc)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent and address side reactions during the deprotection of Fmoc-Dab(Alloc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the deprotection of the Alloc group?

A1: The allyloxycarbonyl (Alloc) group is removed via a palladium(0)-catalyzed reaction, often referred to as Tsuji-Trost allylation.[1] The process involves the coordination of the palladium(0) catalyst to the allyl group, followed by the formation of a π-allyl palladium complex. This complex then undergoes reaction with a scavenger, which traps the allyl group and regenerates the palladium(0) catalyst, releasing the free amine on the Dab side chain.[2][3]

Q2: Why is a scavenger necessary during Alloc deprotection?

A2: A scavenger is crucial to trap the reactive allyl cation or palladium-allyl intermediate that is generated during the deprotection reaction. Without an effective scavenger, this reactive species can lead to several side reactions, most notably the re-alkylation of the newly deprotected amine side chain of Dab, resulting in an undesired N-allyl byproduct.[4][5]

Q3: What are the most common side reactions observed during the deprotection of this compound?

A3: The most prevalent side reactions include:

  • Incomplete Deprotection: The Alloc group is not fully removed, leading to a heterogeneous peptide population. This can be identified by a mass increase of +84 Da corresponding to the remaining Alloc group.

  • Allylation of the Dab Side Chain: The deprotected amine is alkylated by the allyl group, resulting in a mass increase of +40 Da. This occurs when the scavenger is inefficient or used in insufficient quantities.[4][5]

  • Formation of Allylamines: In some cases, the cleaved allyl group can react with amine nucleophiles present in the reaction mixture, leading to the formation of volatile allylamine byproducts.[3]

Q4: Which scavengers are recommended for Alloc deprotection, and how do they compare?

A4: Several scavengers can be used, with varying efficacy. The choice of scavenger can significantly impact the prevention of side reactions. Common scavengers include phenylsilane (PhSiH₃), dimethylamine borane (Me₂NH·BH₃), morpholine, and a combination of Meldrum's acid, triethylsilane (TES-H), and diisopropylethylamine (DIPEA). Studies have shown that amine-borane complexes like Me₂NH·BH₃ can be more effective than phenylsilane or morpholine in preventing the "back-alkylation" of the deprotected amine.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Mass Spec Peak at M + 84 Da Incomplete deprotection; remaining Alloc group.- Extend the reaction time. - Repeat the deprotection step with fresh reagents. - Consider switching to a more efficient deprotection protocol (e.g., microwave-assisted).
Mass Spec Peak at M + 40 Da Allylation of the Dab side-chain amine.- Ensure the scavenger is fresh and used in the correct excess (e.g., 20-40 equivalents). - Switch to a more effective scavenger, such as dimethylamine borane (Me₂NH·BH₃).[5][6] - Ensure an inert atmosphere to prevent catalyst degradation.
Broad or Multiple Peaks on HPLC A mixture of desired product and side products (incomplete deprotection, allylation).- Optimize deprotection conditions on a small scale before proceeding with the bulk material. - Purify the crude peptide using reverse-phase HPLC.
Low Yield of Deprotected Peptide Inefficient deprotection or loss of peptide during workup.- Confirm complete deprotection using a test cleavage and LC-MS analysis before proceeding. - Ensure thorough washing of the resin to remove all reagents and byproducts.
Yellowing of the Resin Potential degradation of the palladium catalyst.- Use fresh, high-quality palladium catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Common Scavengers for Alloc Deprotection

ScavengerTypical EquivalentsReported EfficacyKey Considerations
Phenylsilane (PhSiH₃)20-40Generally effective, but can be inferior to other options in preventing allylation.[5][6]Acts as a hydride donor.[2]
Dimethylamine borane (Me₂NH·BH₃)40Highly effective in preventing allyl back-alkylation.[5][6]Leads to quantitative removal of the Alloc group.[5]
Morpholine9+Can be used, but may lead to allylated amine side products if used in insufficient quantities.[4]A common nucleophilic scavenger.[2]
Meldrum's acid/TES-H/DIPEA1:1:1 (e.g., 3 eq each)Reported as an effective scavenger combination.[2]A multi-component scavenger system.

Experimental Protocols

Protocol 1: Classical Palladium(0)-Catalyzed Alloc Deprotection with Phenylsilane

  • Resin Preparation: Swell the peptide-resin containing the this compound residue in dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to the resin loading) in DCM.

  • Scavenger Addition: Add phenylsilane (PhSiH₃) (20 equivalents) to the palladium solution.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently for 20-30 minutes.

  • Repeat: Drain the reaction mixture and repeat the deprotection step one more time with a fresh solution.

  • Washing: Wash the resin extensively with DCM (5x), followed by DMF (3x), and finally DCM (5x) to ensure complete removal of the catalyst and scavenger byproducts.[7]

  • Verification: Cleave a small sample of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.[3]

Protocol 2: High-Efficiency Alloc Deprotection with Dimethylamine Borane

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Reagent Preparation: Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents) in DCM.

  • Scavenger Addition: Add dimethylamine borane (Me₂NH·BH₃) (40 equivalents) to the palladium solution.

  • Deprotection Reaction: Add the cocktail to the resin and agitate for 40 minutes.

  • Washing: Thoroughly wash the resin as described in Protocol 1.

  • Verification: Confirm complete deprotection via LC-MS analysis of a cleaved sample.

Visualizations

Alloc_Deprotection_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Fmoc-Dab(Alloc)-OH_Peptide Peptide-Dab(Alloc) Pi_Allyl_Complex π-Allyl-Pd(II) Complex Fmoc-Dab(Alloc)-OH_Peptide->Pi_Allyl_Complex + Pd(PPh₃)₄ Deprotected_Peptide Peptide-Dab(NH2) Pi_Allyl_Complex->Deprotected_Peptide + Scavenger - CO₂ Pi_Allyl_Complex_Side π-Allyl-Pd(II) Complex Allylated_Peptide Peptide-Dab(NH-allyl) (+40 Da) Pi_Allyl_Complex_Side->Allylated_Peptide Inefficient Scavenging

Caption: Main deprotection and side reaction pathways.

Troubleshooting_Workflow start Analyze Crude Peptide by LC-MS check_mass Identify Unexpected Masses start->check_mass mass_plus_84 Mass +84 Da? check_mass->mass_plus_84 Yes end Purify by HPLC check_mass->end No unexpected masses mass_plus_40 Mass +40 Da? mass_plus_84->mass_plus_40 No incomplete Incomplete Deprotection mass_plus_84->incomplete Yes allylation Side-Chain Allylation mass_plus_40->allylation Yes mass_plus_40->end No solution1 Extend reaction time or repeat deprotection incomplete->solution1 solution2 Increase scavenger concentration or use a more effective scavenger allylation->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for unexpected LC-MS results.

References

Troubleshooting incomplete Alloc group removal from the Dab side chain.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during peptide synthesis experiments, with a focus on the removal of the Alloc protecting group from the Dab side chain.

Troubleshooting Guide: Incomplete Alloc Group Removal from Dab Side Chain

Q1: What are the common causes of incomplete Alloc group removal from the Dab side chain?

Incomplete removal of the allyloxycarbonyl (Alloc) protecting group from the side chain of diaminobutyric acid (Dab) during solid-phase peptide synthesis (SPPS) can stem from several factors:

  • Reagent Quality and Stoichiometry: The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to air and can lose activity over time.[1] Insufficient equivalents of the catalyst or the scavenger (e.g., phenylsilane, PhSiH₃) will lead to an incomplete reaction.

  • Inefficient Scavenging: A scavenger is crucial to trap the allyl cation generated during the reaction, preventing side reactions and catalyst poisoning.[2] Poor mixing or an inappropriate choice of scavenger can hinder the deprotection process.

  • Steric Hindrance: The accessibility of the Alloc group on the Dab side chain can be limited by the surrounding amino acid sequence, especially in long or aggregated peptides.[3]

  • Reaction Conditions: Suboptimal reaction time, temperature, or solvent can all contribute to incomplete deprotection. Standard room temperature reactions may not be sufficient for more "difficult" sequences.[4][5]

  • Resin and Peptide-Specific Effects: The type of resin and the properties of the peptide sequence can influence the efficiency of the deprotection reaction. For instance, peptide aggregation on the resin can physically block reagent access.[3][5]

Q2: How can I confirm that the Alloc group has been completely removed?

Definitive confirmation of complete Alloc group removal requires analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): This is the most reliable method.[3] A small amount of the peptide should be cleaved from the resin and analyzed. The presence of a peak with a mass corresponding to the Alloc-protected peptide in addition to the desired product peak indicates incomplete removal. The mass difference to look for is +84.06 Da (C₄H₅O₂).

  • Kaiser Test (Ninhydrin Test): While primarily used to detect free primary amines after Fmoc deprotection, a negative Kaiser test after Alloc removal and subsequent washing can suggest that the amine is still protected. However, this test is not specific for the Alloc group and can be influenced by other factors.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents and conditions for Alloc deprotection from a Dab side chain?

The most common method for on-resin Alloc group removal involves a palladium(0)-catalyzed reaction.[6][7]

Reagent/ParameterRecommendationNotes
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Use 0.1 to 0.3 equivalents relative to the resin loading.[6][8]
Scavenger Phenylsilane (PhSiH₃) or N-MethylanilineUse 5 to 28 equivalents. Phenylsilane is a common choice.[9][10]
Solvent Dichloromethane (DCM) or a mixture of DMF/DCMEnsure the resin is well-swollen in the solvent before adding reagents.[2][10]
Reaction Time 30 minutes to 2 hoursThe reaction is often repeated 2-3 times with fresh reagents.[6]
Temperature Room TemperatureFor difficult sequences, microwave-assisted deprotection at slightly elevated temperatures (e.g., 38°C) can be effective.[4]

Q2: Can I repeat the Alloc deprotection step if I suspect it was incomplete?

Yes, repeating the deprotection step is a standard troubleshooting procedure.[8] After the initial reaction time, the reagents should be drained, and the resin should be thoroughly washed with the reaction solvent (e.g., DCM) before adding a fresh solution of the palladium catalyst and scavenger. This can be repeated multiple times if necessary.

Q3: Are there any alternative, metal-free methods for Alloc group removal?

Recent research has explored metal-free alternatives for Alloc removal to avoid potential palladium contamination. One such method utilizes iodine and water in an environmentally friendly solvent mixture.[1] However, these methods are newer and may require more optimization for specific peptide sequences.

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection of Dab Side Chain

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.2 eq.) in DCM. To this solution, add phenylsilane (20 eq.).

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the prepared reagent solution to the resin.

  • Agitation: Gently agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DCM (3-5 times) to remove the reagents and byproducts.

  • Repeat (Optional): If incomplete deprotection is suspected, repeat steps 3-5.

  • Confirmation: Cleave a small sample of the peptide from the resin and analyze by HPLC-MS to confirm the absence of the Alloc group.[8]

Diagrams

AllocDeprotectionPathway cluster_resin On-Resin Peptide Peptide_Dab_Alloc Peptide-Dab(Alloc) Intermediate π-allyl-palladium complex Peptide_Dab_Alloc->Intermediate Coordination Peptide_Dab_NH2 Peptide-Dab(NH2) Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Intermediate Scavenger Phenylsilane (PhSiH3) Scavenger->Intermediate Intermediate->Peptide_Dab_NH2 Nucleophilic Attack

Caption: Signaling pathway of palladium-catalyzed Alloc deprotection.

ExperimentalWorkflow Start Start: Peptide-Resin with Alloc-Dab Swell 1. Swell Resin in DCM Start->Swell Prepare 2. Prepare Pd(PPh3)4 and Phenylsilane in DCM Swell->Prepare React 3. Add Reagents to Resin and Agitate Prepare->React Wash 4. Drain and Wash Resin with DCM React->Wash Check 5. Analyze Small Cleaved Sample (HPLC-MS) Wash->Check Complete Deprotection Complete Check->Complete Successful Incomplete Incomplete Deprotection Check->Incomplete Unsuccessful Repeat Repeat Steps 3-4 Incomplete->Repeat Repeat->React

Caption: Experimental workflow for Alloc group removal.

TroubleshootingLogic Problem Incomplete Alloc Removal (Confirmed by HPLC-MS) Cause1 Reagent Issue? Problem->Cause1 Cause2 Reaction Conditions? Problem->Cause2 Cause3 Peptide/Resin Issue? Problem->Cause3 Solution1a Use fresh Pd(PPh3)4 Cause1->Solution1a Solution1b Increase Scavenger Equivalents Cause1->Solution1b Solution2a Increase Reaction Time Cause2->Solution2a Solution2b Repeat Deprotection Step Cause2->Solution2b Solution2c Consider Microwave Heating Cause2->Solution2c Solution3a Use Chaotropic Agents to Disrupt Aggregation Cause3->Solution3a

Caption: Troubleshooting logic for incomplete Alloc removal.

References

Technical Support Center: Fmoc-Dab(Alloc)-OH Peptide Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing Fmoc-Dab(Alloc)-OH.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of peptides incorporating this compound.

Problem Potential Cause Recommended Solution Verification Method
Low Yield of Purified Peptide Incomplete cleavage from the resin.Extend cleavage time with the TFA cocktail (e.g., 2-4 hours). Ensure a sufficient volume of cleavage cocktail is used (approx. 10 mL per gram of resin).[1]Re-cleave a small amount of the resin and analyze the filtrate by HPLC.
Peptide precipitation during cleavage.For hydrophobic peptides, consider alternative precipitation solvents or minimize the volume of cold diethyl ether used.[1][2]Check the ether supernatant for precipitated peptide.
Poor solubility of the crude peptide.Dissolve the crude peptide in a stronger solvent like neat DMSO or a small amount of isopropanol before diluting with the HPLC mobile phase.[1]Visual inspection of the dissolved sample for particulates.
Multiple Peaks in HPLC Chromatogram Incomplete Fmoc deprotection during synthesis.Ensure complete Fmoc removal by using fresh 20% piperidine in DMF and extending deprotection times if necessary.[3][4]Mass spectrometry (MS) to identify peaks corresponding to Fmoc-containing species.
Incomplete Alloc deprotection (if performed on-resin).Use a fresh palladium catalyst and ensure anaerobic conditions. Repeat the deprotection step if necessary.[5][6] Potential for residual palladium in the final peptide.[6]MS analysis to detect Alloc-protected peptide.
Formation of deletion or truncated sequences.Optimize coupling times and use efficient coupling reagents (e.g., HBTU, HATU).[3][7] Consider double coupling for sterically hindered amino acids.MS to identify molecular weights of impurity peaks.
Premature deprotection of other side-chain protecting groups.For highly acid-labile groups, consider using a milder acidic mobile phase for HPLC, such as 0.1% formic acid instead of 0.1% TFA, although this may lead to broader peaks.[1]MS analysis to identify partially deprotected species.
Peak Tailing or Broadening in HPLC Poor peptide solubility in the mobile phase.Add a small percentage of isopropanol or use a different organic modifier. For very hydrophobic peptides, a C4 or C8 column may be beneficial.[1]Observe peak shape improvement upon changing mobile phase composition.
Secondary interactions with the silica backbone of the column.Use a well-end-capped C18 column. Ensure the mobile phase pH is low enough to protonate silanols (0.1% TFA is standard).[8]Compare peak shape on different columns.
No Peptide Elution from HPLC Column Extremely hydrophobic peptide irreversibly binding to the column.Use a less retentive column (C4 or C8). Employ a stronger organic mobile phase, such as acetonitrile with a higher percentage of isopropanol.[1][2]Gradient elution up to 100% organic phase.
Peptide precipitation on the column.Ensure the peptide is fully dissolved before injection. Lower the initial aqueous concentration of the gradient.Check for high backpressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

This compound is a non-proteinogenic amino acid derivative that offers an orthogonal protection strategy, which is crucial for creating complex peptides.[9] The Fmoc group on the α-amino group is base-labile (removed by piperidine), while the Alloc group on the side-chain amino group is removed by palladium catalysis.[5][9] This orthogonality allows for selective deprotection and modification of the Dab side chain without affecting the rest of the peptide, enabling the synthesis of branched or cyclic peptides.[9]

Q2: Should I remove the Alloc group before or after cleaving the peptide from the resin?

The Alloc group can be removed either on-resin or after cleavage and purification of the fully protected peptide. On-resin deprotection is common for subsequent on-resin modifications like cyclization or branching.[5][9] Post-cleavage deprotection in solution is also an option, but requires an additional purification step.

Q3: I see a peak with a mass corresponding to my peptide plus an allyl group. What happened?

This indicates incomplete removal of the Alloc protecting group.[6] This can be caused by an inactive palladium catalyst, insufficient scavenger, or suboptimal reaction conditions. To resolve this, repeat the Alloc deprotection step with fresh reagents.

Q4: Can the acidic conditions of RP-HPLC (0.1% TFA) cleave the Alloc group?

No, the Alloc group is stable to the acidic conditions typically used in RP-HPLC for peptide purification. It requires a palladium(0) catalyst for removal.[9] However, other acid-labile side-chain protecting groups on your peptide could be prematurely cleaved during extended HPLC run times.[1]

Q5: What are the typical starting conditions for RP-HPLC purification of a peptide containing this compound?

A standard starting point for RP-HPLC purification is a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.[6][8] A typical gradient might be 5% to 65% acetonitrile over 30 minutes.[6] The gradient should be optimized based on the hydrophobicity of the specific peptide.

Experimental Protocols

Protocol 1: On-Resin Alloc Group Deprotection

This protocol describes the removal of the Alloc protecting group from the Dab side chain while the peptide is still attached to the solid support.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (0.3 equivalents relative to resin loading) and a scavenger such as phenylsilane (PhSiH₃, 24 equivalents) in DCM.[5]

  • Deprotection Reaction: Add the palladium catalyst solution to the resin and agitate gently for 30 minutes. It is crucial to perform this reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.

  • Repeat: Drain the solution and repeat the treatment two more times for a total of three treatments.[5]

  • Washing: Wash the resin thoroughly with DCM, followed by DMF to remove residual catalyst and scavenger byproducts.

Protocol 2: Cleavage and Global Deprotection

This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.[1]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard mixture is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[5] TIS acts as a scavenger for carbocations generated during deprotection.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

  • Isolation: Centrifuge the ether suspension, decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.[1]

Protocol 3: RP-HPLC Purification

This protocol outlines a general procedure for the purification of the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture.[6] Centrifuge to remove any insoluble material.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is standard for peptide purification.[6]

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient Elution:

    • Scouting Run: Perform an initial broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Preparative Run: Design a shallower gradient around the elution point of the target peptide to improve resolution (e.g., a 1% per minute increase in mobile phase B).[1]

  • Detection: Monitor the column effluent by UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[6]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions with the desired purity.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Visualizations

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_final Final Steps Resin Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash Wash Fmoc_Deprotection->Wash Wash Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Cycle Repeat Cycle Coupling->Cycle Wash->Coupling Cycle->Fmoc_Deprotection Next Amino Acid Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Cycle->Alloc_Deprotection Chain Complete Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cycle->Cleavage Linear Peptide Side_Chain_Reaction Side-Chain Reaction (e.g., Cyclization) Alloc_Deprotection->Side_Chain_Reaction Side_Chain_Reaction->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization troubleshooting_logic Start Crude Peptide Analysis (Analytical HPLC/MS) Main_Peak Is main peak >80% pure? Start->Main_Peak Impurity_Profile Analyze Impurity Profile (MS) Main_Peak->Impurity_Profile No Proceed_Purification Proceed to Preparative RP-HPLC Main_Peak->Proceed_Purification Yes Deletion_Seq Deletion/Truncated Sequences Impurity_Profile->Deletion_Seq Incomplete_Deprotection Incomplete Deprotection (Fmoc, Alloc, etc.) Impurity_Profile->Incomplete_Deprotection Other_Side_Reactions Other Side Reactions Impurity_Profile->Other_Side_Reactions Optimize_Synthesis Optimize Synthesis: - Coupling Times - Reagents Deletion_Seq->Optimize_Synthesis Optimize_Deprotection Optimize Deprotection: - Reagent Freshness - Reaction Time Incomplete_Deprotection->Optimize_Deprotection Other_Side_Reactions->Optimize_Synthesis Optimize_Purification Optimize Purification: - Shallow Gradient - Different Column/Solvent Proceed_Purification->Optimize_Purification Poor Resolution

References

How to avoid racemization of Fmoc-Dab(Alloc)-OH during peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization when using Fmoc-Dab(Alloc)-OH in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the undesirable conversion of a single enantiomer of an amino acid into a mixture of both its D and L forms at the alpha-carbon. In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain. This is a critical issue as it can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, while also generating hard-to-separate diastereomeric impurities.[1] While all amino acids (except glycine) can undergo racemization, the risk is higher for certain residues and under specific chemical conditions. For this compound, maintaining its stereochemical integrity is crucial for the synthesis of peptides with well-defined structures and functions.[2]

Q2: What is the primary chemical mechanism leading to racemization during the coupling of Fmoc-amino acids?

A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The process is as follows:

  • Activation: The carboxyl group of the Fmoc-amino acid is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group can cyclize to form the oxazolone intermediate.

  • Proton Abstraction: The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture.

  • Loss of Chirality: This deprotonation results in a planar, achiral intermediate.

  • Non-specific Reprotonation/Amine Attack: Subsequent attack by the N-terminal amine of the peptide chain on this achiral intermediate can occur from either side, leading to a mixture of both L- and D-isomers in the newly formed peptide bond.

A less common mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid, forming an achiral enolate intermediate that can then be protonated to yield a racemic mixture.[1]

Q3: Are there specific factors during peptide synthesis that increase the risk of racemization for this compound?

A3: Yes, several factors can significantly influence the extent of racemization for any Fmoc-amino acid, including this compound:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DIC, when used alone, can lead to significant racemization. However, their combination with additives like HOBt or Oxyma can suppress this side reaction.[3] Uronium/aminium reagents (e.g., HATU, HBTU) are highly efficient but require the presence of a base, which can also promote racemization.[3]

  • Base: The type and amount of base used can have a major impact. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can increase the rate of alpha-proton abstraction and thus racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally recommended to minimize this risk.[3]

  • Temperature: Higher reaction temperatures accelerate both the desired coupling reaction and the undesired racemization. It is often beneficial to perform the coupling at a reduced temperature (e.g., 0°C or room temperature) to minimize epimerization.[4]

  • Pre-activation Time: Prolonged pre-activation of the Fmoc-amino acid before its addition to the resin can increase the opportunity for oxazolone formation and subsequent racemization, especially for sensitive amino acids.[5]

Troubleshooting Guide

This guide provides solutions to common problems related to the racemization of this compound during peptide synthesis.

Problem Potential Cause Recommended Solution
Detection of diastereomeric impurities in the final peptide. Racemization of the this compound residue during coupling.1. Optimize Coupling Reagent and Additives: Switch to a coupling reagent known for low racemization, such as a carbodiimide (DIC) in combination with an additive like Oxyma or 6-Cl-HOBt.[6] Phosphonium-based reagents like PyBOP can also be a good choice. 2. Change the Base: Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] 3. Reduce Reaction Temperature: Perform the coupling step at a lower temperature, for instance, by carrying out the activation and coupling at 0°C.[4]
Low coupling efficiency when using milder conditions to avoid racemization. Incomplete reaction due to less reactive conditions.1. Increase Equivalents: Use a higher excess of the this compound and coupling reagents. 2. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
Difficulty in purifying the final peptide. Presence of closely eluting diastereomers caused by racemization.Proactively minimize racemization during the synthesis by implementing the strategies mentioned above. This is often more effective than trying to separate the resulting diastereomers.

Quantitative Data Summary

While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a general guide to the expected risk of racemization with different classes of coupling reagents based on established principles in peptide chemistry. It is crucial to experimentally verify the optimal conditions for your specific peptide sequence.

Coupling Reagent ClassAdditiveBaseExpected Racemization Risk
Carbodiimides (e.g., DIC, DCC)NoneN/A (base-free)High
Carbodiimides (e.g., DIC, DCC)HOBt, Oxyma, 6-Cl-HOBtN/A (base-free)Low
Uronium/Aminium (e.g., HATU, HBTU)HOBt, HOAtDIPEAModerate to High
Uronium/Aminium (e.g., HATU, HBTU)HOBt, HOAtNMM, CollidineLow to Moderate
Phosphonium (e.g., PyBOP, PyAOP)NoneDIPEAModerate
Phosphonium (e.g., PyBOP, PyAOP)NoneNMM, CollidineLow

Experimental Protocols

Protocol for Assessing Racemization of this compound using Chiral HPLC

This protocol allows for the quantification of the D-isomer of Dab in a synthetic peptide, which corresponds to the level of racemization.

1. Peptide Synthesis:

  • Synthesize a short model peptide containing the Dab residue using the coupling conditions you wish to evaluate. A common model is a tripeptide, for example, Ac-Phe-Dab-Leu-NH2.

  • After synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) and precipitate with cold diethyl ether.

  • Purify the crude peptide by reverse-phase HPLC.

2. Peptide Hydrolysis:

  • Place a known amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or by lyophilization.

3. Derivatization with Marfey's Reagent:

  • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.

  • Evaporate the solvent to dryness.

  • Redissolve the residue in a suitable solvent (e.g., 50% acetonitrile in water) for HPLC analysis.

4. Chiral HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 10% to 60% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 340 nm.

  • Analysis: The L-Dab and D-Dab derivatives will have different retention times. Integrate the peak areas for both diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-Dab derivative) / (Area(L-Dab derivative) + Area(D-Dab derivative))] x 100.

Visualizations

RacemizationMechanism Fmoc_Dab Fmoc-D-Dab(Alloc)-OH Activated_Ester Activated Ester Fmoc_Dab->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Intermediate) Activated_Ester->Oxazolone Cyclization Achiral_Intermediate Planar, Achiral Intermediate Oxazolone->Achiral_Intermediate + Base D_Peptide Desired D-Peptide Achiral_Intermediate->D_Peptide + H₂N-Peptide-Resin L_Peptide Undesired L-Peptide (Racemized Product) Achiral_Intermediate->L_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Base Base (e.g., DIPEA)

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Racemization Detected? Check_Base Review Base Selection Start->Check_Base Yes Success Racemization Minimized Start->Success No Check_Reagent Review Coupling Reagent Check_Base->Check_Reagent No Use_Weaker_Base Switch to NMM or Collidine Check_Base->Use_Weaker_Base Using DIPEA? Check_Temp Review Reaction Temperature Check_Reagent->Check_Temp No Use_Low_Rac_Reagent Use DIC/Oxyma or Phosphonium Reagent Check_Reagent->Use_Low_Rac_Reagent Using high-risk reagent? Lower_Temp Couple at 0°C or RT Check_Temp->Lower_Temp High temperature coupling? Re_evaluate Re-evaluate Racemization Check_Temp->Re_evaluate No Use_Weaker_Base->Check_Reagent Use_Low_Rac_Reagent->Check_Temp Lower_Temp->Re_evaluate Re_evaluate->Success Problem Solved Contact_Support Contact Technical Support Re_evaluate->Contact_Support Problem Persists

Caption: Troubleshooting workflow for racemization.

RacemizationAnalysisWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis Synthesize Synthesize Model Peptide Cleave Cleave from Resin Synthesize->Cleave Purify Purify by HPLC Cleave->Purify Hydrolyze Acid Hydrolysis (6M HCl) Purify->Hydrolyze Derivatize Derivatize with Marfey's Reagent Hydrolyze->Derivatize HPLC_Analysis Chiral HPLC Analysis Derivatize->HPLC_Analysis Quantify Quantify D and L Isomers HPLC_Analysis->Quantify

Caption: Experimental workflow for racemization analysis.

References

Technical Support Center: Managing Solubility of Fmoc-Dab(Alloc)-OH-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility and aggregation issues associated with peptides containing Fmoc-Dab(Alloc)-OH. The following information is intended for research use only and not for diagnostic or therapeutic procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid.[1] It features two protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the palladium-labile Allyloxycarbonyl (Alloc) group on the side-chain γ-amino group.[1][2] This orthogonal protection scheme is crucial for advanced peptide synthesis, allowing for the selective deprotection and modification of the side chain while the peptide backbone remains protected. This enables the synthesis of complex structures like cyclic peptides, branched peptides, and bioconjugates.[1]

Q2: What causes solubility issues in peptides containing this compound?

The solubility of a peptide is primarily dictated by its amino acid composition and sequence. Peptides with a high proportion of hydrophobic amino acids are prone to poor solubility in aqueous solutions.[3][4] While this compound itself has reasonable solubility in common organic solvents used in solid-phase peptide synthesis (SPPS) like DMF and NMP, its incorporation into a peptide sequence, particularly one rich in other hydrophobic residues, can contribute to overall hydrophobicity and lead to aggregation.[5] This aggregation is driven by the formation of intermolecular hydrogen bonds, resulting in stable secondary structures like β-sheets that hinder solvation.[6]

Q3: How can I predict the solubility of my this compound-containing peptide?

A precise prediction of peptide solubility is challenging. However, you can make an educated estimation by analyzing the peptide's sequence:

  • Calculate the net charge: Assign a value of +1 to basic residues (Lys, Arg, His at pH <6) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus. A higher absolute net charge generally corresponds to better aqueous solubility.[3]

  • Assess hydrophobicity: Peptides with over 50% hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp, Ala) are likely to have poor aqueous solubility.[3]

For a more accurate assessment, it is recommended to perform a solubility test on a small amount of the peptide in various solvents.

Q4: What are the signs of peptide aggregation during synthesis?

On-resin aggregation during SPPS can be identified by several indicators:

  • Poor resin swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.[6]

  • Slow or incomplete reactions: This can be observed through monitoring of Fmoc deprotection, where the UV profile may be flattened and broadened, or through positive results from tests for free amines (e.g., Kaiser test) after a coupling step.[6][7]

  • Physical clumping: The resin may become sticky and form clumps.[7]

  • Low yield of the final product: A significant decrease in the expected yield is a strong indicator of synthesis problems, often linked to aggregation.[7]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in the Coupling Solvent
  • Symptom: The this compound powder does not fully dissolve in the solvent (e.g., DMF) at the desired concentration.

  • Possible Causes:

    • Insufficient solvent volume.

    • Low-quality or wet solvent.

    • The concentration is above its solubility limit.

  • Solutions:

    • Increase Solvent Volume: Try adding more solvent to decrease the concentration.

    • Use High-Purity Solvents: Ensure that the DMF or NMP is high-purity and anhydrous. Old or improperly stored solvents can absorb water, which can affect the solubility of Fmoc-amino acids.

    • Gentle Warming and Sonication: Gently warm the solution to 30-40°C and use a sonicator to aid dissolution.[1][3] Avoid excessive heat, which could degrade the compound.

    • Co-solvents: Add a small amount of a stronger solubilizing agent like DMSO or NMP to your DMF solution.[8]

Issue 2: Poor Coupling Efficiency After Incorporating this compound
  • Symptom: Positive Kaiser test (blue beads) after the coupling step following the addition of this compound, indicating free amines.

  • Possible Causes:

    • Peptide aggregation on the resin, sterically hindering the incoming amino acid.

    • Incomplete activation of the incoming Fmoc-amino acid.

  • Solutions:

    • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.

    • Change Coupling Reagents: Use a more potent coupling reagent like HATU or HCTU.

    • Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) to disrupt secondary structures. Microwave peptide synthesizers are particularly effective for this.[6]

    • Solvent Modification: Switch from DMF to NMP or a mixture of DMF/DMSO to improve solvation of the growing peptide chain.[2][8]

Issue 3: The Final Peptide is Insoluble in Aqueous Buffers for Purification
  • Symptom: The cleaved and lyophilized peptide powder does not dissolve in the initial mobile phase for RP-HPLC (e.g., water with 0.1% TFA).

  • Possible Causes:

    • The peptide is highly hydrophobic.

    • The peptide has aggregated during cleavage, precipitation, or lyophilization.

  • Solutions:

    • Initial Dissolution in Organic Solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first.[3] Then, slowly add the aqueous buffer to the dissolved peptide with vortexing.

    • Use of Chaotropic Agents: For severely aggregated peptides, dissolving them in a solution containing 6M guanidine hydrochloride or 8M urea can be effective.[1] Note that these will need to be removed during purification.

    • pH Adjustment: Adjust the pH of the aqueous solution away from the peptide's isoelectric point (pI). For basic peptides, use a slightly acidic solution, and for acidic peptides, use a slightly basic solution.[1][3]

    • Sonication: Use a sonicator to help break up aggregates and improve dissolution.[3]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

SolventAbbreviationExpected SolubilityNotes
N,N-DimethylformamideDMFGoodStandard solvent for SPPS; may require sonication for high concentrations.[9]
N-Methyl-2-pyrrolidoneNMPVery GoodHigher solvating power than DMF, often used for difficult sequences.[5][9]
Dimethyl sulfoxideDMSOVery GoodExcellent solvent for many Fmoc-amino acids, can be used as a co-solvent.[8]
DichloromethaneDCMModerate to PoorLess effective at dissolving the polar Fmoc-amino acid compared to DMF or NMP.[5]
WaterPoorThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[10]

Experimental Protocols

Protocol 1: Empirical Determination of Peptide Solubility
  • Preparation: Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume of a different test solvent (e.g., 100 µL of water with 0.1% TFA, 50% acetonitrile in water, pure DMSO).

  • Dissolution: Vortex each tube vigorously for 2-3 minutes.

  • Sonication: Place the tubes in a sonicator bath for 10-15 minutes to aid dissolution.[3]

  • Observation: Visually inspect each tube for complete dissolution. A clear solution indicates good solubility. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes. If a pellet is present, the peptide is not fully soluble at that concentration.

Protocol 2: SPPS of a Difficult Peptide Sequence Containing this compound

This protocol outlines a manual approach for synthesizing a peptide prone to aggregation.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (yellow beads). If positive (blue beads), repeat the coupling.

  • Incorporation of this compound and Subsequent Hydrophobic Residues (Troubleshooting Modifications):

    • Solvent: Use NMP instead of DMF as the primary solvent.

    • Coupling Reagent: Use HATU as the coupling reagent.

    • Double Coupling: Perform two consecutive coupling reactions for these residues.

    • Elevated Temperature: If using a manual shaker, perform the coupling in a temperature-controlled vessel at 40°C.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for difficult residues) for the entire peptide sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification of a Hydrophobic this compound-Containing Peptide by RP-HPLC
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or DMF.

    • Slowly add mobile phase A (e.g., 0.1% TFA in water) to the desired injection volume, vortexing continuously.

    • If precipitation occurs, try a higher initial percentage of mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C4 or C8 column is often more suitable for highly hydrophobic peptides than a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended for better resolution of hydrophobic peptides (e.g., 20-70% B over 60 minutes).

    • Flow Rate: Typically 1 mL/min for analytical and 10-20 mL/min for preparative columns.

    • Detection: Monitor at 220 nm for the peptide bond.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

experimental_workflow Experimental Workflow for Managing this compound Peptide Solubility cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification and Analysis cluster_troubleshooting Troubleshooting Points start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling Add activated Fmoc-AA-OH wash Wash coupling->wash solubility_issue Solubility Issue? coupling->solubility_issue During AA prep aggregation_issue Aggregation? coupling->aggregation_issue wash->deprotection Repeat for next cycle end_synthesis Cleavage from Resin wash->end_synthesis Final Cycle dissolution Dissolve Crude Peptide end_synthesis->dissolution hplc RP-HPLC Purification dissolution->hplc purification_issue Purification Difficulty? dissolution->purification_issue analysis Purity Analysis (LC-MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions final_product Pure Peptide lyophilization->final_product

Caption: Workflow for synthesis and purification with troubleshooting checkpoints.

logical_relationship Decision Logic for Troubleshooting Peptide Aggregation cluster_synthesis_mods On-Resin Modifications cluster_dissolution_mods Post-Cleavage Solubilization start Signs of Aggregation (Poor swelling, +Kaiser test) change_solvent Switch to NMP or add DMSO start->change_solvent During Synthesis organic_first Dissolve in minimal organic solvent (DMSO/DMF) start->organic_first After Cleavage elevate_temp Increase Temperature (Microwave or Heated Shaker) change_solvent->elevate_temp chaotropic_salts Use Chaotropic Salts (e.g., LiCl) stronger_reagents Use Stronger Coupling Reagents (e.g., HATU) elevate_temp->stronger_reagents stronger_reagents->chaotropic_salts adjust_ph Adjust pH of aqueous phase organic_first->adjust_ph sonicate Sonication adjust_ph->sonicate chaotropes_solution Use Guanidine-HCl or Urea sonicate->chaotropes_solution

Caption: Decision-making flowchart for addressing peptide aggregation issues.

References

Impact of Fmoc-Dab(Alloc)-OH on peptide aggregation and how to mitigate it.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Fmoc-Dab(Alloc)-OH . This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges during solid-phase peptide synthesis (SPPS), with a focus on peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a non-proteinogenic amino acid derivative of L-2,4-diaminobutyric acid (Dab).[1][2] In this compound, the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain (gamma-amino) is protected by an Alloc (allyloxycarbonyl) group.[1] This dual-protection scheme is significant for orthogonal synthesis strategies.[1] It allows for the selective deprotection of the side chain under specific conditions (palladium catalysis) without affecting the Fmoc group or other acid-labile side-chain protecting groups (like Boc or tBu).[1] This makes it invaluable for synthesizing complex peptides, such as cyclic or branched structures, where site-specific modifications are required.[1][3]

Q2: Does the incorporation of this compound directly cause peptide aggregation?

A2: The incorporation of a single this compound residue is not, by itself, a direct cause of aggregation. Peptide aggregation during SPPS is a sequence-dependent phenomenon primarily driven by the formation of intermolecular hydrogen bonds, which leads to secondary structures like β-sheets.[4][5][6] Aggregation is more common in sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Ala) or those capable of strong hydrogen bonding (e.g., Gln, Ser, Thr).[5][6] The issues often arise when this compound is part of such a "difficult" sequence. However, the presence of the additional functional group on the Dab side chain can influence the peptide's conformational tendencies.[7]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several key indicators suggest that your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[8][9]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating the presence of unreacted free amines.[6][8][10]

  • Incomplete Fmoc Deprotection: The removal of the N-terminal Fmoc group may be sluggish or incomplete, which can be observed through UV monitoring in automated synthesizers.[5]

  • Physical Clumping: The resin may clump together, hindering proper mixing and reagent flow.[11]

  • Low Yield and Purity: Upon cleavage, analysis by HPLC/LC-MS will show a low yield of the target peptide and the presence of numerous deletion sequences (n-1, n-2, etc.).[6]

Troubleshooting Guide for Aggregation-Related Issues

This guide provides a systematic approach to resolving incomplete reactions, a common symptom of peptide aggregation.

Issue: Positive Kaiser Test After Coupling this compound or a Subsequent Amino Acid

A positive Kaiser test indicates that the coupling reaction was incomplete. This is often due to the growing peptide chain aggregating and blocking the N-terminal amine's accessibility.

Diagram: Troubleshooting Workflow for Peptide Aggregation

TroubleshootingWorkflow start_node Positive Kaiser Test (Incomplete Coupling) process_node 1. Recouple/Double Couple (Same Conditions) start_node->process_node Initial Response decision_node Still Positive? process_node->decision_node Check Kaiser Test Again final_node Proceed with Synthesis decision_node->final_node No (Resolved) solution_node1 2. Change Synthesis Conditions - Switch to NMP or add DMSO - Increase temperature (Microwave) - Sonicate during coupling decision_node->solution_node1 Yes solution_node solution_node decision_node2 Sufficient Improvement? solution_node1->decision_node2 decision_node2->final_node Yes (Resolved) solution_node2 3. Use Chemical Modifiers - Pre-coupling chaotropic salt wash - Incorporate pseudoproline dipeptide - Use Hmb/Dmb backbone protection decision_node2->solution_node2 No solution_node2->final_node

Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.

Step-by-Step Mitigation Strategies
Strategy TierActionDescriptionWhen to Use
1. Immediate Actions Double Couple / Extend Time Repeat the coupling step with fresh reagents or simply increase the reaction time.[10] This can overcome minor aggregation or slow kinetics.First response to a positive Kaiser test for a non-hindered amino acid.
2. Synthesis Condition Changes Change Solvent System Switch from DMF to N-methylpyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to DMF.[4][11] These solvents are better at disrupting secondary structures.Persistent aggregation after double coupling. When synthesizing known hydrophobic sequences.
Elevated Temperature Perform coupling and deprotection steps at higher temperatures (e.g., 50-90°C), typically using a microwave peptide synthesizer.[6][11] Heat provides energy to break hydrogen bonds.For very difficult sequences where solvent changes are insufficient.
3. Advanced Chemical Intervention Chaotropic Salt Wash Wash the resin with a solution of a chaotropic salt (e.g., 0.4-0.8 M LiCl or NaClO₄ in DMF) before the coupling step.[8][11] These salts disrupt the hydrogen bond networks causing aggregation.When severe aggregation is suspected (e.g., shrunken resin) before a critical coupling.
Incorporate Pseudoprolines Strategically replace a Ser or Thr residue with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively disrupting β-sheet formation.[4][5][11]Proactively, when designing the synthesis of long (>15 residues) or aggregation-prone peptides.
Backbone Protection (Hmb/Dmb) Incorporate an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on its backbone nitrogen every 6-7 residues.[4][5] This physically prevents hydrogen bond formation.Proactive strategy for extremely long or difficult sequences, such as amyloid peptides.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol is used to disrupt on-resin aggregation immediately prior to a coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF (3-5 times).

  • Chaotropic Wash:

    • Add a solution of 0.8 M NaClO₄ in DMF to the peptide-resin.

    • Agitate for 1-2 minutes.

    • Drain the solution. Repeat this wash one more time.[11]

  • Thorough DMF Wash: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the chaotropic salt, which can interfere with coupling reagents.

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Microwave-Assisted Coupling

This protocol outlines a general procedure for coupling at elevated temperatures. Note: Parameters may vary based on the synthesizer model and peptide sequence.

  • Resin Placement: Place the peptide-resin in the reaction vessel of a microwave peptide synthesizer.

  • Deprotection: Add 20% piperidine in DMF. Apply microwave power to reach and maintain 75°C for 3-5 minutes.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.

  • Coupling:

    • Add the Fmoc-amino acid (5 eq.), a coupling reagent like HCTU (5 eq.), and an activation base like DIPEA (10 eq.) dissolved in DMF.

    • Apply microwave power to reach and maintain 75-90°C for 5-10 minutes.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 3: Alloc Group Removal from Dab Side Chain

This protocol is for the selective deprotection of the Dab(Alloc) side chain for subsequent modification (e.g., cyclization or branching). This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Resin Preparation: Swell the peptide-resin in anhydrous chloroform (CHCl₃) or DCM.

  • Reagent Preparation: In a separate vial, dissolve the palladium catalyst, Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading), in CHCl₃. Caution: Palladium catalysts are toxic.

  • Deprotection Cocktail: Add the catalyst solution to the resin vessel. Then add a scavenger, such as phenylsilane (PhSiH₃) (20 equivalents), to the resin.[3] Some protocols may also use acetic acid and N-methylmorpholine (NMM).[12]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once complete, drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM again to remove all traces of the catalyst and scavenger. The free amine on the Dab side chain is now available for the next reaction step.

Quantitative Data: Impact of Mitigation Strategies

The following tables present typical, illustrative results on how different mitigation strategies can improve synthesis outcomes for an aggregation-prone model peptide.

Table 1: Comparison of Crude Peptide Purity with Different Solvents

Synthesis SolventTarget Peptide Purity (%)Deletion Sequence (n-1) (%)Other Impurities (%)
DMF45%35%20%
NMP68%18%14%
DMF + 20% DMSO65%20%15%

Table 2: Coupling Efficiency Before and After Chaotropic Salt Wash

Coupling StepMethodCoupling Efficiency (%) (Determined by HPLC after cleavage)
Coupling of 7th residueStandard Coupling72%
Coupling of 7th residueWith 0.8M NaClO₄ Wash95%

Visualization of Key Processes

Diagram: Standard Fmoc-SPPS Cycle

SPPS_Cycle deprotection Fmoc Deprotection wash1 Wash deprotection->wash1 Piperidine out coupling Amino Acid Coupling wash1->coupling Ready for AA wash2 Wash coupling->wash2 Excess AA out wash2->deprotection Repeat Cycle Orthogonal_Strategy start_node Protected Peptide on Resin Fmoc-NH-Peptide(SideChain-tBu)-Dab(Alloc)-Resin condition_node1 Piperidine (Base) start_node->condition_node1 Path A condition_node2 Pd(PPh₃)₄ / PhSiH₃ (Palladium Catalyst) start_node->condition_node2 Path B condition_node3 TFA / Scavengers (Strong Acid) start_node->condition_node3 Path C condition_node condition_node result_node result_node result_node1 H₂N-Peptide(SideChain-tBu)-Dab(Alloc)-Resin (Ready for chain elongation) condition_node1->result_node1 result_node2 Fmoc-NH-Peptide(SideChain-tBu)-Dab(NH₂)-Resin (Ready for side-chain modification) condition_node2->result_node2 result_node3 Fmoc-NH-Peptide(SideChain-H)-Dab(Alloc)-OH (Cleaved from resin, tBu removed) condition_node3->result_node3

References

Step-by-step guide to troubleshooting failed Fmoc-Dab(Alloc)-OH reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a step-by-step approach to troubleshooting failed reactions involving Fmoc-Dab(Alloc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid.[1] It is used in SPPS to introduce a site for specific modifications on the peptide side chain. The molecule has two key protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group and is removed by a base, typically piperidine, during standard SPPS cycles.[1][2]

  • Alloc (allyloxycarbonyl): Protects the γ-amino group on the side chain. This group is orthogonal to the Fmoc group and is selectively removed using a palladium catalyst, which allows for specific modifications at this position without affecting the rest of the peptide.[1][3][4]

This dual-protection strategy enables the synthesis of complex peptide structures like branched or cyclic peptides.[1]

Q2: What are the most common reasons for a failed this compound coupling reaction?

The most common reasons for a failed coupling reaction include:

  • Incomplete Fmoc deprotection of the preceding amino acid: If the Fmoc group is not completely removed from the N-terminus of the peptide chain, the incoming this compound cannot couple.[5]

  • Low reactivity of coupling reagents: Standard coupling reagents may not be sufficient, especially if there is steric hindrance from the peptide sequence.[6]

  • Peptide aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible.[6]

  • Suboptimal reaction conditions: Factors like insufficient reaction time, low temperature, or inappropriate solvent can lead to incomplete coupling.[6]

  • Poor quality of reagents or solvents: The purity of this compound, coupling reagents, and solvents is crucial for successful synthesis.[7]

Q3: How can I confirm that the this compound coupling has failed?

A qualitative assessment during synthesis can be performed using the Kaiser test .[5][8]

  • Positive Kaiser Test (blue beads): Indicates the presence of free primary amines, meaning the coupling has failed or is incomplete.[6]

  • Negative Kaiser Test (yellow/colorless beads): Suggests that the coupling reaction is complete.[5]

For a quantitative and more definitive analysis after the synthesis is complete, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of a cleaved aliquot of the peptide should be performed. These techniques can identify the presence of deletion sequences where the this compound was not incorporated.[5][6]

Troubleshooting Guide: Incomplete Coupling of this compound

If you observe a positive Kaiser test after the coupling step, follow this troubleshooting workflow:

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 change_reagents Change Coupling Reagent kaiser_test_2->change_reagents Positive proceed Proceed with Synthesis kaiser_test_2->proceed Negative optimize_conditions Optimize Reaction Conditions change_reagents->optimize_conditions capping Cap Unreacted Amines optimize_conditions->capping capping->proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Step 1: Perform a Double Coupling

The most immediate step is to repeat the coupling reaction with fresh reagents to drive the reaction to completion.[9]

ParameterRecommendation
Reagents Freshly prepared solution of this compound and coupling reagent.
Equivalents 3-5 equivalents of amino acid and coupling reagent relative to resin loading.[5][9]
Reaction Time 2-4 hours.[5]

After the second coupling, perform another Kaiser test. If it is negative, you can proceed with the synthesis. If it remains positive, move to the next step.

Step 2: Change Coupling Reagent

If double coupling is unsuccessful, the coupling reagent may not be potent enough. Switch to a stronger uronium/aminium or phosphonium salt-based reagent.

Reagent ClassExamplesEfficacy
Uronium/Aminium HATU, HCTU, HBTU, COMUHighly effective for sterically hindered couplings.[6][9]
Phosphonium PyAOP, PyBOPExcellent choices for difficult couplings.[6]
Carbodiimide DIC/OxymaPure®Can be effective and may reduce racemization.[6]
Step 3: Optimize Reaction Conditions

Further optimization of the reaction environment can improve coupling efficiency.

  • Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight.[6][9]

  • Elevate Temperature: Increasing the temperature to 30-50°C can help overcome the activation energy barrier.[9]

  • Change Solvent: If peptide aggregation is suspected, switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture.[6]

Step 4: Cap Unreacted Amines

If the coupling remains incomplete after the above steps, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides in the final product.[9] This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[9]

Troubleshooting Guide: Failed Alloc Group Removal

The Alloc group is removed by palladium(0)-catalyzed allylic cleavage in the presence of a scavenger.[3][4] Failure in this step means the side-chain amine remains protected.

G start Incomplete Alloc Deprotection check_reagents Check Reagents (Catalyst & Scavenger) start->check_reagents repeat_deprotection Repeat Deprotection check_reagents->repeat_deprotection analysis Cleave & Analyze (HPLC/MS) repeat_deprotection->analysis optimize_conditions Optimize Conditions (Time, Scavenger) optimize_conditions->repeat_deprotection analysis->optimize_conditions Incomplete success Proceed with Modification analysis->success Complete

Caption: Troubleshooting workflow for Alloc group removal.

Problem: Incomplete or No Removal of the Alloc Group

Symptom: Mass spectrometry analysis of the cleaved peptide shows a mass corresponding to the Alloc-protected peptide.

Potential Causes & Solutions:

CauseSolution
Inactive Palladium Catalyst The Pd(PPh₃)₄ catalyst is sensitive to air and should be stored under an inert atmosphere. Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[10]
Inefficient Scavenger Phenylsilane (PhSiH₃) is a commonly used and effective scavenger.[3] Other scavengers like morpholine or dimedone can also be used.[4] Ensure the correct equivalents of the scavenger are used (typically a large excess).
Insufficient Reaction Time Standard deprotection times are 20-30 minutes, but for difficult sequences, this may be insufficient. Repeat the deprotection cycle.[3][10]
Suboptimal Solvent Dichloromethane (DCM) is a common solvent for this reaction.[3] Ensure it is anhydrous.

Experimental Protocols

Kaiser Test Protocol
  • Take a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Wash the beads with ethanol (2 x 0.5 mL) and then pyridine (2 x 0.5 mL).

  • Add 2-3 drops of ninhydrin solution A (ninhydrin in ethanol).

  • Add 2-3 drops of ninhydrin solution B (phenol in ethanol).

  • Add 2-3 drops of ninhydrin solution C (potassium cyanide in pyridine).

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution. Blue beads indicate a positive result (free amines). Yellow beads indicate a negative result.

General Protocol for Alloc Group Removal on Resin

This protocol is a general guideline and may need optimization.

  • Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Under an inert atmosphere (e.g., Argon), add phenylsilane (20 equivalents relative to the resin loading).[3]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.2-0.35 equivalents).[3][10]

  • Agitate the reaction mixture at room temperature for 30 minutes.[10]

  • Repeat the deprotection cycle (steps 2-4) one more time to ensure complete removal.[3]

  • Wash the resin extensively with DCM, DMF, and then DCM again to remove all traces of the catalyst and scavenger.

HPLC Analysis of Peptides
  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Detection: UV at 220 nm and 280 nm.

The retention time of the peptide will depend on its sequence and modifications. Incomplete coupling will result in earlier eluting peaks corresponding to the truncated (deleted) peptide sequence. Incomplete Alloc deprotection will result in a later eluting, more hydrophobic peak corresponding to the protected peptide. Mass spectrometry should be used to confirm the identity of all peaks.

References

Validation & Comparative

A Comparative Guide to Fmoc-Dab(Alloc)-OH and Fmoc-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) is a key strategy in modern peptide science, enabling the development of peptides with enhanced stability, novel structural motifs, and tailored functionalities. The choice of side-chain protection for Dab is critical to the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two commonly used derivatives, Fmoc-Dab(Alloc)-OH and Fmoc-Dab(Boc)-OH, supported by experimental data and detailed protocols.

At a Glance: Key Differences

The primary distinction between this compound and Fmoc-Dab(Boc)-OH lies in the orthogonality of their side-chain protecting groups. The allyloxycarbonyl (Alloc) group in this compound can be selectively removed on-resin using a palladium catalyst, leaving other protecting groups intact.[1] This allows for site-specific modifications such as branching or cyclization. In contrast, the tert-butoxycarbonyl (Boc) group on Fmoc-Dab(Boc)-OH is typically removed along with other acid-labile side-chain protecting groups during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid).[2][]

Performance Comparison

While both derivatives are effective in peptide synthesis, their performance can differ, particularly in the context of complex peptide synthesis. The choice between them often depends on the specific synthetic strategy.

A comparative study involving the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) highlighted these differences.[2] The study indicated that the use of the Boc-protected derivative led to a notable percentage of side-chain acylation, a common side reaction when the side-chain amine is not sufficiently protected.[2] On the other hand, the Alloc-protected derivative, while performing well, showed a slightly higher incidence of incomplete deprotection under standardized conditions.[2]

Data Presentation

The following table summarizes the typical performance of this compound and Fmoc-Dab(Boc)-OH in the synthesis of a model peptide. The data is collated from literature and represents expected outcomes.[2][4]

ParameterThis compoundFmoc-Dab(Boc)-OHNotes
Coupling Efficiency >99%>99%Both derivatives generally show excellent coupling efficiency with standard coupling reagents.
Side-Chain Deprotection Yield ~95% (On-Resin)>99% (During final cleavage)Alloc deprotection can sometimes be incomplete due to catalyst poisoning or steric hindrance.[5]
Crude Peptide Purity 80-90%75-85%Purity is sequence-dependent. Fmoc-Dab(Boc)-OH can lead to higher levels of side-chain acylation byproducts.[2]
Major Side Products Incomplete deprotection products, residual palladium.[5]Side-chain acylation, deletion sequences.[2]The choice of protecting group can mitigate specific side reactions.
Orthogonality Fully orthogonal to Fmoc and acid-labile groups.[1]Not orthogonal to other acid-labile side-chain protecting groups.The key advantage of the Alloc group is its orthogonality.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Synthesis Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Repeat n times Coupling Amino Acid Coupling (Fmoc-Dab(PG)-OH, Activator) Washing1->Coupling Repeat n times Washing2 Washing (DMF) Coupling->Washing2 Repeat n times Washing2->Fmoc_Deprotection Repeat n times Final_Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Final_Cleavage Completed Peptide Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Deprotection cluster_Fmoc Nα-Deprotection cluster_Alloc Side-Chain Deprotection (Orthogonal) cluster_Boc Side-Chain Deprotection (Final Cleavage) Peptide_Resin Peptide-Resin (Fmoc-AA...Dab(PG)...-Resin) Fmoc_Removal Fmoc Removal Peptide_Resin->Fmoc_Removal Cycle Step Alloc_Removal Alloc Removal Peptide_Resin->Alloc_Removal Selective Modification Boc_Removal Boc Removal Peptide_Resin->Boc_Removal Final Step Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Removal Palladium Pd(PPh₃)₄, PhSiH₃ in DCM Palladium->Alloc_Removal TFA TFA Cocktail TFA->Boc_Removal

Caption: Orthogonal deprotection strategies for Dab derivatives in SPPS.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid addition.

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents), including this compound or Fmoc-Dab(Boc)-OH, with a coupling reagent such as HBTU (3.9 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the cycle for each amino acid in the peptide sequence.

On-Resin Alloc Deprotection of Dab Side-Chain

This protocol is for the selective removal of the Alloc group from the Dab side chain while the peptide is still attached to the resin.

  • Materials:

    • Peptide-resin containing this compound

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 equivalents)

    • Phenylsilane (PhSiH₃) (24 equivalents)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the peptide-resin in DCM.

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ and PhSiH₃ in DCM.

    • Add the catalyst solution to the resin.

    • Agitate the resin suspension gently for 3 x 30 minutes at room temperature.

    • Drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger.

    • The newly exposed amine on the Dab side chain is now available for further modification.

Final Cleavage and Boc Deprotection

This protocol is used for the final cleavage of the peptide from the resin and the simultaneous removal of the Boc group from the Dab side chain and other acid-labile protecting groups.

  • Materials:

    • Completed peptide-resin

    • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

    • Cold diethyl ether

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Both this compound and Fmoc-Dab(Boc)-OH are valuable reagents for the incorporation of 2,4-diaminobutyric acid into synthetic peptides. The choice between them is dictated by the overall synthetic strategy.

  • This compound is the superior choice when orthogonality is required for on-resin, site-specific modifications of the Dab side chain, such as cyclization or branching. While the deprotection step requires careful handling of a palladium catalyst, it offers unparalleled synthetic flexibility.

  • Fmoc-Dab(Boc)-OH is a reliable and straightforward option for the synthesis of linear peptides where selective side-chain modification is not needed. It integrates seamlessly into the standard Fmoc/tBu synthesis strategy, with the Boc group being efficiently removed during the final acid-mediated cleavage step. However, researchers should be mindful of the potential for side-chain acylation.

Ultimately, a thorough understanding of the properties and deprotection chemistries of both derivatives will enable the rational design of synthetic strategies to achieve the desired target peptide with high purity and yield.

References

Validating Fmoc-Dab(Alloc)-OH Incorporation: A Comparative Guide to HPLC and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, confirming the successful incorporation of each amino acid building block is critical. This guide provides a comparative overview and detailed protocols for using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to validate the incorporation of Fmoc-Dab(Alloc)-OH, an orthogonally protected amino acid derivative crucial for synthesizing complex peptides and peptidomimetics.

Physicochemical Properties of this compound

Before analysis, it is essential to know the fundamental properties of the molecule.

PropertyValueReference
Molecular Formula C₂₃H₂₄N₂O₆[1][2][3]
Molecular Weight 424.45 g/mol [1][2][3][4]
Purity (Typical) ≥98%[1]
[M+H]⁺ (Theoretical) 425.45 m/z

Part 1: HPLC Analysis for Purity and Incorporation

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the starting material and monitoring the progress of the coupling reaction. The method separates the desired peptide from impurities, such as unreacted amino acids or truncated sequences, based on hydrophobicity.

Comparative HPLC Data

The following table summarizes typical results for analyzing the this compound building block and a crude peptide sample after the incorporation step.

SampleCompoundExpected Retention Time (t_R)Observed Purity (%)
1. Starting Material This compoundVaries (highly method-dependent)>98.5%
2. Post-Coupling Target PeptideVaries (more retained than starting material)50-80% (typical crude)
3. Impurity Unreacted this compoundSame as Sample 1Varies
4. Impurity Truncated Sequence (N-1)Less retained than Target PeptideVaries
Detailed Experimental Protocol: RP-HPLC

This protocol provides a standard starting point for analyzing Fmoc-protected amino acids and crude peptides.[5][6]

  • Sample Preparation:

    • Dissolve the lyophilized starting material or crude peptide in a suitable solvent. A typical choice is 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.[5][6]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[5][7]

    • Mobile Phase A: 0.1% TFA in water.[5][6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5][6]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used. A common starting gradient is 5% to 65% B over 30 minutes.[5] This can be optimized based on the hydrophobicity of the specific peptide.

    • Flow Rate: 1.0 mL/min for analytical columns.[6]

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 254 nm (for the Fmoc group).[5][8]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.[6]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks, multiplied by 100.[6] Successful incorporation is indicated by the appearance of a new, more retained peak corresponding to the target peptide and a decrease in the peak corresponding to the this compound starting material.

Part 2: Mass Spectrometry for Identity Confirmation

Mass spectrometry is indispensable for confirming that the correct mass has been added to the growing peptide chain, thereby validating the identity of the product. It is often coupled with liquid chromatography (LC-MS).

Comparative Mass Spectrometry Data

This table shows the expected and observed mass data for validating the incorporation.

CompoundTheoretical Mass [M+H]⁺ (m/z)Observed Mass [M+H]⁺ (m/z)Status
This compound 425.45425.5 ± 0.2Confirmed
Peptide (N-1) Calculated MassObserved MassStarting Peptide
Peptide (N) Calculated Mass of N-1 + 321.36**Observed MassIncorporation Confirmed

*The mass added during the coupling of this compound corresponds to the residue mass (C₁₄H₁₇N₂O₄), which is 293.30 g/mol , after the loss of water during peptide bond formation and subsequent Fmoc deprotection. If analyzing the Fmoc-protected peptide, the added mass is the full molecular weight minus water (424.45 - 18.02 = 406.43 Da).

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol. The concentration should be optimized for the sensitivity of the mass spectrometer, typically in the low µg/mL range.

  • LC-MS Conditions:

    • Liquid Chromatography: Use the same HPLC conditions as described above to achieve separation before the sample enters the mass spectrometer. Using volatile buffers like ammonium formate instead of TFA may be preferable for MS sensitivity.[9]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for peptides.

      • Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer is commonly used.

      • Data Acquisition: Acquire the mass spectrum across a relevant mass range (e.g., 200-2000 m/z).

      • Calibration: Ensure the instrument is properly calibrated with a standard peptide mixture.[5]

  • Data Analysis:

    • Compare the observed monoisotopic mass of the main peak from the chromatogram with the calculated theoretical mass of the target peptide.[5]

    • A match within the instrument's mass accuracy tolerance (typically <5 ppm for high-resolution instruments) confirms the identity of the peptide and the successful incorporation of the Dab(Alloc) residue.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the validation process, from sample preparation to the final confirmation of incorporation.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Validation prep_start Crude Peptide from Solid Phase Synthesis dissolve Dissolve in 0.1% TFA / H2O / ACN prep_start->dissolve filter Filter (0.22 µm) dissolve->filter lcms LC-MS System filter->lcms hplc_data HPLC Chromatogram (Purity Analysis) lcms->hplc_data ms_data Mass Spectrum (Identity Confirmation) lcms->ms_data purity_check Purity Acceptable? hplc_data->purity_check Peak Area % mass_check Mass Match Theoretical? ms_data->mass_check Observed m/z validation Incorporation Validated purity_check->validation Yes failure Incorporation Failed (or Incomplete) purity_check->failure No mass_check->validation Yes mass_check->failure No

Caption: Workflow for HPLC and MS validation of amino acid incorporation.

References

Comparative study of the stability of peptides synthesized with Fmoc-Dab(Alloc)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Stability and Purity in Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Dab(Alloc)-OH and Its Alternatives.

In the realm of peptide therapeutics and custom peptide synthesis, the incorporation of non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab) is a key strategy for enhancing biological activity and stability. The choice of protecting group for the side chain of Dab is a critical determinant of the final peptide's purity, yield, and ultimately, its stability. This guide provides a comparative study on the performance of peptides synthesized using this compound against other commonly used Dab derivatives, supported by illustrative experimental data and detailed protocols.

The allyloxycarbonyl (Alloc) protecting group on this compound offers an orthogonal protection strategy, allowing for its selective removal under mild conditions using a palladium(0) catalyst. This feature is particularly advantageous for the synthesis of complex peptides requiring on-resin side-chain modification, cyclization, or branching.[1] However, the performance of the final peptide in terms of stability is a crucial aspect that needs careful consideration.

Comparative Purity and Stability Analysis

The stability of a peptide is intrinsically linked to its purity. The choice of the Dab side-chain protecting group can influence the crude purity of the peptide after synthesis, which in turn affects its stability profile. While Fmoc-L-Dab(Boc)-OH is a widely used and well-understood option, and other derivatives like Fmoc-L-Dab(Mtt)-OH and Fmoc-L-Dab(Me,Ns)-OH offer different advantages and disadvantages, Fmoc-L-Dab(Alloc)-OH provides a unique balance of stability and synthetic versatility.[2]

Below is a summary of illustrative data comparing the crude purity and in vitro plasma stability of a model hexapeptide synthesized with different Fmoc-Dab derivatives.

Table 1: Illustrative Comparative Data for a Model Hexapeptide

Fmoc-Dab DerivativeCrude Peptide Purity (%)Major ImpuritiesPlasma Half-life (t½) in hours
Fmoc-L-Dab(Alloc)-OH ~85Incomplete deprotection products, Pd adducts~24
Fmoc-L-Dab(Boc)-OH~88Side-chain acylation products~22
Fmoc-L-Dab(Mtt)-OH~75Deletion sequences from premature deprotection~18
Fmoc-L-Dab(Me,Ns)-OH~92Thiol scavenger adducts~28

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results can vary depending on the peptide sequence, synthesis conditions, and purification methods.

The data suggests that while Fmoc-L-Dab(Me,Ns)-OH may lead to the highest crude purity, peptides synthesized with Fmoc-L-Dab(Alloc)-OH exhibit good purity and stability. The slightly lower purity compared to the Boc derivative can be attributed to challenges in ensuring complete Alloc group removal and the potential for palladium catalyst contamination.[3] However, the orthogonality of the Alloc group often outweighs these concerns in complex syntheses.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for the key experiments cited in this guide.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu strategy is employed for the synthesis of the model hexapeptide on a Rink Amide MBHA resin.[2]

  • Resin Swelling: The resin is swollen in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: The resin is washed with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling: The Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF are added to the resin and agitated for 2 hours.

  • Washing: The resin is washed with DMF (5x) and DCM (3x).

  • Repeat: Steps 2-5 are repeated for each amino acid in the sequence.

  • Acetylation: The N-terminus is acetylated with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

  • Side-Chain Deprotection (for Fmoc-L-Dab(Alloc)-OH): The Alloc group is removed on-resin using Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (24 eq.) in DCM for 3 x 30 minutes.[2]

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Protocol 2: Peptide Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of crude peptides.[3]

  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile. Centrifuge to remove any insoluble material.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is standard.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[3]

Protocol 3: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of the synthesized peptides in human plasma.

  • Peptide Reconstitution: Reconstitute the lyophilized peptides in sterile, purified water to a stock concentration of 1 mg/mL.

  • Plasma Preparation: Thaw frozen human plasma at 37°C.

  • Incubation: Add the peptide solution to the plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: To stop enzymatic degradation, add an equal volume of 10% trichloroacetic acid (TCA) to the aliquot. Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze the remaining intact peptide by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the 0-minute time point. The half-life (t½) can be determined by fitting the data to a one-phase decay model.

Visualizing Workflows and Relationships

To better illustrate the processes and logical connections described, the following diagrams were generated using Graphviz.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Steps Final Steps Washing2->Final_Steps end of sequence Repeat->Fmoc_Deprotection

General Solid-Phase Peptide Synthesis (SPPS) Workflow.

Dab_Protection_Comparison Dab_Derivatives Fmoc-Dab Derivatives Alloc Boc Mtt Me,Ns Alloc_Node This compound Orthogonal protection Selective removal with Pd(0) Potential for catalyst contamination Dab_Derivatives:alloc->Alloc_Node Boc_Node Fmoc-Dab(Boc)-OH Acid-labile Well-established Risk of side-chain acylation Dab_Derivatives:boc->Boc_Node Mtt_Node Fmoc-Dab(Mtt)-OH Highly acid-labile Risk of premature deprotection Dab_Derivatives:mtt->Mtt_Node MeNs_Node Fmoc-Dab(Me,Ns)-OH Robust orthogonal protection High purity Requires reductive cleavage Dab_Derivatives:mens->MeNs_Node

Comparison of Fmoc-Dab Side-Chain Protecting Groups.

Stability_Assay_Workflow Start Peptide in Plasma Incubation Incubate at 37°C Start->Incubation Sampling Aliquot at Time Points Incubation->Sampling Precipitation Protein Precipitation (TCA) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis RP-HPLC / LC-MS Analysis Centrifugation->Analysis Data Data Analysis (Half-life) Analysis->Data End Stability Profile Data->End

Workflow for In Vitro Peptide Stability Assay.

References

A Comparative Guide to Alternative Building Blocks for Fmoc-Dab(Alloc)-OH in Specialized Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex peptides, such as those featuring branching for multivalent presentation or site-specific modifications, the choice of orthogonally protected amino acid building blocks is critical. Fmoc-Dab(Alloc)-OH, where Dab is 2,4-diaminobutyric acid and Alloc is the allyloxycarbonyl protecting group, is a versatile reagent for these applications. The Alloc group's palladium-catalyzed deprotection offers orthogonality to the standard acid- and base-labile protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] However, alternative Fmoc-Dab derivatives with different side-chain protecting groups exist, each presenting distinct advantages and disadvantages depending on the specific synthetic strategy.

This guide provides a comprehensive comparison of commonly used alternatives to this compound, supported by available data and detailed experimental protocols to inform the selection of the optimal building block for your research needs.

Comparison of Key Performance Indicators

The selection of a side-chain protecting group for Dab is a balance between its stability during peptide chain elongation, the ease and orthogonality of its removal, and its potential to cause side reactions. The following table summarizes the key characteristics of this compound and its primary alternatives.

Building BlockSide-Chain Protecting GroupDeprotection ConditionsKey AdvantagesPotential ConsiderationsTypical Crude Peptide Purity (%)
This compound Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane) in DCM.[3]Fully orthogonal to Fmoc and tBu-based protecting groups; mild deprotection conditions.[1][2]Requires a palladium catalyst, which may need to be removed from the final peptide. Potential for incomplete deprotection.[4][5]>90[6]
Fmoc-Dab(Boc)-OH Boc (tert-Butoxycarbonyl)Strong acid (e.g., TFA), typically during final cleavage from the resin.[2][7]High stability during SPPS; no separate deprotection step required if side-chain modification is not needed on-resin.Not orthogonal to standard acid-labile protecting groups, limiting on-resin side-chain manipulation.[2][5]High, but sequence-dependent.
Fmoc-Dab(ivDde)-OH ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-10% Hydrazine in DMF.[8]Orthogonal to Fmoc and acid-labile groups; more stable to piperidine than the Dde group.Deprotection can be sluggish, especially in aggregated sequences or near the C-terminus.Generally high, but may be affected by incomplete deprotection.
Fmoc-Dab(Mtt)-OH Mtt (4-Methyltrityl)Dilute TFA in DCM (e.g., 1-2%).[9]Orthogonal to Fmoc and many acid-labile groups; useful for on-resin modifications.Prone to lactamization, leading to poor coupling efficiency. Can be prematurely removed during repeated Fmoc deprotection cycles.[5][10][11]Can be low due to side reactions.

Experimental Protocols

Detailed methodologies for the incorporation and selective deprotection of each building block are crucial for successful synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard manual Fmoc/tBu strategy is employed for the synthesis of peptides on a resin (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes. Drain the solution and repeat the treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 Washing (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash_1->Coupling Wash_2 Washing (DMF/DCM) Coupling->Wash_2 Repeat Repeat Cycle Wash_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection Repeat->Cleavage Sequence Complete

Side-Chain Deprotection Protocols
  • Swell the peptide-resin in anhydrous DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (25 equivalents) in DCM.

  • Add the solution to the resin and agitate at room temperature. The reaction is typically complete within 30-60 minutes.

  • Repeat the treatment to ensure complete deprotection.

  • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues.

  • Swell the peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature with agitation.

  • Repeat the treatment 2-3 times to ensure complete removal of the ivDde group.

  • Wash the resin extensively with DMF to remove all traces of hydrazine.[8]

  • Swell the peptide-resin in DCM.

  • Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) as a scavenger in DCM.

  • Treat the resin with this solution in short, repeated cycles (e.g., 10 cycles of 1-2 minutes each) with agitation.

  • Monitor the deprotection by observing the color of the resin (Mtt cation is orange).

  • Once deprotection is complete, wash the resin thoroughly with DCM and DMF.

Deprotection_Pathways Start Fmoc-Dab(PG)-Resin Alloc Alloc Boc Boc ivDde ivDde Mtt Mtt Deprotected Fmoc-Dab(NH2)-Resin (Ready for side-chain modification) Alloc->Deprotected Pd(0) / Scavenger Boc->Deprotected TFA (during final cleavage) ivDde->Deprotected Hydrazine / DMF Mtt->Deprotected Dilute TFA / DCM

Applications in Branched Peptide Synthesis

The primary application for these orthogonally protected Dab building blocks is the synthesis of branched peptides. The side-chain amine of Dab serves as an attachment point for a second peptide chain.

Branched_Peptide_Synthesis Start Start with Resin Elongate_Main Elongate Main Peptide Chain (Standard SPPS) Start->Elongate_Main Incorporate_Dab Incorporate Fmoc-Dab(PG)-OH Elongate_Main->Incorporate_Dab Continue_Main Continue Main Chain Elongation Incorporate_Dab->Continue_Main Deprotect_Side_Chain Selectively Deprotect Dab Side-Chain (PG) Continue_Main->Deprotect_Side_Chain Elongate_Branch Elongate Branched Peptide Chain Deprotect_Side_Chain->Elongate_Branch Final_Cleavage Final Cleavage and Deprotection Elongate_Branch->Final_Cleavage Branched_Peptide Purified Branched Peptide Final_Cleavage->Branched_Peptide

Conclusion

The choice of a side-chain protecting group for Fmoc-Dab-OH is a critical decision in the design of a synthetic strategy for complex peptides. While this compound offers a robust and widely applicable orthogonal protection, alternatives such as Fmoc-Dab(Boc)-OH, Fmoc-Dab(ivDde)-OH, and Fmoc-Dab(Mtt)-OH provide a diverse toolkit for the peptide chemist. The selection should be guided by the specific requirements of the target molecule, including the need for on-resin side-chain manipulation, the presence of sensitive residues, and the overall synthetic efficiency. For routine synthesis of branched peptides where on-resin modification is desired, the Alloc and ivDde protecting groups generally offer a good balance of stability and orthogonal deprotection. The Boc group is suitable when no on-resin side-chain chemistry is required, and the Mtt group should be used with caution due to its propensity for side reactions. Careful consideration of the data and protocols presented in this guide will aid researchers in making an informed decision to achieve their synthetic goals with high purity and yield.

References

A Comparative Guide to Purity Analysis of Crude Peptides Synthesized with Fmoc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with unnatural amino acids like 2,4-diaminobutyric acid (Dab) is a critical technique for developing novel therapeutics. The choice of protecting group for the Dab side chain significantly influences the purity of the crude peptide. This guide provides an objective comparison of the performance of Fmoc-Dab(Alloc)-OH in solid-phase peptide synthesis (SPPS) against other common alternatives, supported by experimental data and detailed analytical protocols.

Performance Comparison of Dab Protecting Groups

The purity and overall yield of a crude peptide are key indicators of the efficiency of the synthetic strategy. The selection of the side-chain protecting group for Dab plays a pivotal role in minimizing side reactions and facilitating efficient deprotection. Below is a summary of the performance of different Fmoc-Dab derivatives in the synthesis of a model hexapeptide.

Fmoc-L-Dab DerivativeCrude Peptide Purity (%)[1]Overall Yield (%)[1]Major Side Product (%)[1]
Fmoc-L-Dab(Alloc)-OH 88 80 2 (Incomplete deprotection)
Fmoc-L-Dab(Boc)-OH85783 (Acylation of Dab side chain)
Fmoc-L-Dab(Mtt)-OH82755 (Premature Mtt deprotection)
Fmoc-L-Dab(Me,Ns)-OH9285<1 (Unidentified)

Analysis: The data indicates that while Fmoc-L-Dab(Me,Ns)-OH provided the highest purity and yield in this specific comparison, Fmoc-L-Dab(Alloc)-OH also performed exceptionally well, demonstrating high crude purity and yield with minimal side products.[1] The primary side product associated with the Alloc group was incomplete deprotection, which can often be optimized by adjusting the deprotection conditions.[1] In contrast, the Boc group was associated with side-chain acylation, and the Mtt group showed susceptibility to premature deprotection.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving high-quality synthetic peptides. The following sections provide comprehensive methodologies for peptide synthesis using this compound and subsequent purity analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual Fmoc/tBu strategy for the synthesis of a generic peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the incorporation of this compound.

5. On-Resin Alloc Deprotection (if required for side-chain modification):

  • Wash the peptide-resin with dichloromethane (DCM) (3-5 times).

  • Prepare a solution of Pd(PPh₃)₄ (0.3 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (24 equivalents) in DCM.

  • Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. Repeat this step two more times.

  • Wash the resin thoroughly with DCM, DMF, and methanol.

6. Cleavage and Global Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purity Analysis by Analytical Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary technique for assessing the purity of crude peptides.[2][3]

1. Sample Preparation:

  • Prepare a stock solution of the crude peptide at a concentration of 1 mg/mL in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.[3]

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[3]

2. HPLC System and Conditions:

  • HPLC System: An analytical HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.[2]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]

  • Gradient: A typical linear gradient is 5% to 65% Mobile Phase B over 30 minutes.[2] The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[2]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[2]

Protocol 3: Mass Verification by MALDI-TOF Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the target peptide and identify potential impurities.

1. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).

2. Sample Spotting (Dried-Droplet Method):

  • Mix the crude peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely.

3. Data Acquisition:

  • Calibrate the mass spectrometer with a standard peptide mixture.

  • Acquire the mass spectrum in the appropriate mass range for the target peptide.

4. Data Analysis:

  • Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of the desired peptide. This confirms the identity of the product.

  • Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences or incompletely deprotected species.

Visualizing the Process

To further clarify the experimental workflow and chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC_Prep Sample Preparation for HPLC Crude_Peptide->HPLC_Prep MS_Prep Sample Preparation for MS Crude_Peptide->MS_Prep HPLC RP-HPLC Analysis HPLC_Prep->HPLC Data_Analysis Data Analysis (Purity & Mass Verification) HPLC->Data_Analysis MS MALDI-TOF MS Analysis MS_Prep->MS MS->Data_Analysis

Caption: Workflow for peptide synthesis and subsequent purity analysis.

Alloc_Deprotection cluster_legend Mechanism Alloc_Protected This compound Side Chain: -NH-Alloc Pi_Allyl_Complex π-Allyl Palladium Complex Alloc_Protected->Pi_Allyl_Complex Pd(PPh₃)₄ Deprotected Fmoc-Dab(NH2)-OH Free Side Chain Pi_Allyl_Complex->Deprotected Nucleophilic Scavenger (e.g., PhSiH₃) key Palladium-Catalyzed Deprotection

Caption: Palladium-catalyzed deprotection of the Alloc group.

By following these detailed protocols and understanding the comparative performance data, researchers can make informed decisions to optimize the synthesis and analysis of peptides containing this compound, ultimately leading to higher purity products for their research and development endeavors.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Dab(Alloc)-OH and its Critical Role in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid building blocks is paramount in solid-phase peptide synthesis (SPPS). The use of Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid, or Fmoc-Dab(Alloc)-OH, a non-proteinogenic amino acid, offers unique advantages for creating complex peptide architectures such as branched or cyclic peptides. However, the presence of its D-enantiomer can introduce undesired diastereomeric impurities in the final peptide, which are often difficult to separate and can significantly alter the peptide's biological activity and therapeutic efficacy. This guide provides a comprehensive comparison of methods for analyzing the enantiomeric purity of this compound, presents experimental data on the performance of various analytical techniques, and discusses the profound impact of enantiomeric purity on the outcome of peptide synthesis.

The Impact of Enantiomeric Impurity on Peptide Synthesis

The incorporation of even trace amounts of the D-enantiomer of this compound can have a cascading negative effect on the synthesis of the target peptide. The primary consequence is the formation of a diastereomeric peptide, which differs from the desired peptide only in the stereochemistry at the Dab residue. This can lead to:

  • Reduced Yield of the Target Peptide: The synthesis effectively produces a mixture of peptides, lowering the overall yield of the desired stereoisomer.

  • Complicated Purification: Diastereomers often exhibit very similar chromatographic behavior, making their separation by standard reversed-phase HPLC challenging and sometimes impossible, leading to lower recovery of the pure target peptide.

  • Altered Biological Activity: The three-dimensional structure of a peptide is critical to its function. A change in stereochemistry at a single amino acid residue can drastically alter its conformation, leading to reduced or completely different biological activity.

  • Potential for Immunogenicity: The presence of unnatural peptide sequences, including diastereomers, can increase the risk of an immune response in therapeutic applications.

The expected enantiomeric purity for most commercially available Fmoc-protected amino acids is greater than 99.0% enantiomeric excess (ee), with many suppliers offering purities of ≥99.8% ee.[1] This high level of purity is crucial, as the final purity and overall yield of a synthesized peptide are directly affected by the chemical and chiral purity of the building blocks used.[1]

Comparative Analysis of Enantiomeric Purity Determination Methods

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of Fmoc-amino acids. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or derivatizing agents can also be employed, but they are generally less sensitive and less common for routine quality control in this context.

The selection of the CSP and the mobile phase is critical for achieving a successful separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent performance in resolving a wide range of Fmoc-amino acids.

Below is a comparative summary of the performance of different types of chiral stationary phases for the analysis of Fmoc-amino acids. While specific data for this compound is not always available, the data for structurally similar protected amino acids provides a strong indication of expected performance.

Chiral Stationary Phase (CSP) TypeColumn ExampleTypical Mobile Phase ConditionsExpected Performance for this compoundKey Advantages
Polysaccharide-Based Lux Cellulose-2Acetonitrile / 0.1% Trifluoroacetic Acid (TFA)High Resolution (Rs > 1.5) Broad applicability for Fmoc-amino acids, excellent resolution, and robustness.[2]
Polysaccharide-Based CHIRALPAK® ICHexane / Isopropanol or Methanol/Acetonitrile with additivesHigh Selectivity (α > 1.2) High selectivity and resolution for a wide range of compounds, including Fmoc-amino acids.[3][4]
Macrocyclic Glycopeptide-Based CHIROBIOTIC™ TReversed-phase: Methanol / Water / Acidic or Basic modifierGood to Excellent Resolution Effective in reversed-phase mode, which is convenient for many labs.[5][6]
Quinine-Based Zwitterionic ZWIX(+)™Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FAGood Selectivity and Resolution Offers a different selectivity profile compared to polysaccharide-based CSPs.

Note: Resolution (Rs) > 1.5 is generally considered baseline separation. Selectivity (α) is the ratio of the retention factors of the two enantiomers.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol describes a general method for the determination of the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Sample: this compound (approximately 1 mg/mL in mobile phase)

  • Racemic standard: Fmoc-DL-Dab(Alloc)-OH (for method development and peak identification)

2. Chromatographic Conditions:

  • Isocratic Elution: Acetonitrile / Water with 0.1% TFA (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample solution by dissolving this compound in the mobile phase.

  • If available, inject the racemic standard to determine the retention times of the D- and L-enantiomers. The D-enantiomer often elutes first on many polysaccharide-based CSPs under reversed-phase conditions.[2]

  • Inject the sample solution.

  • Integrate the peak areas of the D- and L-enantiomers.

4. Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate Column (e.g., Lux Cellulose-2) prep_mobile_phase->equilibrate prep_sample Dissolve this compound in Mobile Phase (1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample inject_racemic Inject Racemic Standard (Optional, for peak ID) equilibrate->inject_racemic inject_racemic->inject_sample run_hplc Run Isocratic Elution (e.g., ACN/H2O/TFA) inject_sample->run_hplc detect Detect at 265 nm run_hplc->detect integrate Integrate Peak Areas (D- and L-enantiomers) detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a short peptide containing a Dab(Alloc) residue to illustrate a typical workflow.

1. Materials and Equipment:

  • SPPS reaction vessel

  • Shaker

  • Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

2. Synthesis Cycle (for each amino acid):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

4. Analysis:

  • Analyze the crude peptide by reversed-phase HPLC and mass spectrometry to determine its purity and confirm its identity. If an enantiomerically impure this compound was used, diastereomeric impurities may be visible in the chromatogram and mass spectrum.

Impact of Enantiomeric Purity on SPPS: A Logical Analysis

The use of an enantiomerically impure building block like this compound has a direct and predictable negative consequence on the outcome of SPPS. The diagram below illustrates this logical relationship.

G start Start with This compound pure_spps SPPS with Fmoc-L-Dab(Alloc)-OH start->pure_spps impure_spps SPPS with Mixture of Fmoc-L-Dab(Alloc)-OH and Fmoc-D-Dab(Alloc)-OH start->impure_spps pure_peptide Single Desired Peptide Stereoisomer pure_spps->pure_peptide pure_hplc Clean HPLC Profile (Single Major Peak) pure_peptide->pure_hplc pure_yield High Yield of Target Peptide pure_hplc->pure_yield impure_peptide Mixture of Diastereomeric Peptides impure_spps->impure_peptide impure_hplc Complex HPLC Profile (Difficult Separation) impure_peptide->impure_hplc impure_yield Low Yield of Target Peptide impure_hplc->impure_yield

Comparison with Alternative Side-Chain Protecting Groups for Dab

The allyloxycarbonyl (Alloc) group is valued for its orthogonality to the Fmoc/tBu strategy, as it can be selectively removed using a palladium(0) catalyst under neutral conditions. This allows for on-resin modification of the Dab side chain. However, other protecting groups are also available, each with its own advantages and disadvantages.

Protecting GroupStructure on γ-AminoCleavage ConditionsOrthogonality & Remarks
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM.Orthogonal to both Fmoc/tBu and Boc/Bzl strategies. Cleavage is rapid and occurs under mild, neutral conditions.
Boc tert-ButoxycarbonylStrong acid (e.g., TFA), same as resin cleavage in standard Fmoc-SPPS.Not orthogonal to standard cleavage from acid-labile resins. Primarily used when the Dab side-chain amine is to be deprotected during final cleavage.
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMF.Orthogonal to Fmoc/tBu. More stable to piperidine than the Dde group. Cleavage can sometimes be sluggish.
Mtt 4-MethyltritylVery mild acid (e.g., 1% TFA in DCM).Orthogonal to Fmoc and tBu groups. Allows for selective deprotection on-resin. Can be sensitive to repeated piperidine treatments.

Conclusion

The enantiomeric purity of this compound is a critical quality attribute that directly influences the success of peptide synthesis. Even small amounts of the undesired D-enantiomer can lead to the formation of diastereomeric impurities, complicating purification and potentially compromising the biological activity of the final peptide. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a robust and reliable method for accurately determining the enantiomeric excess of this and other Fmoc-amino acids. For researchers and drug developers, rigorous quality control of chiral building blocks is an indispensable step in ensuring the production of high-purity, therapeutically effective peptides. The choice of the Alloc protecting group provides valuable orthogonality for complex peptide synthesis, but alternatives should be considered based on the specific synthetic strategy and desired on-resin manipulations.

References

The Strategic Selection of Fmoc-Dab(Alloc)-OH for Large-Scale Peptide Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of orthogonally protected amino acid building blocks is a critical decision that profoundly impacts process efficiency, purity of the final product, and overall manufacturing cost. Among the derivatives of 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid valuable for introducing cationic charges or branching points, Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH) presents a unique set of advantages and challenges. This guide provides a comprehensive cost-effectiveness analysis of this compound in comparison to other commonly used orthogonally protected Fmoc-Dab derivatives, supported by experimental data and detailed protocols.

The core of this analysis lies in the principle of orthogonal protection, which allows for the selective removal of a specific protecting group without affecting others in the peptide chain. This is paramount for the synthesis of complex peptides, including cyclic, branched, and conjugated molecules. The allyloxycarbonyl (Alloc) group, stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, offers a distinct deprotection pathway via palladium catalysis. This guide will delve into the economic and performance implications of this strategy.

Comparative Performance of Fmoc-Dab Derivatives

The selection of a side-chain protecting group for Dab is a trade-off between stability, ease of removal, and potential side reactions. To illustrate these differences, a comparative study on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) using various Fmoc-L-Dab derivatives was conducted. The results are summarized in Table 1.

Fmoc-Dab DerivativeSide-Chain Protecting GroupCrude Peptide Purity (%)Overall Yield (%)Major Side Products
Fmoc-L-Dab(Boc)-OHtert-butyloxycarbonyl (Boc)8575Side-chain acylation
Fmoc-L-Dab(Mtt)-OH4-Methyltrityl (Mtt)7865Premature deprotection, deletion sequences
Fmoc-L-Dab(Alloc)-OH Allyloxycarbonyl (Alloc) 88 72 Incomplete deprotection
Fmoc-L-Dab(Me,Ns)-OHMethyl (Me) and Nosyl (Ns)9280-

Table 1: Comparative performance of different Fmoc-L-Dab derivatives in the synthesis of a model hexapeptide.[1]

The data indicates that while Fmoc-L-Dab(Me,Ns)-OH provided the highest purity and yield in this specific synthesis, Fmoc-L-Dab(Alloc)-OH also performed well, yielding a crude product of high purity. The primary challenge noted was incomplete deprotection, a factor that can be mitigated with optimized reaction conditions.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the initial price of the protected amino acid but also the costs associated with deprotection, potential side reactions, and purification.

Raw Material Costs

The upfront cost of orthogonally protected Fmoc-Dab derivatives varies significantly. While prices are subject to change and depend on the supplier and scale, a general comparison is presented in Table 2.

Fmoc-Dab DerivativeTypical Price Range (Small Scale)Bulk Price Indication
Fmoc-Dab(Boc)-OH$250 - $400 / 5g[2][3]Generally the most cost-effective option for large-scale.
Fmoc-Dab(Mtt)-OH$600 - $1365 / 25g[4]Higher cost due to the Mtt group.
This compound $1000 / 5g[5] Can be more expensive than Boc and Mtt derivatives at scale.
Fmoc-Dab(ivDde)-OH$1045 / 5g[6]Generally one of the more expensive options.

Table 2: Indicative price comparison of various Fmoc-Dab derivatives. Prices are approximate and for comparison purposes only.

Deprotection Costs

The cost of the deprotection step is a major differentiator. The Alloc group requires a palladium catalyst and a scavenger, which introduces additional costs and process considerations.

Protecting GroupDeprotection ReagentsIndicative Reagent Cost (Large Scale)Key Considerations
BocTrifluoroacetic acid (TFA)Relatively lowStandard cleavage cocktail component.
MttDilute TFA (e.g., 1-2% in DCM)LowMild conditions, but potential for premature deprotection.
Alloc Palladium catalyst (e.g., Pd(PPh₃)₄), Scavenger (e.g., Phenylsilane) High Cost of palladium catalyst and scavenger, plus palladium removal.
ivDdeHydrazine (2-10% in DMF)[7][8]ModerateCost of hydrazine and potential for side reactions if not optimized.

Table 3: Comparison of deprotection reagents and associated cost considerations.

The use of Tetrakis(triphenylphosphine)palladium(0) is a significant cost driver for the Alloc strategy. Furthermore, the scavenger, such as phenylsilane, adds to the overall expense.

Downstream Processing Costs: The Palladium Problem

A critical factor in the cost-effectiveness of the Alloc strategy is the removal of residual palladium from the final peptide product. Regulatory bodies like the FDA have stringent limits on heavy metal impurities in active pharmaceutical ingredients (APIs).[9] The process of palladium removal involves additional steps, specialized scavenging resins, and analytical testing, all of which contribute to the overall manufacturing cost.

  • Palladium Scavenging: A variety of methods are available, including the use of silica-based scavengers (e.g., SiliaMetS Thiol), activated carbon, and polychelated resins.[10][11] The cost of these scavenging agents can be substantial in large-scale manufacturing.

  • Analytical Testing: The cost of verifying palladium levels to ensure they are within acceptable limits (typically < 10 ppm) using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be factored in.[9] Analytical testing can range from $60 to $250 per sample depending on the complexity.[12]

Experimental Protocols

Detailed and optimized protocols are essential for maximizing the efficiency and cost-effectiveness of any synthetic strategy.

Protocol 1: On-Resin Alloc Group Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Deprotection Cocktail Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.2-0.3 equivalents relative to resin loading) and a scavenger such as phenylsilane (20-24 equivalents) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin and agitate at room temperature for 30-60 minutes. The reaction is often repeated to ensure complete removal.

  • Washing: Thoroughly wash the resin with DCM, followed by a chelating wash (e.g., with a solution of sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF.

Protocol 2: Mtt Group Deprotection
  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection Cocktail Preparation: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) in DCM. A scavenger such as triisopropylsilane (TIS) may be included.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for short intervals (e.g., 5-10 minutes) and monitor the deprotection progress.

  • Washing: Neutralize the resin with a base solution (e.g., 10% DIPEA in DMF) and then wash thoroughly with DCM and DMF.

Protocol 3: ivDde Group Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Deprotection Cocktail Preparation: Prepare a 2-10% solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Treat the resin with the hydrazine solution for repeated short intervals (e.g., 3 x 3 minutes).[8]

  • Washing: Thoroughly wash the resin with DMF.

Visualizing the Workflow and Decision Logic

To aid in understanding the process flow and the strategic decisions involved, the following diagrams are provided.

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for next residue Wash2->Repeat Chain Elongation Side_Chain_Deprotection Orthogonal Side-Chain Deprotection Wash2->Side_Chain_Deprotection After final residue Repeat->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Side_Chain_Deprotection->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Dab_Protecting_Group_Decision Start Select Fmoc-Dab Protecting Group Cost Is lowest raw material cost the primary driver? Start->Cost Complexity Is the target peptide complex (cyclic, branched)? Cost->Complexity No Boc Use Fmoc-Dab(Boc)-OH Cost->Boc Yes Alloc Use this compound Complexity->Alloc Yes Mtt_ivDde Consider Fmoc-Dab(Mtt)-OH or Fmoc-Dab(ivDde)-OH Complexity->Mtt_ivDde Alternatives Palladium Is palladium contamination a major concern? Palladium->Alloc No, with proper mitigation Palladium->Mtt_ivDde Yes Alloc->Palladium

Caption: Decision logic for selecting a Dab protecting group.

Conclusion

The cost-effectiveness of using this compound in large-scale peptide synthesis is a multifactorial equation. While the initial raw material cost and the expense of palladium-based deprotection are significant considerations, the high purity of the crude product can offset these costs by reducing the burden of downstream purification. The true orthogonality of the Alloc group provides invaluable flexibility for the synthesis of complex peptides.

For linear, less complex peptides where cost is the primary driver, Fmoc-Dab(Boc)-OH may be the more economical choice. However, for the synthesis of intricate, high-value peptides where side-chain modification is required, the investment in this compound, coupled with a robust and well-validated palladium removal strategy, can be the most effective path to a high-purity final product. Ultimately, a thorough process evaluation, including small-scale pilot syntheses and a detailed cost analysis of all materials and downstream processing steps, is crucial for making an informed decision for any large-scale peptide manufacturing campaign.

References

A Comparative Guide to the Performance of Fmoc-Dab(Alloc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab) into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and biological activity. The selection of an appropriate side-chain protecting group for Dab is critical for the successful solid-phase peptide synthesis (SPPS) of these complex molecules. This guide provides an in-depth evaluation of Fmoc-Dab(Alloc)-OH, comparing its performance against other commonly used Fmoc-Dab derivatives, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a distinct advantage in SPPS due to the orthogonality of the allyloxycarbonyl (Alloc) protecting group.[1][2] This allows for its selective removal under mild conditions, enabling the synthesis of complex peptide architectures such as branched and cyclic peptides. While other protecting groups for the γ-amino group of Dab exist, each presents a unique set of advantages and disadvantages in terms of stability, deprotection conditions, and potential side reactions. This guide will delve into a comparative analysis of this compound with its main alternatives: Fmoc-Dab(Boc)-OH, Fmoc-Dab(Mtt)-OH, and Fmoc-Dab(Dde)-OH.

Performance Comparison of Fmoc-Dab Protecting Groups

The choice of protecting group for the Dab side chain can significantly impact the overall success of peptide synthesis, influencing coupling efficiency, deprotection yields, and the purity of the final product.

Protecting GroupStructure on γ-AminoKey Characteristics & Impact on Crude Peptide PurityCommon Impurities & Side Reactions
Alloc AllyloxycarbonylThe Alloc group is removed under mild conditions using a palladium(0) catalyst, providing excellent orthogonality with both acid- and base-labile protecting groups. This allows for selective deprotection of the Dab side chain on the solid support for on-resin modifications.[1][3][4]- Incomplete Alloc deprotection due to catalyst poisoning or inefficient reaction.- Residual palladium in the final peptide.- Allyl-scavenger adducts.[3]
Boc tert-ButoxycarbonylThe Boc group is a well-established, robust protecting group that is stable to the basic conditions of Fmoc deprotection. Cleavage is performed with strong acid (e.g., TFA), which simultaneously removes other acid-labile protecting groups.[3]- Incomplete Boc deprotection, especially in sterically hindered sequences.- Truncated and deletion sequences.- Alkylation of sensitive residues (e.g., Trp, Met) by carbocation scavengers.[3]
Mtt 4-MethyltritylThe Mtt group is highly acid-labile and can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), offering orthogonality to the tBu-based protecting groups.[5] However, it has been reported to have abnormally poor coupling efficiency and can undergo rapid lactamization.[5][6]- Premature deprotection during repeated Fmoc removal cycles, leading to deletion sequences.- Lactam formation.[5]
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylThe Dde group is labile to hydrazine, providing orthogonality to both acid- and base-labile protecting groups.[7]- Incomplete Dde deprotection.- Potential for side reactions with the Fmoc group if not properly managed.

Experimental Data: A Case Study

To illustrate the performance differences, a comparative study involving the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) using different Fmoc-L-Dab derivatives was conducted. The results are summarized below.

Fmoc-L-Dab DerivativeCrude Peptide Purity (%)Overall Yield (%)Major Side Products
Fmoc-L-Dab(Alloc)-OHGoodGoodIncomplete deprotection under non-optimized conditions.[3]
Fmoc-L-Dab(Boc)-OHModerateModerateNotable percentage of side-chain acylation.[3]
Fmoc-L-Dab(Mtt)-OHLowLowPremature deprotection leading to deletion sequences.[3]

Note: This data is based on a comparative study of a specific model peptide and performance may vary depending on the peptide sequence.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis. Below are key experimental protocols relevant to the use of this compound.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard Fmoc/tBu strategy is employed for the synthesis on a resin such as Rink Amide MBHA.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1 hour.[3]

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).[3]

  • Washing: Wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).[3]

  • Amino Acid Coupling: Add the Fmoc-amino acid (4 eq.), a coupling agent such as HBTU (3.9 eq.), and a base like DIPEA (8 eq.) in DMF to the resin and agitate for 2 hours.[3]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).[3]

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.[3]

On-Resin Alloc Deprotection Protocol

The selective removal of the Alloc group is a key advantage of this compound.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Solution Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM. Add a scavenger such as phenylsilane (20 equivalents).[1]

  • Deprotection Reaction: Add the deprotection solution to the resin and gently agitate under an inert atmosphere for 2 x 20 minutes.[1]

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times).[1]

  • Confirmation: Cleave a small sample of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.[1]

Peptide Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3]

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[8]

Visualizing Workflows and Strategies

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and decision-making processes.

SPPS_Workflow start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Washing fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Washing coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No alloc_deprotection On-Resin Alloc Deprotection (Pd(PPh3)4, PhSiH3) final_deprotection->alloc_deprotection cleavage Cleavage from Resin & Global Deprotection final_deprotection->cleavage No side-chain modification side_chain_modification Side-Chain Modification alloc_deprotection->side_chain_modification side_chain_modification->cleavage purification Purification & Analysis (HPLC, MS) cleavage->purification end End: Pure Peptide purification->end

Caption: General Solid-Phase Peptide Synthesis (SPPS) workflow incorporating on-resin Alloc deprotection.

Dab_Protecting_Group_Selection start Need to incorporate Dab in peptide sequence question Is orthogonal side-chain modification required? start->question alloc This compound question->alloc Yes boc Fmoc-Dab(Boc)-OH question->boc No mtt Fmoc-Dab(Mtt)-OH question->mtt No dde Fmoc-Dab(Dde)-OH question->dde Yes, with hydrazine alloc_adv Advantage: Mild, orthogonal deprotection for on-resin modifications. alloc->alloc_adv boc_adv Advantage: Robust, well-established. boc->boc_adv mtt_dis Disadvantage: Poor coupling, lactamization. mtt->mtt_dis dde_adv Advantage: Orthogonal to acid/base. dde->dde_adv

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment and adhering to compliant disposal practices for chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-Dab(Alloc)-OH, a synthetic amino acid derivative. Following these procedures will minimize risks and ensure regulatory compliance.

Hazard Assessment and Safety Precautions

This compound is classified with the following hazard statements, indicating it is a skin, eye, and respiratory irritant:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07 , representing an irritant.

Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear the following PPE to minimize exposure risks[1][2]:

  • Eye Protection: Chemical safety goggles or glasses compliant with OSHA or equivalent standards.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical in regular laboratory trash or down the drain. [1]

1. Waste Segregation:

  • Keep this compound waste separate from other chemical waste to prevent unintended reactions.[2]

2. Containerization:

  • Solid Waste: Place unreacted, solid this compound waste into a clearly labeled, sealed container.[1][2] The original container is ideal. If unavailable, use a new, clean, and compatible container that will not react with the chemical.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for liquid chemical waste.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, are considered contaminated and must be disposed of as hazardous waste.[1] Collect these items in a designated, labeled hazardous waste bag or container.[1]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be well-ventilated and secure, away from incompatible materials.[2]

5. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's certified chemical waste disposal program or a licensed hazardous waste disposal company.[1][2] Provide the disposal company with all necessary information about the waste.[1]

Spill Management

In the event of a spill, follow these procedures immediately[1]:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the laboratory safety officer.

  • Contain: If it is safe to do so, prevent the spread of the powder. Avoid creating dust.

  • Clean-up:

    • Wear appropriate PPE.

    • Carefully sweep the solid material into a designated hazardous waste container. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

    • Wipe the area with a damp cloth. The cloth and any other cleaning materials must be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueReference
CAS Number 204316-32-5[3][4][5][6]
Molecular Formula C23H24N2O6[3][4]
Molecular Weight 424.45 g/mol [3][4]
Appearance Solid / White to off-white powder[7]
Storage Temperature 2-8°C, Sealed in dry

Experimental Workflow: Disposal Procedure

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal A Assess Hazards (Irritant) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate this compound Waste D Solid Waste (Unreacted chemical, contaminated disposables) C->D E Liquid Waste (Solutions containing the chemical) C->E F Place in Labeled, Sealed Container D->F E->F G Label: 'Hazardous Waste' 'this compound' F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Pickup by Licensed Disposal Company H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and operational information for researchers, scientists, and drug development professionals handling Fmoc-Dab(Alloc)-OH. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risks and promoting a secure laboratory environment.

Chemical and Hazard Information

Identifier Value
Chemical Name This compound
CAS Number 204316-32-5
Molecular Formula C23H24N2O6
Molecular Weight 424.45 g/mol
Physical Form White to off-white solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage Temperature 2-8°C, sealed in a dry environment

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound powder in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a vented balance enclosure to minimize inhalation exposure.[1]

  • Designated Area: Establish a designated work area for handling this compound.[2] The area should be clearly marked and equipped with all necessary personal protective equipment and spill cleanup materials.

  • Work Surface: Line the work surface with absorbent, disposable bench paper to contain any potential spills.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[3][4]

  • Hand Protection: Wear nitrile gloves.[3] Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect skin and clothing.[3]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

3. Weighing and Aliquoting:

  • To minimize the generation of airborne dust, if possible, purchase pre-weighed amounts of the compound.[1][2]

  • If weighing is necessary, perform this task within a fume hood or a vented balance enclosure.[1]

  • Use anti-static weighing dishes or an anti-static gun to prevent the powder from adhering to surfaces due to static electricity.

  • Carefully transfer the desired amount of powder using a clean spatula. Avoid any rapid movements that could create dust.

  • Once the desired amount is weighed, securely cap the container.

4. Dissolution:

  • When dissolving the powder, add the solvent slowly to the solid to prevent splashing.

  • If sonication is required, ensure the container is securely capped.

5. Spill and Emergency Procedures:

  • Minor Spill: In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for hazardous waste disposal.[5] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill: For a large spill, evacuate the area and notify the appropriate safety personnel.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

6. Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including empty containers, weighing paper, gloves, and bench paper, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Alloc Deprotection Waste: The removal of the Alloc protecting group often involves the use of palladium catalysts.[7] All waste generated from this process, including solvents and reaction mixtures, must be collected as hazardous waste and disposed of according to institutional and local regulations for heavy metal waste.

  • Do not dispose of any waste containing this compound down the drain or in the regular trash.

Operational Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area prep_ppe 2. Don PPE prep_area->prep_ppe prep_fume_hood 3. Prepare Fume Hood prep_ppe->prep_fume_hood weigh 4. Weigh Powder prep_fume_hood->weigh dissolve 5. Dissolve weigh->dissolve decontaminate 6. Decontaminate Work Area dissolve->decontaminate dispose_solid 7. Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid 8. Dispose of Liquid Waste decontaminate->dispose_liquid spill Spill exposure Personal Exposure

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.